Product packaging for Ochnaflavone(Cat. No.:CAS No. 50276-96-5)

Ochnaflavone

Cat. No.: B1238491
CAS No.: 50276-96-5
M. Wt: 538.5 g/mol
InChI Key: NNPGECDACGBKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ochnaflavone is a biflavonoid with an ether linkage between the B-rings of the apigenin and luteolin subunits. It has been isolated from several members of the Ochnaceae plant family. It has a role as a plant metabolite, an antibacterial agent, a leukotriene antagonist, an anti-inflammatory agent, an EC 3.1.1.4 (phospholipase A2) inhibitor and an antiatherogenic agent. It is a biflavonoid, an aromatic ether and a hydroxyflavone. It is functionally related to a luteolin and an apigenin.
This compound has been reported in Lonicera japonica, Ochna jabotapita, and other organisms with data available.
from Lonicera japonica;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O10 B1238491 Ochnaflavone CAS No. 50276-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPGECDACGBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198281
Record name Ochnaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50276-96-5
Record name Ochnaflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50276-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochnaflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochnaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ochnaflavone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Isolation of Ochnaflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ochnaflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its natural sources, detailed methodologies for its isolation and purification, and insights into its biological activities, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Ochnaceae family, though its presence has been identified in other families as well, indicating a wider botanical distribution. The leaves are a common primary source for its extraction.

Table 1: Natural Plant Sources of this compound

Plant FamilyGenusSpeciesPlant Part(s) Containing this compound
OchnaceaeOchnaOchna integerrimaLeaves, Twigs
OchnaceaeOchnaOchna squarrosaLeaves[1]
OchnaceaeOchnaOchna kibbiensisLeaves
OchnaceaeOchnaOchna pretoriensisNot specified
OchnaceaeCampylospermumCampylospermum excavatumNot specified
OchnaceaeCespedesiaCespedesia spathulataNot specified
OchnaceaeGodoyaGodoya antioquiensisNot specified
CaprifoliaceaeLoniceraLonicera japonicaCaulis (stems)[2]
SelaginellaceaeSelaginellaSelaginella trichocladaNot specified
MenispermaceaeTriclisiaTriclisia gilletiiNot specified

Isolation and Purification of this compound

The isolation of this compound from plant matrices is a multi-step process that typically involves extraction followed by various chromatographic techniques to achieve a high degree of purity.

Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

experimental_workflow A Plant Material (Dried and Powdered Leaves) B Solvent Extraction (Methanol/Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D E Ethyl Acetate (B1210297) Fraction D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Monitoring (TLC) F->G H Further Purification (Sephadex LH-20 / Preparative HPLC) G->H I Pure this compound H->I J Structural Elucidation (NMR, MS) I->J

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of flavonoids, adapted for this compound.

1. Plant Material Preparation and Extraction:

  • Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.

  • Protocol:

    • Air-dry the collected plant material (e.g., leaves of Ochna species) in the shade to prevent the degradation of light-sensitive compounds.

    • Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction.

    • Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) at a 1:10 (w/v) ratio for 48-72 hours at room temperature with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Solvent Partitioning:

  • Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Protocol:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • This compound, being a moderately polar biflavonoid, will preferentially partition into the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

3. Silica (B1680970) Gel Column Chromatography:

  • Objective: To perform a primary separation of the components in the enriched fraction.

  • Protocol:

    • Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., n-hexane).

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A typical gradient could be n-hexane -> n-hexane:ethyl acetate (9:1 -> 1:9) -> ethyl acetate -> ethyl acetate:methanol (9:1 -> 1:1).

    • Collect the eluate in fractions of a defined volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light (254 nm and 365 nm).

    • Pool the fractions containing the spot corresponding to this compound.

4. Sephadex LH-20 Gel Filtration Chromatography:

  • Objective: To further purify the this compound-containing fractions based on molecular size and polarity.

  • Protocol:

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the pooled and dried fractions from the silica gel column in a minimal amount of methanol and load onto the Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC to identify those containing pure this compound.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Objective: To achieve a high purity of this compound for detailed biological studies.

  • Protocol:

    • Dissolve the partially purified this compound in the mobile phase.

    • Utilize a C18 reverse-phase column.

    • Employ a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape.

    • Set the detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. Its mechanism of action often involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit the inflammatory response by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

signaling_pathway cluster_0 Pro-inflammatory Signaling A Inflammatory Stimuli (e.g., LPS) B Cell Surface Receptor (e.g., TLR4) A->B C MAPK Cascade (ERK1/2) B->C D IκB Kinase (IKK) B->D E NF-κB C->E activates D->E activates F Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) E->F promotes transcription This compound This compound This compound->C inhibits This compound->D inhibits

References

Ochnaflavone biosynthetic pathway in Ochnaceae plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ochnaflavone Biosynthetic Pathway in Ochnaceae Plants

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring biflavonoid predominantly isolated from plants of the Ochnaceae family, such as Ochna squarrosa and Ochna integerrima.[1][2][3][4] Structurally, it is an asymmetric dimer composed of an apigenin (B1666066) and a luteolin (B72000) monomer unit linked by a C-O-C diaryl ether bond.[5][6] This compound has garnered significant interest due to its diverse and potent biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][7][8] Despite its therapeutic potential, the complete enzymatic pathway for its biosynthesis in Ochnaceae plants remains largely unelucidated, particularly the key dimerization step.[1] This technical guide synthesizes the current understanding of the this compound biosynthetic pathway by integrating established knowledge of general flavonoid biosynthesis with putative steps leading to the final biflavonoid structure. It provides detailed experimental protocols for researchers aiming to investigate this pathway, summarizes available quantitative data, and uses visualizations to clarify complex biochemical processes and workflows.

Introduction to this compound

Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units.[9] this compound is a prominent member of this class, first isolated from Ochna squarrosa in 1973.[1][4] It is considered a taxonomic marker for the genus Ochna.[6] Its unique structure, featuring an ether linkage between the B-rings of apigenin and luteolin, underpins its significant pharmacological activities.[5][6] Studies have demonstrated its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes, and to suppress the production of prostaglandin (B15479496) E2 (PGE2), a key inflammation mediator.[1][7] This guide will deconstruct the likely biosynthetic route to this compound, from primary metabolites to the final dimeric structure.

The this compound Biosynthetic Pathway

While the complete pathway is not fully characterized in Ochnaceae, it can be logically constructed in two major phases: 1) The synthesis of the flavone (B191248) monomers, apigenin and luteolin, via the well-established flavonoid pathway, and 2) The putative dimerization of these monomers to form this compound.

Phase 1: Biosynthesis of Flavone Monomers (Apigenin and Luteolin)

The formation of apigenin and luteolin follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway.

  • Phenylpropanoid Pathway : The amino acid L-phenylalanine is converted to p-coumaroyl-CoA in a series of enzymatic steps involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).[10][11]

  • Chalcone (B49325) Synthesis : Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[12][13][14]

  • Isomerization to Flavanone (B1672756) : Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to form the flavanone (2S)-naringenin.[15][16] Naringenin is a critical branch-point intermediate.

  • Formation of Flavones :

    • Apigenin : Flavone Synthase (FNS), which can be a soluble 2-oxoglutarate-dependent dioxygenase (FNSI) or a membrane-bound cytochrome P450 enzyme (FNSII), introduces a double bond into the C-ring of naringenin to form apigenin.[11][15]

    • Luteolin : The formation of luteolin requires an additional hydroxylation step. Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, hydroxylates the B-ring of naringenin at the 3' position to yield eriodictyol.[17][18] Eriodictyol is then converted by FNS to luteolin.

The overall pathway to the flavone monomers is depicted below.

Ochnaflavone_Monomer_Pathway Proposed Biosynthetic Pathway to this compound Monomers sub L-Phenylalanine + 3x Malonyl-CoA PAL_4CL PAL, C4H, 4CL sub->PAL_4CL pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS NarChalcone Naringenin Chalcone CHI CHI NarChalcone->CHI Naringenin (2S)-Naringenin FNS FNS Naringenin->FNS F3H F3'H (CYP) Naringenin->F3H Eriodictyol Eriodictyol FNS2 FNS Eriodictyol->FNS2 Apigenin Apigenin Luteolin Luteolin PAL_4CL->pCoumaroylCoA CHS->NarChalcone CHI->Naringenin FNS->Apigenin F3H->Eriodictyol FNS2->Luteolin

Caption: Proposed biosynthetic pathway to the flavone monomers of this compound.
Phase 2: Putative Dimerization to this compound

This step represents the most significant knowledge gap in the pathway. The formation of the diaryl ether C-O-C bond linking the B-rings of apigenin and luteolin is likely an oxidative coupling reaction. While the precise enzyme has not been identified in Ochnaceae, cytochrome P450 monooxygenases or laccase/peroxidase-type enzymes are the primary candidates based on similar reactions in natural product biosynthesis.

The proposed reaction is an intermolecular oxidative coupling between the B-ring of an apigenin radical and a luteolin radical, followed by tautomerization to form the stable ether linkage. Identifying the specific enzyme(s) responsible for this crucial step is a key area for future research.

Ochnaflavone_Dimerization_Pathway Putative Dimerization Step to this compound Apigenin Apigenin Enzyme Putative Enzyme (e.g., Cytochrome P450 or Peroxidase) Apigenin->Enzyme Luteolin Luteolin Luteolin->Enzyme This compound This compound Enzyme->this compound Oxidative Coupling

Caption: Putative enzymatic dimerization of flavone monomers to form this compound.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, primarily by complexes of transcription factors. The most common regulatory unit is the MBW complex, comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[10][17] These complexes bind to specific cis-regulatory elements in the promoters of biosynthetic genes (e.g., CHS, F3'H) to activate or repress their expression. While the specific transcription factors controlling this compound production in Ochnaceae have not been identified, it is highly probable that a similar regulatory logic is employed.

Regulation_Pathway General Logic of Flavonoid Gene Regulation Signals Developmental Cues & Environmental Stimuli (e.g., UV light, pathogens) MYB R2R3-MYB Signals->MYB bHLH bHLH Signals->bHLH WD40 WD40 Signals->WD40 MBW MBW Transcription Factor Complex MYB->MBW bHLH->MBW WD40->MBW Promoters Promoters of Biosynthetic Genes (CHS, F3'H, FNS, etc.) MBW->Promoters Binds & Activates Enzymes Biosynthetic Enzymes Promoters->Enzymes Transcription & Translation This compound This compound Accumulation Enzymes->this compound Catalysis

Caption: General regulatory model for flavonoid biosynthesis by the MBW complex.

Quantitative Data

Quantitative data on the kinetics of biosynthetic enzymes or the concentration of pathway intermediates specific to this compound synthesis in Ochnaceae plants is scarce in the public domain. However, data on the biological activity of purified this compound is available and provides a basis for its pharmacological relevance.

Table 1: Biological Activity of this compound

Activity AssessedTarget / Cell LineMetricValueReference
Anti-inflammatoryLPS-activated RAW 264.7 cellsIC₅₀ (PGE2 Production)1.08 µM[7]
AntibacterialPseudomonas aeruginosaMIC31.3 µg/mL[2][8]
AntibacterialStaphylococcus aureusMIC62.5 µg/mL[2][8]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments required to elucidate the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of this compound from Ochna spp.

This protocol details the extraction of flavonoids from plant tissue and their analysis using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Collect fresh leaves of an Ochna species (e.g., O. integerrima). Freeze-dry the tissue and grind it into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% (v/v) methanol (B129727).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction on the pellet with another 1.0 mL of 80% methanol and combine the supernatants.

  • Analysis (HPLC):

    • Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Use a binary solvent system: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Elute with a linear gradient, for example: 0-5 min, 10% B; 5-40 min, 10-70% B; 40-45 min, 70-10% B; 45-50 min, 10% B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Monitor the eluate using a photodiode array (PDA) detector at 280 nm and 340 nm.

  • Quantification:

    • Identify the this compound peak by comparing its retention time and UV-Vis spectrum with a purified this compound standard.

    • Generate a standard curve using serial dilutions of the this compound standard.

    • Calculate the concentration in the plant extract based on the peak area and the standard curve.

Protocol 2: Transcriptional Analysis of Candidate Biosynthetic Genes

This protocol uses quantitative reverse transcription PCR (RT-qPCR) to measure the expression levels of candidate genes involved in the pathway.

qPCR_Workflow Workflow for RT-qPCR Analysis of Biosynthetic Genes step1 1. Collect Ochnaceae Tissue (e.g., leaves, flowers) step2 2. Total RNA Extraction step1->step2 step3 3. DNase Treatment & RNA Quality Control step2->step3 step4 4. cDNA Synthesis (Reverse Transcription) step3->step4 step6 6. Perform qPCR step4->step6 step5 5. Design Gene-Specific Primers (for CHS, F3'H, FNS, etc.) step5->step6 step7 7. Data Analysis (Relative Quantification, e.g., ΔΔCt method) step6->step7

Caption: Experimental workflow for gene expression analysis via RT-qPCR.

Methodology:

  • RNA Extraction: Extract total RNA from 100 mg of powdered Ochnaceae tissue using a suitable plant RNA extraction kit or a TRIzol-based method.

  • Quality Control and DNase Treatment: Assess RNA integrity using gel electrophoresis and quantify using a spectrophotometer (e.g., NanoDrop). Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design: Design specific primers for candidate genes (CHS, CHI, FNS, F3'H) and a reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based qPCR master mix. A typical reaction includes: 10 µL 2x SYBR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Data Analysis: Run the qPCR on a real-time PCR instrument. Analyze the resulting amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the reference gene.

Conclusion and Future Directions

The biosynthetic pathway to this compound in Ochnaceae plants is a compelling area of study, bridging fundamental flavonoid biochemistry with the formation of complex, bioactive dimeric structures. While the synthesis of its apigenin and luteolin precursors is well understood, the critical oxidative coupling step that forms the final this compound molecule remains a "black box."

Future research should prioritize:

  • Identification of the Dimerizing Enzyme: A combination of transcriptomics (to identify candidate P450s or peroxidases co-expressed with other pathway genes) and proteomics, followed by in vitro functional characterization of recombinant enzymes, is necessary to identify the key catalyst.

  • Elucidation of Regulatory Networks: Identifying the specific MYB and bHLH transcription factors that regulate the pathway in Ochnaceae will provide tools for metabolic engineering.

  • Metabolic Flux Analysis: Quantifying the flow of intermediates through the pathway will reveal rate-limiting steps and potential targets for enhancing this compound production.

Successfully elucidating this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and related biflavonoids for therapeutic applications.

References

Ochnaflavone: A Comprehensive Review of its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Primarily isolated from plants of the Ochnaceae family, as well as species like Lonicera japonica, this complex molecule has demonstrated promising anti-inflammatory, anticancer, antioxidant, and anti-atherogenic properties in a variety of preclinical studies.[1][2] This technical guide provides an in-depth review of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to support further research and drug development efforts.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for ease of comparison.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssay TypeResult (µM)Reference
HCT-15ColonNot SpecifiedIC50: 4.1[1][2][3][4]
UACC62MelanomaSRBTGI: 12.91

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range of 1 to 100 µM) for 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

  • Cell Treatment: HCT-15 cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: HCT-15 cells are treated with this compound for a specified duration.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

  • Protein Extraction: HCT-15 cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., caspases, cyclins, CDKs) and then with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

In human colon cancer cells (HCT-15), this compound induces G2/M phase cell cycle arrest and apoptosis.[2][3] This is associated with the modulation of cell cycle regulatory proteins and the activation of caspases.[2][3]

Ochnaflavone_Anticancer_Pathway cluster_cell_cycle Cell Cycle Arrest (G2/M) cluster_apoptosis Apoptosis Induction This compound This compound CyclinB1_CDK1 Cyclin B1/CDK1 This compound->CyclinB1_CDK1 Modulates cdc2_Tyr15 cdc2 (Tyr15) This compound->cdc2_Tyr15 Modulates CyclinA Cyclin A This compound->CyclinA Modulates CyclinE Cyclin E This compound->CyclinE Modulates Caspase9 Caspase-9 This compound->Caspase9 Activates Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Caspase3->PARP Cleavage DNA_frag DNA Fragmentation PARP->DNA_frag

Caption: this compound's anticancer signaling pathway in HCT-15 cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of this compound

TargetAssay TypeResult (µM)Reference
Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC50: 0.6[5]
5-Lipoxygenase (5-LOX)Enzyme InhibitionIC50: 6.56[5]
sPLA2-IIAEnzyme InhibitionIC50: 3.45
Cell DegranulationInhibitionIC50: 3.01[5]

COX-2 and 5-LOX Inhibition Assay

  • Enzyme Preparation: Purified COX-2 or 5-LOX enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Product Measurement: The formation of the product (e.g., prostaglandins (B1171923) for COX-2, leukotrienes for 5-LOX) is measured using appropriate methods such as ELISA or chromatography.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity is determined.

In Vivo Carrageenan-Induced Paw Edema

  • Animal Model: Rats or mice are used.

  • Compound Administration: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Induction of Edema: A sub-plantar injection of carrageenan is given into the hind paw.

  • Measurement of Edema: The paw volume is measured at different time points using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.

Ochnaflavone_Anti_inflammatory_Pathway cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK IKK IKK This compound->IKK TLR4->MAPK TLR4->IKK TNFR->MAPK TNFR->IKK NFkB_nuc NF-κB (nuclear) MAPK->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines

Caption: this compound's anti-inflammatory signaling pathway.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its overall pharmacological profile by scavenging free radicals and reducing oxidative stress.

Table 3: Antioxidant Activity of this compound

Assay TypeResult (µM)Reference
Lipid PeroxidationIC50: 7.16

DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate.

  • Loading: Cells are incubated with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: Cells are treated with this compound followed by the addition of a peroxyl radical generator (e.g., AAPH).

  • Fluorescence Measurement: The fluorescence of dichlorofluorescein (DCF) is measured over time. The antioxidant capacity is determined by the inhibition of DCF formation.[3]

Anti-Atherogenic Activity

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by tumor necrosis factor-alpha (TNF-α), suggesting its potential in preventing atherosclerosis.[1]

VSMC_Proliferation_Workflow start Start seed_cells Seed Human Aortic Smooth Muscle Cells (HASMCs) start->seed_cells serum_starve Serum-starve cells for 24h seed_cells->serum_starve pre_treat Pre-treat with this compound (various concentrations) for 1h serum_starve->pre_treat stimulate Stimulate with TNF-α (10 ng/mL) for 24h pre_treat->stimulate dna_synthesis Measure DNA synthesis ([3H]-thymidine incorporation) stimulate->dna_synthesis cell_cycle Analyze cell cycle (Flow Cytometry) stimulate->cell_cycle protein_analysis Analyze protein expression (Western Blot for ERK1/2, MMP-9) stimulate->protein_analysis end End dna_synthesis->end cell_cycle->end protein_analysis->end

Caption: Experimental workflow for assessing the anti-atherogenic effect of this compound.

Conclusion

This compound is a biflavonoid with a remarkable range of pharmacological properties, supported by a growing body of preclinical evidence. Its potent anticancer and anti-inflammatory activities, coupled with its antioxidant and anti-atherogenic potential, make it a compelling candidate for further investigation in the development of novel therapeutics. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and toxicological profiling, and the identification of specific molecular targets to advance this compound towards clinical applications.

References

Ochnaflavone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochnaflavone, a naturally occurring biflavonoid, was first isolated from the leaves of Ochna squarrosa Linn. in 1973. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in this compound research. It details a representative experimental protocol for its isolation and presents its physicochemical and spectroscopic data in a structured format. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's significant anti-inflammatory and anti-atherogenic activities through detailed signaling pathway diagrams, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a biflavonoid composed of two apigenin (B1666066) units linked by a C-O-C ether bond. Initially discovered in Ochna squarrosa, it has since been identified in various other plant species, including those from the Campylospermum, Godoya, and Lonicera genera. This molecule has garnered significant scientific interest due to its diverse pharmacological activities, most notably its anti-inflammatory, anti-atherogenic, and anti-proliferative properties. This guide serves as a technical resource, consolidating the foundational knowledge of this compound from its initial discovery to its currently understood mechanisms of action.

History and Discovery

The pioneering work on this compound was conducted by a group of Japanese scientists in the early 1970s. The key milestones in the history of this compound research are outlined below:

Year Key Milestone Reference
1973 First isolation of this compound from the leaves of Ochna squarrosa Linn.
1973 First total synthesis of this compound derivatives achieved by Kawano and his research group.
1976 Publication of the detailed study on the isolation and structural elucidation of this compound and its derivatives from Ochna squarrosa.
2006 A Korean research group discovers that this compound can inhibit tumor necrosis factor (TNF)-α-induced proliferation of human vascular smooth muscle cells.
2012 A comprehensive review of the phytochemical and biological studies of the Ochna species is published, highlighting the significance of this compound.
2021 Further research on the stem bark of Ochna holstii leads to the isolation of new biflavanones and other flavonoid analogues, expanding the chemical diversity of this class of compounds.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₁₈O₁₀
Molar Mass 538.46 g/mol
Appearance Yellow solid
Melting Point Not consistently reported in initial findings
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297)

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data and Interpretation Reference
UV-Vis Spectroscopy Consistent with a flavonoid structure, showing characteristic absorption bands.
Infrared (IR) Spectroscopy Indicates the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight of this compound.
¹H-NMR Spectroscopy Provides detailed information on the chemical environment of each proton in the molecule, crucial for determining the substitution patterns on the flavonoid rings.
¹³C-NMR Spectroscopy Complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule.

Experimental Protocols

Plant Material Preparation and Extraction
  • Collection and Drying: The leaves of Ochna squarrosa are collected and air-dried in the shade to preserve the chemical integrity of the constituents.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or a mixture of methanol and dichloromethane (B109758) (e.g., 7:3 v/v) at room temperature using maceration or percolation for several days.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification
  • Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and successively partitioned with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate, to achieve a preliminary separation of compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing this compound. The TLC plates are visualized under UV light and by spraying with a suitable chromogenic agent.

  • Preparative TLC or HPLC: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of modern spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-atherogenic effects being the most extensively studied.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators. It has been shown to inhibit phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, this compound can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory cascade.

The mechanism of this inhibition involves the modulation of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

G cluster_0 In Vitro Model Macrophages Macrophage Cell Line (e.g., RAW 264.7) Stimulation Stimulation with LPS Macrophages->Stimulation Treatment Treatment with this compound Stimulation->Treatment NO_Measurement Nitric Oxide (NO) Measurement Treatment->NO_Measurement Protein_Expression Western Blot for iNOS and COX-2 Treatment->Protein_Expression mRNA_Expression RT-PCR for iNOS and COX-2 mRNA Treatment->mRNA_Expression

Caption: A typical in vitro workflow to assess the anti-inflammatory activity of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK ERK ERK1/2 TAK1->ERK IkappaB IκB IKK->IkappaB phosphorylates, leads to degradation NFkappaB NF-κB IkappaB->NFkappaB sequesters Nucleus Nucleus NFkappaB->Nucleus ERK->Nucleus This compound This compound This compound->IKK This compound->ERK iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 activates transcription Inflammation Inflammation iNOS_COX2->Inflammation G TNFa TNF-α TNFR TNFR TNFa->TNFR ERK ERK1/2 TNFR->ERK MMP9 MMP-9 Expression ERK->MMP9 CellCycle Cell Cycle Progression ERK->CellCycle Proliferation VSMC Proliferation MMP9->Proliferation CellCycle->Proliferation This compound This compound This compound->ERK

Ochnaflavone: A Technical Guide to its Role as a Secondary Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochnaflavone, a naturally occurring biflavonoid, stands out as a significant secondary plant metabolite with a growing body of research highlighting its diverse pharmacological activities. First isolated from Ochna squarrosa, this compound has demonstrated potent anti-inflammatory, anti-atherogenic, anticancer, and antiviral properties.[1] Its mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of critical signaling pathways, and induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for cited bioactivities, and visualizing complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: this compound as a Biflavonoid

This compound is a member of the biflavonoid class of polyphenolic compounds, characterized by the linkage of two flavonoid moieties.[1] Specifically, it is composed of an apigenin (B1666066) and a luteolin (B72000) subunit connected via an ether linkage.[2] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms.[1] It has been isolated from various plant species, including those from the Ochnaceae and Lonicera families.[1][2] The unique structural features of this compound contribute to its wide range of biological activities, making it a subject of considerable interest for therapeutic applications.[3][4][5]

While the biological activities of this compound have been extensively studied, information regarding its complete biosynthesis pathway in plants remains limited.[1]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the biological activities of this compound, providing a comparative overview of its potency in various experimental models.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

Target Enzyme/ProcessCell/SystemIC50 ValueReference
Cyclooxygenase-2 (COX-2) dependent Prostaglandin (B15479496) D2 generationMouse Bone Marrow-Derived Mast Cells (BMMC)0.6 µM[6]
5-Lipoxygenase (5-LOX) dependent Leukotriene C4 productionMouse Bone Marrow-Derived Mast Cells (BMMC)6.56 µM[6]
Degranulation ReactionMouse Bone Marrow-Derived Mast Cells (BMMC)3.01 µM[6]
Phospholipase A2 (PLA2) - Group IIRat Platelet~3 µM[7][8]
Phospholipase A2 (PLA2) - Group INot specified~20 µM[7][8]
sPLA2 activity (arachidonyl PE substrate)Purified rat platelet3.45 µM[8]
Lipid PeroxidationCCl4-induced rat liver microsome7.16 µM[8]
Prostaglandin E2 (PGE2) ProductionLPS-activated RAW 264.7 cells1.08 µM[9]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeEffectIC50 ValueReference
HCT-15Human Colon CancerInhibition of proliferation4.1 µM[8][10]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

Anti-Atherogenic and Anti-inflammatory Signaling

This compound has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMC) induced by tumor necrosis factor-alpha (TNF-α), a key process in atherogenesis.[11] This effect is mediated through the downregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and subsequent inhibition of Matrix Metalloproteinase-9 (MMP-9) expression and activity.[11] Furthermore, this compound suppresses the activation of the transcription factors NF-κB and AP-1, which are critical for the expression of pro-inflammatory and proliferative genes.[11]

Ochnaflavone_Anti_Atherogenic_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR ERK12 ERK1/2 TNFR->ERK12 Activates NFkB NF-κB TNFR->NFkB Activates AP1 AP-1 TNFR->AP1 Activates Proliferation Cell Proliferation ERK12->Proliferation MMP9 MMP-9 Expression NFkB->MMP9 AP1->MMP9 MMP9->Proliferation Promotes This compound This compound This compound->ERK12 Inhibits This compound->NFkB Inhibits This compound->AP1 Inhibits

Caption: this compound's inhibition of TNF-α induced signaling in HASMC.

Anticancer Mechanism: Cell Cycle Arrest and Apoptosis in Colon Cancer

In human colon cancer cells (HCT-15), this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis.[10] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of cdc2, cyclin A, and cyclin B1, and the upregulation of cyclin E.[10] The induction of apoptosis is mediated through the activation of caspases-3, -8, and -9, and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[8][10]

Ochnaflavone_Anticancer_Pathway This compound This compound CellCycleProteins cdc2, cyclin A, cyclin B1↓ cyclin E↑ This compound->CellCycleProteins Modulates Caspases Caspase-8, -9, -3 Activation This compound->Caspases Induces G2M_Arrest G2/M Phase Arrest CellCycleProteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: this compound's induction of cell cycle arrest and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from the available literature to provide a practical framework for researchers.

Isolation and Purification of this compound

A general protocol for the isolation of this compound from plant material is as follows:

  • Plant Material Preparation : Air-dried and powdered plant material (e.g., leaves, stems) is used as the starting material.

  • Solvent Extraction : The powdered material is exhaustively extracted with methanol (B129727) or a methanol/dichloromethane mixture at room temperature through maceration or percolation.

  • Concentration : The crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Fractionation (Optional) : The crude extract can be partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate) to achieve initial separation.

  • Chromatographic Purification :

    • Silica (B1680970) Gel Column Chromatography : The fraction enriched with this compound is subjected to silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography : Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Preparative HPLC : High-purity this compound can be obtained using preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Ochnaflavone_Isolation_Workflow PlantMaterial Powdered Plant Material Extraction Solvent Extraction (Methanol/DCM) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: General workflow for the isolation of this compound.

Anti-inflammatory Assays

This protocol is based on the methodology used to assess the inhibition of prostaglandin D2 (PGD2) and leukotriene C4 (LTC4) production in mouse bone marrow-derived mast cells (BMMCs).

  • Cell Culture : Culture BMMCs in appropriate media.

  • Inhibitor Treatment : Pre-incubate BMMCs with varying concentrations of this compound for a specified time.

  • Cell Stimulation : Stimulate the cells with an appropriate agonist (e.g., IgE and antigen) to induce PGD2 and LTC4 production.

  • Supernatant Collection : Centrifuge the cell suspension and collect the supernatant.

  • Quantification of Mediators :

    • PGD2 : Measure the concentration of PGD2 in the supernatant using a specific Enzyme Immunoassay (EIA) kit.

    • LTC4 : Measure the concentration of LTC4 in the supernatant using a specific EIA kit.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

  • Western Blot for COX-2 : To confirm the mechanism, lyse the treated cells and perform Western blot analysis using a specific antibody against COX-2 to assess its expression levels.

This assay measures the inhibition of PLA2 activity, typically using rat platelet PLA2.

  • Enzyme and Substrate Preparation : Prepare a solution of purified rat platelet PLA2 and a suitable substrate (e.g., radiolabeled phosphatidylcholine).

  • Reaction Mixture : In a reaction buffer (e.g., Tris-HCl with CaCl2), combine the enzyme, substrate, and varying concentrations of this compound.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction : Stop the reaction by adding a suitable solvent mixture (e.g., chloroform/methanol).

  • Extraction and Separation : Extract the lipids and separate the released fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).

  • Quantification : Quantify the amount of released radiolabeled fatty acid using a scintillation counter.

  • Data Analysis : Calculate the percentage of PLA2 inhibition for each this compound concentration and determine the IC50 value.

Anticancer Assays
  • Cell Seeding : Seed HCT-15 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability and determine the IC50 value.

  • Cell Treatment : Treat HCT-15 cells with this compound for a specified time.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with PBS.

  • Fixation : Fix the cells in cold 70% ethanol.

  • Staining : Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment : Treat HCT-15 cells with this compound.

  • Cell Harvesting and Staining : Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Protein Extraction : Lyse this compound-treated HCT-15 cells to extract total protein.

  • Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against caspases-3, -8, -9, and PARP, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Atherogenic Assays
  • Cell Culture : Culture HASMCs in appropriate media.

  • Treatment : Pre-treat serum-starved HASMCs with this compound before stimulating with TNF-α.

  • Proliferation Assessment : Measure cell proliferation using methods such as BrdU incorporation assay or direct cell counting.

  • Cell Treatment and Lysis : Treat HASMCs with TNF-α in the presence or absence of this compound for various time points and then lyse the cells.

  • Immunoblotting : Perform Western blotting as described in 4.3.4, using primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Analysis : Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

  • Sample Preparation : Collect the conditioned media from treated HASMCs.

  • Electrophoresis : Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Incubation : Wash the gel to remove SDS and incubate it in a developing buffer to allow for enzymatic activity.

  • Staining and Destaining : Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis : Areas of MMP-9 activity will appear as clear bands against a blue background, which can be quantified by densitometry.

  • Nuclear Extract Preparation : Prepare nuclear extracts from treated HASMCs.

  • Electrophoretic Mobility Shift Assay (EMSA) : Incubate the nuclear extracts with a radiolabeled oligonucleotide probe containing the consensus binding site for NF-κB or AP-1.

  • Electrophoresis : Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Autoradiography : Visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of this compound indicates reduced DNA binding activity.

Topoisomerase Inhibition Assay
  • Reaction Mixture : Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and varying concentrations of this compound in an appropriate reaction buffer.

  • Incubation : Incubate the reaction at 37°C.

  • Termination : Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose (B213101) Gel Electrophoresis : Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization : Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

This compound has emerged as a promising natural product with a diverse portfolio of biological activities relevant to human health. Its ability to modulate key inflammatory and oncogenic signaling pathways at low micromolar concentrations underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its mechanisms of action and for the screening of related biflavonoids.

Future research should focus on several key areas. A more complete understanding of the biosynthesis of this compound in plants could open avenues for its biotechnological production. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. The comprehensive data and methodologies presented here are intended to facilitate these future endeavors and accelerate the translation of this compound's therapeutic potential from the laboratory to the clinic.

References

Ochnaflavone: A Biflavonoid with Promising Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid found in plants such as Lonicera japonica and members of the Ochnaceae family, has emerged as a compound of significant interest in oncological and immunological research.[1] This technical guide provides a comprehensive overview of the preliminary anticancer and anti-inflammatory activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) and total growth inhibition (TGI) values of this compound against different cancer cell lines.

CompoundCell LineAssay TypeResult (µM)
This compoundUACC62 (Melanoma)SRBTGI: 12.91[1]
This compoundHCT-15 (Colon)-IC50: 4.1[2][3]
Mechanism of Action: Anticancer Effects

This compound exerts its anticancer effects through a multi-pronged approach targeting key cellular processes involved in cancer cell proliferation and survival.

1. Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is evidenced by the activation of a cascade of caspase enzymes, including caspase-3, -8, and -9, and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[2][3]

2. Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G2/M phase in human colon cancer cells (HCT-15).[2][3] This arrest is associated with the modulation of key cell cycle regulatory proteins.

Signaling Pathway: this compound-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Mitochondrion Mitochondrion This compound->Mitochondrion Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic Acid->COX2 LOX5 5-Lipoxygenase (5-LOX) Arachidonic Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes This compound This compound This compound->PLA2 inhibits This compound->COX2 inhibits This compound->LOX5 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK IKK IKK ERK->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Expression Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Expression translocates to This compound This compound This compound->ERK inhibits Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Fixation (TCA) Cell Fixation (TCA) Compound Treatment->Cell Fixation (TCA) SRB Staining SRB Staining Cell Fixation (TCA)->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

References

Ochnaflavone: A Comprehensive Technical Guide on its Physicochemical Properties and Molar Mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone is a naturally occurring biflavonoid, a class of secondary metabolites found in various plant species. First isolated from Ochna squarrosa, it has garnered significant scientific interest due to its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its molar mass, and detailed insights into the experimental protocols used to elucidate its biological functions. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties and Molar Mass

This compound is a complex molecule with a chemical structure consisting of two flavonoid units linked by an ether bond. Its physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molar Mass 538.464 g/mol [2]
Molecular Formula C₃₀H₁₈O₁₀[2]
IUPAC Name 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one[2]
CAS Number 50276-96-5[2]
Melting Point Data not available for this compound. This compound pentaacetate: 236-238 °C; this compound pentamethyl ether: 208-210 °C.
Solubility Poorly soluble in water. Specific quantitative data in common solvents like water, DMSO, and ethanol (B145695) is not readily available in the literature. Flavonoids, in general, exhibit low aqueous solubility.
Appearance Yellow solid[3]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the literature regarding this compound's biological activities.

Isolation and Purification of this compound

A general protocol for the isolation of biflavonoids like this compound from plant material involves solvent extraction followed by chromatographic separation. The following is a synthesized protocol based on methodologies reported for related compounds:

  • Plant Material Preparation: Air-dried and powdered leaves of the source plant (e.g., Ochna squarrosa or Lonicera japonica) are used as the starting material.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically methanol (B129727) or a mixture of methanol and dichloromethane, at room temperature through maceration or percolation.

  • Concentration: The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Phospholipase A₂ (PLA₂) Inhibition Assay

This compound has been identified as a potent inhibitor of phospholipase A₂. A typical protocol to assess this inhibitory activity is as follows:

  • Enzyme and Substrate Preparation: Purified rat platelet phospholipase A₂ (PLA₂) is used as the enzyme. A suitable substrate, such as radiolabeled phosphatidylcholine, is prepared in a buffer solution.

  • Assay Conditions: The assay is conducted in a buffer with a pH maintained between 9.0 and 10.0 for optimal enzyme activity.

  • Inhibition Study: this compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at varying concentrations.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Quantification of Activity: The reaction is allowed to proceed for a specific time and then terminated. The amount of released radiolabeled arachidonic acid is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound. The IC₅₀ (half-maximal inhibitory concentration) and the inhibition constant (Ki) are then determined from the dose-response curves.[4]

TNF-α-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This compound has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF-α). A representative protocol for this assay is:

  • Cell Culture: Human aortic smooth muscle cells (HASMCs) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then serum-starved for 24 hours to synchronize their cell cycles. Subsequently, the cells are treated with various concentrations of this compound for a specified period, followed by stimulation with TNF-α.

  • Proliferation Assessment: Cell proliferation can be measured using several methods:

    • DNA Synthesis Assay: Incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, into the newly synthesized DNA is quantified.

    • Cell Counting: The number of viable cells is determined using a hemocytometer or an automated cell counter after trypan blue staining.

    • MTT Assay: The metabolic activity of the cells, which correlates with cell number, is assessed by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • Data Analysis: The inhibitory effect of this compound on TNF-α-induced proliferation is expressed as a percentage of the control (cells treated with TNF-α alone).

Signaling Pathways and Mandatory Visualizations

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways influenced by this compound.

Anti-Atherogenic Signaling Pathway

This compound demonstrates anti-atherogenic properties by inhibiting the proliferation of vascular smooth muscle cells. This is achieved through the downregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Matrix Metalloproteinase-9 (MMP-9) signaling pathway, which is often activated by pro-inflammatory cytokines like TNF-α.

G TNFa TNF-α TNFR TNFR TNFa->TNFR ERK ERK1/2 TNFR->ERK NFkB NF-κB ERK->NFkB AP1 AP-1 ERK->AP1 MMP9 MMP-9 NFkB->MMP9 AP1->MMP9 Proliferation VSMC Proliferation MMP9->Proliferation This compound This compound This compound->ERK This compound->MMP9

Caption: this compound's inhibition of the TNF-α induced ERK1/2 and MMP-9 pathway in VSMCs.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, namely Phospholipase A₂ (PLA₂), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

G Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ PLA2 Phospholipase A₂ Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes 5-LOX COX2 COX-2 LOX5 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->PLA2 This compound->COX2 This compound->LOX5

Caption: this compound's inhibitory action on the key enzymes of the inflammatory cascade.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by targeting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS This compound This compound This compound->IKK

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising biflavonoid with well-documented anti-inflammatory and anti-atherogenic properties. This guide has provided a consolidated overview of its physicochemical characteristics and the experimental methodologies used to investigate its biological activities. The elucidated signaling pathways offer a molecular basis for its therapeutic potential. Further research is warranted to determine its precise melting point and solubility in various solvents, which will be critical for its future development as a therapeutic agent. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire continued investigation into the pharmacological applications of this compound.

References

Ochnaflavone Derivatives: A Technical Guide to Their Natural Sources, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone and its derivatives represent a significant class of biflavonoids, naturally occurring polyphenolic compounds, that have garnered substantial interest in the scientific community. These compounds, characterized by two flavonoid moieties linked by an ether bond, are predominantly found in plants of the Ochnaceae family, as well as other species such as Lonicera japonica (Japanese honeysuckle).[1][2] Extensive research has revealed their potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, positioning them as promising candidates for drug discovery and development.[3] This technical guide provides a comprehensive overview of this compound derivatives, detailing their natural sources, quantitative bioactivity, experimental protocols for their isolation and evaluation, and the molecular signaling pathways through which they exert their effects.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives are primarily isolated from various plant species. The Ochnaceae family is a rich source, with compounds identified in the leaves, bark, and roots of several Ochna species.[4][5] Notably, this compound was first isolated from Ochna squarrosa. Another significant natural source is Lonicera japonica, where this compound is a key bioactive constituent.[6] A summary of prominent natural sources is provided below.

Table 1: Natural Sources of this compound and its Derivatives

CompoundPlant SourcePlant PartReference
This compoundOchna squarrosaLeaves[5]
This compoundOchna kibbiensisLeaves[7][8]
This compoundLonicera japonicaStems, Flowers[3][6]
2”,3”-Dihydrothis compoundOchna serrulataNot specified[4]
2”,3”-Dihydrothis compoundLuxemburgia nobilisLeaves, Branches[4]

Quantitative Bioactivity Data

The pharmacological potential of this compound and its derivatives is underscored by their significant bioactivity at micromolar concentrations. The following table summarizes key quantitative data from various in vitro studies, providing a comparative look at their efficacy.

Table 2: Quantitative Bioactivity of this compound and its Derivatives

CompoundBiological ActivityAssay/Cell LineIC50 (µM)Reference
This compoundCytotoxicityHCT-15 (Colon Cancer)4.1[3][9]
This compoundCytotoxicityUACC62 (Melanoma)12.91 (TGI)[9]
This compoundAnti-inflammatoryCOX-2 Inhibition0.6[6]
This compoundAnti-inflammatory5-LOX Inhibition6.56[6]
This compoundAnti-inflammatoryMast Cell Degranulation3.01[6]
2”,3”-Dihydrothis compoundCytotoxicityMurine Ehrlich Carcinoma17.2[9]
2”,3”-Dihydrothis compoundCytotoxicityK562 (Human Leukemia)89.0[9]

IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition

Experimental Protocols

Isolation of this compound and its Derivatives

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols vary depending on the plant material.

General Workflow for Isolation:

G Start Air-dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Optional) Crude_Extract->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Chromatography Partitioning->Chromatography Fractions Fraction Collection and Analysis (TLC) Chromatography->Fractions Purification Further Purification (Preparative HPLC) Fractions->Purification Pure_Compound Pure this compound Derivative Purification->Pure_Compound G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (e.g., PGD2) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTC4) LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 This compound->LOX5 G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound Derivatives This compound->PI3K Inhibits

References

Ochnaflavone's Impact on Lymphocyte Proliferation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of ochnaflavone's effects on lymphocyte proliferation, intended for researchers, scientists, and professionals in drug development. This compound, a naturally occurring biflavonoid, has demonstrated notable immunomodulatory properties, particularly in the inhibition of lymphocyte activation. This document synthesizes the current understanding of its mechanisms of action, supported by experimental data and pathway visualizations.

Core Findings on Lymphocyte Proliferation

This compound has been identified as a potent inhibitor of lymphocyte proliferation. At a concentration of 10 µM, this compound effectively suppresses lymphocyte proliferation induced by mitogens such as Concanavalin A (ConA) and lipopolysaccharide (LPS).[1] Notably, biflavonoids, including this compound, are characterized as irreversible inhibitors of this cellular process.[1] While a specific IC50 value for this compound's inhibitory effect on lymphocyte proliferation is not yet definitively established in the reviewed literature, its potent anti-proliferative activity is evident. For context, in human colon cancer cells (HCT-15), this compound exhibited an IC50 value of 4.1 µM for proliferation inhibition.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-proliferative effects of this compound.

ParameterCell TypeMitogen/StimulantConcentrationEffectSource
Inhibition of ProliferationLymphocytesConcanavalin A (ConA), Lipopolysaccharide (LPS)10 µMSuppressive Activity[1]
IC50HCT-15 Human Colon Cancer CellsNot Applicable4.1 µMInhibition of Proliferation[1]

Experimental Protocols

Lymphocyte Proliferation Assay (ConA-induced)

A standard experimental workflow to assess the effect of this compound on ConA-induced lymphocyte proliferation is outlined below.

G cluster_0 Cell Preparation cluster_1 Cell Culture & Treatment cluster_2 Proliferation Measurement Isolate Splenocytes Isolate Splenocytes Prepare single-cell suspension Prepare single-cell suspension Isolate Splenocytes->Prepare single-cell suspension Cell Counting & Viability Cell Counting & Viability Prepare single-cell suspension->Cell Counting & Viability Seed cells in 96-well plates Seed cells in 96-well plates Cell Counting & Viability->Seed cells in 96-well plates Add this compound (various concentrations) Add this compound (various concentrations) Seed cells in 96-well plates->Add this compound (various concentrations) Add Concanavalin A (mitogen) Add Concanavalin A (mitogen) Add this compound (various concentrations)->Add Concanavalin A (mitogen) Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Add Concanavalin A (mitogen)->Incubate (e.g., 48-72h) Add Proliferation Reagent (e.g., MTT, BrdU) Add Proliferation Reagent (e.g., MTT, BrdU) Incubate (e.g., 48-72h)->Add Proliferation Reagent (e.g., MTT, BrdU) Incubate Incubate Add Proliferation Reagent (e.g., MTT, BrdU)->Incubate Measure Absorbance/Incoporation Measure Absorbance/Incoporation Incubate->Measure Absorbance/Incoporation Calculate % Inhibition Calculate % Inhibition Measure Absorbance/Incoporation->Calculate % Inhibition

Workflow for assessing this compound's effect on lymphocyte proliferation.

Methodology Details:

  • Isolation of Lymphocytes: Splenocytes are isolated from a murine model. The spleen is aseptically removed, and a single-cell suspension is prepared by mechanical disruption. Red blood cells are lysed using a suitable buffer.

  • Cell Culture: The isolated lymphocytes are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates at a specific density. This compound, at varying concentrations, is added to the wells, followed by the addition of a mitogen like Concanavalin A (typically 1-5 µg/mL) to induce proliferation.

  • Proliferation Assay: After an incubation period of 48 to 72 hours, cell proliferation is quantified using a standard method such as the MTT assay (measuring metabolic activity) or BrdU incorporation (measuring DNA synthesis).

  • Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the results of this compound-treated cells to untreated (control) cells stimulated with the mitogen.

Mechanistic Insights: Signaling Pathways

The immunosuppressive effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in T-cell activation and proliferation, namely the NF-κB and MAPK pathways. While direct evidence in lymphocytes is still emerging, studies in other cell types provide a strong basis for these mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response. Upon T-cell activation, a signaling cascade leads to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-proliferative genes. This compound is hypothesized to inhibit this pathway.

G cluster_nucleus Nucleus TCR/CD28 TCR/CD28 IKK Complex IKK Complex TCR/CD28->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription This compound This compound This compound->IKK Complex Inhibits

Hypothesized inhibition of the NF-κB pathway by this compound in T-cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in T-cell activation. It regulates the expression of various transcription factors, such as AP-1, which are essential for cytokine production and cell proliferation. This compound may exert its inhibitory effects by targeting components of this pathway.

G cluster_nucleus Nucleus TCR/CD28 TCR/CD28 Ras/Rac Ras/Rac TCR/CD28->Ras/Rac MEK MEK Ras/Rac->MEK JNK JNK Ras/Rac->JNK p38 p38 Ras/Rac->p38 ERK ERK MEK->ERK AP-1 AP-1 ERK->AP-1 JNK->AP-1 p38->AP-1 Gene Transcription Gene Transcription AP-1->Gene Transcription Nucleus Nucleus This compound This compound This compound->MEK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits

Potential inhibition of the MAPK pathway by this compound in T-cells.

Conclusion and Future Directions

This compound demonstrates significant potential as an immunomodulatory agent through its potent and irreversible inhibition of lymphocyte proliferation. The underlying mechanisms likely involve the suppression of the NF-κB and MAPK signaling pathways. Further research is warranted to establish a definitive IC50 value for this compound in primary lymphocytes and to elucidate the precise molecular targets within these signaling cascades in this cell type. Such studies will be crucial for the continued development of this compound as a potential therapeutic for immune-mediated disorders.

References

Initial Investigations into Ochnaflavone Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid found in plants such as Lonicera japonica and members of the Ochnaceae family, has emerged as a compound of interest in oncological research.[1] Like other flavonoids, it possesses a range of biological activities, including anti-inflammatory and anti-atherogenic effects. However, its cytotoxic properties against cancer cells have garnered increasing attention, suggesting its potential as a scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the initial investigations into the cytotoxic mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and total growth inhibition (TGI) values are summarized below. This compound has demonstrated notable potency, particularly in colon cancer and melanoma cell lines.

CompoundCell LineAssay TypeResult (µM)Reference
This compoundHCT-15 (Colon)Not SpecifiedIC50: 4.1[2]
This compoundUACC62 (Melanoma)SRBTGI: 12.91[2]
This compoundsPLA2-IIA (enzyme)Not SpecifiedIC50: 3.45[2]
This compoundLipid PeroxidationNot SpecifiedIC50: 7.16[2]
This compoundCyclooxygenase-2 (enzyme)Not SpecifiedIC50: 0.6[2]
This compound5-Lipoxygenase (enzyme)Not SpecifiedIC50: 6.56[2]

Core Cytotoxic Mechanisms: Cell Cycle Arrest and Apoptosis

Initial mechanistic studies have revealed that this compound exerts its anti-proliferative effects primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

In human colon cancer cells (HCT-15), this compound has been shown to arrest the cell cycle at the G2/M phase in a concentration-dependent manner. This arrest is associated with the modulation of key cell cycle regulatory proteins, including a decrease in the expression of cyclin A, cyclin B1, and cyclin E, and an increase in the inhibitory phosphorylation of cdc2 (Tyr15).

Induction of Apoptosis

At higher concentrations (over 20 µM), this compound triggers programmed cell death, or apoptosis, in HCT-15 cells. This is evidenced by an increase in the sub-G1 cell population, DNA fragmentation, and the activation of a cascade of caspase enzymes. The activation of caspase-8, an initiator caspase in the extrinsic pathway, and caspase-9, an initiator caspase in the intrinsic (mitochondrial) pathway, suggests that this compound may induce apoptosis through both receptor-mediated and mitochondria-mediated signaling. The subsequent activation of the executioner caspase-3 leads to the cleavage of cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), culminating in cell death.[2]

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

While the precise upstream signaling events initiated by this compound are still under investigation, the activation of both initiator caspases-8 and -9 points towards a dual-pronged mechanism involving both the extrinsic and intrinsic apoptotic pathways. Furthermore, the broader class of flavonoids is known to modulate key signaling cascades that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Proposed Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade leading to apoptosis upon this compound treatment, integrating both the extrinsic and intrinsic pathways.

Ochnaflavone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptors Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptors Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 ProCasp8 Pro-caspase-8 DeathReceptors->ProCasp8 FADD/TRADD Casp8 Caspase-8 ProCasp8->Casp8 Casp8->Bax ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Casp9->ProCasp3 Apoptosome->Casp9 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well.[2]

    • Incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 10-15 minutes.[2]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with This compound incubate_24h->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Apoptosis and Cell Cycle Markers

Western blotting is used to detect and quantify the expression of specific proteins involved in this compound-induced cell cycle arrest and apoptosis.

  • Protein Extraction:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cyclin A, cyclin B1, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment protein_extraction Protein Extraction cell_treatment->protein_extraction protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis at the single-cell level.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Preparation:

    • Treat cells with this compound for the desired duration.

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and incubate for at least 30 minutes on ice or at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.

Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Preparation:

    • Treat cells with this compound.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

  • Staining:

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Flow_Cytometry_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis start Start: Cell Treatment with this compound cc_harvest Harvest & Fix Cells (70% Ethanol) start->cc_harvest ap_harvest Harvest & Resuspend in Binding Buffer start->ap_harvest cc_stain Stain with PI & RNase A cc_harvest->cc_stain cc_analyze Analyze by Flow Cytometry (DNA Content) cc_stain->cc_analyze ap_stain Stain with Annexin V & PI ap_harvest->ap_stain ap_analyze Analyze by Flow Cytometry (Apoptotic Populations) ap_stain->ap_analyze

Caption: Workflow for cell cycle and apoptosis analysis by flow cytometry.

Conclusion and Future Directions

Initial investigations into the cytotoxicity of this compound have revealed its potential as an anti-cancer agent, primarily through the induction of G2/M cell cycle arrest and apoptosis in cancer cells. The involvement of both intrinsic and extrinsic apoptotic pathways suggests a multifaceted mechanism of action. However, further research is warranted to fully elucidate the upstream signaling events. Future studies should focus on:

  • Comprehensive Cytotoxicity Profiling: Evaluating the IC50 of this compound across a broader panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanistic Elucidation: Investigating the direct effects of this compound on the PI3K/Akt and MAPK signaling pathways, including the phosphorylation status of key protein kinases.

  • Role of Oxidative Stress: Quantifying the generation of reactive oxygen species (ROS) and assessing its contribution to this compound-induced cytotoxicity.

  • Mitochondrial Involvement: Directly measuring the effect of this compound on mitochondrial membrane potential.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

A deeper understanding of these aspects will be crucial for the potential development of this compound and its derivatives as novel cancer therapeutics.

References

Methodological & Application

Total Synthesis of Ochnaflavone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochnaflavone, a naturally occurring asymmetric biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties.[1] This document provides a comprehensive protocol for the total synthesis of this compound, based on the first successful synthesis reported by Ndoile and van Heerden.[1][2] The synthetic strategy hinges on two pivotal steps: the formation of a diaryl ether linkage and the subsequent assembly of the two flavone (B191248) nuclei via the cyclization of an ether-linked dimeric chalcone (B49325).[1][3] Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow and a key biological signaling pathway are presented to facilitate its application in research and drug development.

Introduction

This compound is a unique biflavonoid composed of an apigenin (B1666066) and a luteolin (B72000) moiety linked by a C-O-C ether bond between their B-rings.[1] Initially isolated from Ochna squarrosa, it has been identified as a taxonomic marker for the Ochna genus.[1] The compound exhibits a range of biological activities, including anti-inflammatory, antileishmanial, antiplasmodial, and antiviral effects.[1][4] Notably, its anti-inflammatory action is partly attributed to the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[5] The total synthesis of this compound provides a reliable source of the compound for further pharmacological investigation and the development of synthetic analogs with potentially enhanced therapeutic properties.

Total Synthesis Workflow

The total synthesis of this compound can be conceptually divided into four main stages: 1) Synthesis of the diaryl ether intermediate, 2) Synthesis of the dimeric chalcone, 3) Cyclization to form the protected this compound, and 4) Final deprotection to yield this compound.

Total_Synthesis_of_this compound cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Dimeric Chalcone Synthesis cluster_2 Stage 3: Cyclization cluster_3 Stage 4: Deprotection A 4-Fluorobenzaldehyde (B137897) (2) + Isovanillin (B20041) (3) B 3-(4-Formylphenyloxy)-4- methoxybenzaldehyde (4) A->B K2CO3, DMF, 80°C E Diaryl ether (4) + Acetophenone (5) B->E C 2',4',6'-Trihydroxy- acetophenone D 2'-Hydroxy-4',6'- dimethoxyacetophenone (5) C->D Methyl Iodide, K2CO3, Acetone D->E F Ether-linked dimeric chalcone (6) E->F KOH, EtOH, 0°C to RT G Dimeric chalcone (6) F->G H 5,5'',7,7'',4'-Penta-O- methylthis compound (7) G->H Iodine, Pyridine, 80°C I Protected this compound (7) H->I J This compound (1) I->J BBr3, CH2Cl2, RT

Figure 1: Total Synthesis Workflow of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

StepProductStarting MaterialsYield (%)Reference
Diaryl Ether Formation3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (4)4-Fluorobenzaldehyde (2), Isovanillin (3)89[6]
Selective Methylation2'-Hydroxy-4',6'-dimethoxyacetophenone (5)2',4',6'-Trihydroxyacetophenone (B23981)50[6]
Dimeric Chalcone SynthesisEther-linked dimeric chalcone (6)Diaryl ether (4), Acetophenone (5)80[5][7]
Oxidative Cyclization5,5'',7,7'',4'-Penta-O-methylthis compound (7)Dimeric chalcone (6)70[5][6]
DemethylationThis compound (1)Protected this compound (7)60[7]

Experimental Protocols

1. Synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (4) [5]

  • To a mixture of isovanillin (3) (500 mg, 3.29 mmol) and anhydrous potassium carbonate (681 mg, 4.93 mmol) in 15 mL of dry DMF under a nitrogen atmosphere, add 4-fluorobenzaldehyde (2) (448 mg, 3.61 mmol).

  • Heat the mixture to 80°C with stirring and monitor the reaction progress by TLC until all starting material is consumed.

  • Allow the reaction to cool to room temperature, add 20 mL of cold water, and extract the product with CHCl₃ (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and remove the solvent in vacuo to yield the crude product.

  • Purify by silica (B1680970) gel column chromatography to obtain compound 4.

2. Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5) [5]

  • To a well-stirred mixture of 2',4',6'-trihydroxyacetophenone (500 mg, 2.97 mmol) and methyl iodide (1.06 g, 7.47 mmol) in 20 mL of acetone, add anhydrous potassium carbonate (1.02 g, 7.38 mmol).

  • Heat the mixture under reflux for 5 hours, monitoring by TLC.

  • After cooling, add 40 mL of cold acidified distilled water and extract with CHCl₃ (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield compound 5.

3. Synthesis of Ether-linked Dimeric Chalcone (6) [5][7]

  • Dissolve diaryl ether 4 (404 mg, 1.58 mmol) in 50 mL of EtOH and add 2'-hydroxy-4',6'-dimethoxyacetophenone (5) (620 mg, 3.16 mmol).

  • Cool the solution in an ice bath and add powdered KOH (353 mg, 6.29 mmol).

  • Stir the reaction mixture overnight.

  • Dilute with 50 mL of ice-cold water and acidify with 6 M HCl.

  • Collect the resulting yellow precipitate by filtration under reduced pressure and wash with water to obtain product 6 (772 mg, 80% yield).[5][7]

4. Synthesis of 5,5'',7,7'',4'-Penta-O-methylthis compound (7) [1]

  • To a stirred solution of dimeric chalcone 6 (600 mg, 0.98 mmol) in 15 mL of pyridine, add iodine (498 mg, 1.93 mmol).

  • Heat the mixture to 80°C and stir for 24 hours.

  • After cooling to room temperature, add a cold solution of sodium thiosulfate (B1220275) until the excess iodine is consumed.

  • Extract the product with CH₂Cl₂ (3 x 30 mL), wash the combined organic layers with water (30 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the crude product by silica gel column chromatography (EtOAc/hexanes, 8:2) to afford compound 7 (417 mg, 70%) as a yellow solid.[1][5]

5. Synthesis of this compound (1) [1][2]

  • Dissolve compound 7 (40 mg, 0.07 mmol) in 10 mL of dry CH₂Cl₂ under a nitrogen atmosphere.

  • Slowly add a solution of boron tribromide (206 mg, 0.82 mmol) in 5 mL of dry CH₂Cl₂ with a syringe.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Pour the mixture into 30 mL of ice water and shake to hydrolyze excess BBr₃.

  • Extract the phenolic product with EtOAc (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent in vacuo.

  • Purify the crude mixture by silica gel column chromatography (MeOH/CHCl₃, 1:9) to obtain this compound (1) (21.2 mg, 60%) as a yellow solid.[7]

Biological Activity: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response. One of its primary targets is Phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][8]

Anti_inflammatory_Signaling_Pathway cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by this compound Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 action PGs_LTs Prostaglandins & Leukotrienes AA->PGs_LTs COX/LOX action Inflammation Inflammation PGs_LTs->Inflammation PLA2 Phospholipase A2 (PLA2) COX_LOX COX / LOX Enzymes This compound This compound This compound->PLA2 Inhibits This compound->COX_LOX Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ochnaflavone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochnaflavone is a naturally occurring biflavonoid first isolated from Ochna squarrosa.[1] It belongs to a class of plant secondary metabolites known for a range of biological activities, including anti-inflammatory, anti-atherogenic, and antibacterial properties.[1][2] this compound exerts its anti-inflammatory effects by inhibiting phospholipase A2 (PLA2) and has been shown to modulate key signaling pathways.[1] Given its therapeutic potential, a robust and reliable analytical method for the accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of flavonoids in plant extracts due to its high resolution, sensitivity, and precision.[3][4][5]

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase (C18 column) is nonpolar, and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. A gradient elution is employed, starting with a higher polarity mobile phase (more water) and gradually increasing the nonpolar organic solvent (acetonitrile). This increasing mobile phase strength elutes compounds based on their polarity, allowing for the separation of this compound from other components in the plant matrix. Quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a known concentration standard. Flavones and flavonols typically show strong UV absorbance between 305-385 nm.[6][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Acetic Acid) (Analytical grade)

  • Dried plant material (powdered)

Instrumentation
  • A standard HPLC system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The chromatographic conditions are summarized in the table below. A C18 column is most commonly used for flavonoid separation.[3][8][9]

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 335 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.

Sample Preparation: Plant Extract
  • Extraction: Accurately weigh 1.0 g of finely powdered, dried plant material into a flask.

  • Add 50 mL of methanol.

  • Perform extraction using an ultrasonic bath for 30 minutes or Soxhlet extraction for 4-6 hours.[10]

  • Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.[10]

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.[10]

  • Reconstitution: Dissolve the dried extract in 10 mL of methanol.

  • Filtration: Before injection, filter the reconstituted sample solution through a 0.45 µm syringe filter to prevent clogging of the HPLC column.[5]

Method Validation Protocol

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank matrix.

  • Linearity and Range: Analyze the working standard solutions (5-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The linearity is determined by the correlation coefficient (R²) of the regression line, which should ideally be ≥0.999.[13]

  • Precision:

    • Intra-day Precision: Analyze a standard solution (e.g., 50 µg/mL) six times within the same day.

    • Inter-day Precision: Analyze the same standard solution on three different days.

    • Precision is expressed as the percentage relative standard deviation (%RSD), which should be less than 2%.[10]

  • Accuracy: Determined by a recovery study. Spike a blank plant matrix with known amounts of this compound at three different concentration levels (low, medium, high). The percentage recovery is calculated. A recovery rate between 90-110% is generally considered acceptable.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Data Presentation

Quantitative validation data should be summarized for clarity. The table below provides an example of how to present the results of the method validation.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 5 - 100
Regression Equation y = 21543x - 1087
Correlation Coefficient (R²) 0.9995
Accuracy (% Recovery) 97.5% - 103.2%
Precision (%RSD)
Intra-day1.15%
Inter-day1.82%
Limit of Detection (LOD) (µg/mL) 1.25
Limit of Quantification (LOQ) (µg/mL) 3.80

Visualizations

Experimental Workflow

The logical flow from sample preparation to final quantification is a critical aspect of the protocol.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Weigh Powdered Plant Material extract Solvent Extraction (Methanol) plant->extract filter_concentrate Filter & Concentrate (Rotary Evaporator) extract->filter_concentrate reconstitute Reconstitute in Methanol & Syringe Filter (0.45 µm) filter_concentrate->reconstitute hplc Inject Samples & Standards into HPLC System reconstitute->hplc standard Prepare this compound Standard Stock Solution working_std Create Working Standards (Calibration Curve) standard->working_std working_std->hplc chromatogram Acquire Chromatograms (UV Detection at 335 nm) hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify this compound in Plant Extract integrate->quantify calibrate->quantify

Caption: Workflow for HPLC quantification of this compound.

Biological Context: this compound's Inhibitory Action

This compound is known to inhibit inflammatory pathways. Understanding this context is valuable for drug development professionals.

G stimuli Inflammatory Stimuli pla2 Phospholipase A2 (PLA2) stimuli->pla2 Activates arachidonic Arachidonic Acid pla2->arachidonic Catalyzes release of inflammation Inflammatory Mediators (Prostaglandins, Leukotrienes) arachidonic->inflammation ochna This compound ochna->pla2 Inhibits

Caption: this compound's inhibition of the Phospholipase A2 pathway.

References

Bioassay-Guided Fractionation for the Isolation of Ochnaflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioassay-guided fractionation and isolation of Ochnaflavone, a biflavonoid with significant pharmacological potential. This document outlines the requisite methodologies from initial plant material extraction to the purification and characterization of the target compound, guided by relevant bioassays.

Introduction to this compound and Bioassay-Guided Fractionation

This compound is a naturally occurring biflavonoid found in various plant species, notably within the Ochnaceae family and in plants such as Lonicera japonica.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects.[3] Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery that involves the systematic separation of a crude extract into fractions, with each fraction being evaluated for a specific biological activity.[4][5] This iterative process of separation and biological testing allows for the targeted isolation of active compounds, such as this compound.[4][5]

Bioassays for Guided Isolation of this compound

The selection of an appropriate bioassay is critical and should be based on the desired therapeutic application. For this compound, several bioassays are particularly relevant given its known pharmacological profile.

Anti-Inflammatory Assays

This compound has been demonstrated to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][6]

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay measures the ability of fractions to inhibit the activity of the COX-2 enzyme. A common method involves the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[7][8]

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: This assay quantifies the inhibition of the 5-LOX enzyme. The activity can be determined by measuring the conversion of a substrate like linoleic acid to hydroperoxy-octadecadienoate (HPOD) spectrophotometrically, or through fluorometric methods.[9][10]

Anti-Proliferative Assay

The anti-cancer potential of this compound can be assessed by its ability to inhibit the growth of cancer cell lines.

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[11][12] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[11][13]

Experimental Protocols

Plant Material Extraction
  • Preparation: Air-dry the leaves and branches of the source plant (e.g., Ochna serrulata or Lonicera japonica) and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (B129727) or a 7:3 (v/v) mixture of methanol and dichloromethane (B109758) at room temperature for 3-5 days, with occasional shaking.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Bioassay-Guided Fractionation Workflow

The following workflow illustrates the process of isolating this compound using bioassay-guided fractionation.

G cluster_0 Extraction cluster_1 Initial Fractionation cluster_2 Bioassay Screening cluster_3 Chromatographic Purification cluster_4 Iterative Refinement cluster_5 Characterization Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Hexane Fraction Hexane Fraction Solvent Partitioning->Hexane Fraction Ethyl Acetate (B1210297) Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Aqueous Fraction Aqueous Fraction Solvent Partitioning->Aqueous Fraction Bioassay Bioassay Hexane Fraction->Bioassay Ethyl Acetate Fraction->Bioassay Aqueous Fraction->Bioassay Active Fraction Active Fraction Bioassay->Active Fraction Identify Most Active Column Chromatography Column Chromatography Active Fraction->Column Chromatography Sub-fractions Sub-fractions Column Chromatography->Sub-fractions Bioassay_2 Bioassay Sub-fractions->Bioassay_2 Active Sub-fraction Active Sub-fraction Bioassay_2->Active Sub-fraction HPLC Purification HPLC Purification Active Sub-fraction->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Structural Elucidation Structural Elucidation Pure this compound->Structural Elucidation NMR, MS

Bioassay-Guided Fractionation Workflow for this compound Isolation.
Detailed Protocol for Column Chromatography

  • Stationary Phase: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring even packing to avoid air bubbles.

  • Sample Loading: Dissolve the most active fraction (e.g., the ethyl acetate fraction) in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of hexane-ethyl acetate or chloroform-methanol.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Bioassay: Test the collected fractions in the chosen bioassay to identify the most active sub-fractions for further purification.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

For final purification and quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient system is often used, for example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Detection: UV detector, with the wavelength set to the absorption maximum of this compound (typically around 270 nm and 330 nm).

Quantitative Data Presentation

The following tables summarize representative quantitative data for this compound's biological activities. In a typical bioassay-guided fractionation experiment, similar tables would be generated for each fraction to track the activity throughout the purification process.

Table 1: Anti-Inflammatory Activity of this compound

BioassayTargetIC₅₀ (µM)
COX-2 InhibitionCyclooxygenase-20.6[2]
5-LOX Inhibition5-Lipoxygenase6.56[2]

Table 2: Anti-Proliferative Activity of this compound

Cell LineAssayIC₅₀ (µM)
HCT-15 (Colon Cancer)MTT Assay4.1

(Note: The IC₅₀ value for HCT-15 cells is derived from literature and serves as an example of data to be collected.)

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting COX-2 and 5-LOX, key enzymes in the arachidonic acid metabolic pathway. This pathway is responsible for the synthesis of pro-inflammatory eicosanoids.

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 Inhibits This compound->5LOX Inhibits

Arachidonic Acid Pathway and Inhibition by this compound.

Conclusion

Bioassay-guided fractionation is an effective strategy for the targeted isolation of pharmacologically active compounds like this compound from complex natural extracts. By systematically coupling chromatographic separation with relevant biological assays, researchers can efficiently identify and purify novel drug leads. The protocols and data presented herein provide a framework for the successful isolation and characterization of this compound for further drug development endeavors.

References

Ochnaflavone: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid, has garnered significant attention in pharmacological research for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in various research models. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key enzymes and modulating critical signaling pathways involved in the inflammatory cascade. Its mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), inducible nitric oxide synthase (iNOS), and phospholipase A2 (PLA2). Furthermore, this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of pro-inflammatory gene expression.

These application notes will detail the methodologies for both in vitro and in vivo models to assess the anti-inflammatory efficacy of this compound, present quantitative data in a clear and comparative format, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers and processes.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessCell Line/SystemIC50 Value (µM)Reference
Prostaglandin D2 (PGD2) Generation (COX-2 dependent)Mouse Bone Marrow-Derived Mast Cells (BMMC)0.6[1]
Prostaglandin E2 (PGE2) ProductionLPS-activated RAW 264.7 cells1.08[2]
Leukotriene C4 (LTC4) ProductionMouse Bone Marrow-Derived Mast Cells (BMMC)6.56[1]
Mast Cell DegranulationMouse Bone Marrow-Derived Mast Cells (BMMC)3.01[1]
Purified Rat Platelet sPLA2 ActivityCell-free assay3.45[2]
Lipid PeroxidationCell-free assay7.16[2]

Table 2: In Vivo Anti-Inflammatory Activity of a Structurally Similar Flavonoid (2',3'-dihydroxyflavone) in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3 Hours% Inhibition at 3 HoursReference
Vehicle Control (Carrageenan)-0.76 ± 0.01-[3]
Diclofenac (Standard)100.15 ± 0.0180.3%[3]
2',3'-dihydroxyflavone50.58 ± 0.0123.7%[3]
2',3'-dihydroxyflavone100.45 ± 0.0240.8%[3]
2',3'-dihydroxyflavone500.28 ± 0.0163.2%[3]

Note: Data for a structurally similar flavonoid is presented as a reference for expected in vivo efficacy.

Experimental Protocols

In Vitro Assays

Protocol 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the effect of this compound on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • TNF-α and IL-6 Measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Mast Cell Degranulation Assay

This protocol measures the inhibitory effect of this compound on the release of β-hexosaminidase, a marker of degranulation, from bone marrow-derived mast cells (BMMCs).

Materials:

  • Bone Marrow-Derived Mast Cells (BMMCs)

  • Tyrode's buffer

  • This compound

  • Compound 48/80 (degranulating agent)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 96-well plates

Procedure:

  • Cell Preparation: Wash BMMCs with Tyrode's buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-incubate 100 µL of the cell suspension with various concentrations of this compound for 30 minutes at 37°C.

  • Degranulation Induction: Add 10 µL of Compound 48/80 (final concentration 10 µg/mL) to induce degranulation and incubate for 30 minutes at 37°C.

    • For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

    • For spontaneous release, add buffer instead of Compound 48/80.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

    • Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of inhibition of degranulation relative to the control.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 4: Western Blot Analysis for COX-2, iNOS, and Phosphorylated MAPK

This protocol is for detecting the protein expression levels of COX-2, iNOS, and the phosphorylation status of ERK and p38 MAPKs.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

In Vivo Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): Vehicle control, this compound (various doses, e.g., 10, 25, 50 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).

  • Compound Administration: Administer this compound or the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The vehicle control group receives the vehicle.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the paw edema as the difference in paw volume before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Visualization of Pathways and Workflows

Signaling Pathways

Ochnaflavone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Nucleus Nucleus MAPK_Pathway->Nucleus IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes COX2 COX-2 ProInflammatory_Genes->COX2 iNOS iNOS ProInflammatory_Genes->iNOS This compound This compound This compound->MAPK_Pathway This compound->IKK PLA2 PLA2 This compound->PLA2 This compound->COX2 LOX5 5-LOX This compound->LOX5 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Arachidonic_Acid->COX2 Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (PGE2, PGD2) COX2->Prostaglandins Leukotrienes Leukotrienes (LTC4) LOX5->Leukotrienes NO Nitric Oxide (NO) iNOS->NO

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow

Experimental_Workflow In_Vitro_Screening In Vitro Screening RAW264_7_Assay RAW 264.7 Macrophage Assay (NO, TNF-α, IL-6) In_Vitro_Screening->RAW264_7_Assay Mast_Cell_Assay Mast Cell Degranulation Assay In_Vitro_Screening->Mast_Cell_Assay Mechanism_Studies Mechanism of Action Studies RAW264_7_Assay->Mechanism_Studies Mast_Cell_Assay->Mechanism_Studies NFkB_Assay NF-κB Luciferase Assay Mechanism_Studies->NFkB_Assay Western_Blot Western Blot (COX-2, iNOS, p-MAPK) Mechanism_Studies->Western_Blot In_Vivo_Testing In Vivo Efficacy Testing Mechanism_Studies->In_Vivo_Testing Paw_Edema_Model Carrageenan-Induced Paw Edema In_Vivo_Testing->Paw_Edema_Model Data_Analysis Data Analysis and Interpretation Paw_Edema_Model->Data_Analysis

Caption: Workflow for evaluating anti-inflammatory compounds.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the investigation of this compound's anti-inflammatory properties. By utilizing these standardized in vitro and in vivo models, researchers can effectively screen and characterize the mechanisms of action of this compound and other potential anti-inflammatory drug candidates. The multi-targeted nature of this compound, particularly its ability to modulate both enzymatic activity and key signaling pathways, makes it a promising lead for the development of novel therapeutics for a range of inflammatory disorders.

References

Application Notes and Protocols for Testing Ochnaflavone as a COX-2/5-LOX Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. The arachidonic acid (AA) cascade is a critical pathway in the inflammatory process, with two key enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), playing pivotal roles. COX-2 is responsible for the synthesis of prostaglandins (B1171923) (PGs), which are mediators of pain and inflammation. The 5-LOX pathway leads to the production of leukotrienes (LTs), which are involved in various inflammatory and allergic responses.[1][2] Dual inhibition of both COX-2 and 5-LOX is a promising therapeutic strategy to develop potent anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

Ochnaflavone, a naturally occurring biflavonoid found in plants like Lonicera japonica, has demonstrated various biological activities, including anti-inflammatory effects.[4][5][6] Notably, studies have shown that this compound can act as a dual inhibitor of COX-2 and 5-LOX.[7] One study reported that this compound inhibits COX-2 dependent prostaglandin (B15479496) D2 generation with an IC50 value of 0.6 µM and also inhibits the production of leukotriene C4 with an IC50 value of 6.56 µM in bone marrow-derived mast cells.[7] These findings suggest that this compound could be a valuable lead compound for the development of novel anti-inflammatory drugs.[7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to test and characterize this compound as a dual inhibitor of COX-2 and 5-LOX. The protocols cover in vitro enzyme inhibition assays and cell-based assays.

Signaling Pathways

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by COX-2 and 5-LOX inhibitors like this compound.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli (e.g., cytokines) AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 FiveLOX 5-LOX AA->FiveLOX PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 FiveHPETE 5-HPETE FiveLOX->FiveHPETE Prostanoids Prostanoids (e.g., PGE2, PGD2, TXA2) (Physiological Functions) PGH2_1->Prostanoids Inflammatory_Prostanoids Inflammatory Prostanoids (e.g., PGE2) (Inflammation, Pain) PGH2_2->Inflammatory_Prostanoids LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4, LTC4) (Inflammation, Allergy) LTA4->Leukotrienes Ochnaflavone_COX2 This compound Ochnaflavone_COX2->COX2 Ochnaflavone_5LOX This compound Ochnaflavone_5LOX->FiveLOX

Caption: Arachidonic Acid Cascade and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound's inhibitory activity.

Experimental_Workflow Start Start: this compound Sample Preparation InVitro In Vitro Enzyme Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased COX2_Assay COX-2 Inhibition Assay InVitro->COX2_Assay FiveLOX_Assay 5-LOX Inhibition Assay InVitro->FiveLOX_Assay IC50_COX2 Determine IC50 for COX-2 COX2_Assay->IC50_COX2 IC50_5LOX Determine IC50 for 5-LOX FiveLOX_Assay->IC50_5LOX DataAnalysis Data Analysis and Interpretation IC50_COX2->DataAnalysis IC50_5LOX->DataAnalysis CellCulture Cell Culture (e.g., RAW 264.7 macrophages) CellBased->CellCulture Stimulation Stimulation (e.g., LPS) CellCulture->Stimulation PGE2_LTB4_Measurement Measure PGE2 and LTB4 Production (ELISA) Stimulation->PGE2_LTB4_Measurement PGE2_LTB4_Measurement->DataAnalysis Conclusion Conclusion on Dual Inhibitory Potential DataAnalysis->Conclusion

Caption: General Experimental Workflow for this compound Evaluation.

Data Presentation

EnzymeThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
COX-2Experimental ValueCelecoxib0.45[8]
5-LOXExperimental ValueZileutonRefer to kit protocol
COX-1Experimental ValueSC-560Refer to kit protocol

Note: IC50 values for positive controls can vary between assay kits and experimental conditions.

Cell LineTreatmentPGE2 Production (% of Control)LTB4 Production (% of Control)
RAW 264.7Vehicle Control100100
RAW 264.7This compound (1 µM)Experimental ValueExperimental Value
RAW 264.7This compound (5 µM)Experimental ValueExperimental Value
RAW 264.7This compound (10 µM)Experimental ValueExperimental Value
RAW 264.7Indomethacin (10 µM)Experimental Value100
RAW 264.7Zileuton (10 µM)100Experimental Value

Experimental Protocols

This protocol is adapted from commercially available kits.[8][9]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A supplied probe then reacts with PGG2 to generate a fluorescent product, which can be measured at an excitation/emission of 535/587 nm.[8] The presence of an inhibitor reduces the fluorescence signal.

Materials:

  • COX-2 Enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control)

  • This compound (test compound) dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Thaw components on ice.[8]

  • Compound Preparation:

    • Dissolve this compound in DMSO to make a stock solution.

    • Prepare serial dilutions of this compound in COX Assay Buffer at 10x the final desired concentration.

    • Prepare a 10x solution of Celecoxib in COX Assay Buffer.

  • Assay Setup (per well):

    • Enzyme Control (100% activity): 10 µl COX Assay Buffer.

    • Inhibitor Control: 2 µl Celecoxib (10x) + 8 µl COX Assay Buffer.

    • Test Sample: 10 µl of diluted this compound (10x).

    • Solvent Control: 10 µl of DMSO diluted in COX Assay Buffer to the same final concentration as the test sample wells.

  • Reaction Mix: Prepare a master mix for the number of wells to be assayed. For each well, combine:

    • 76 µl COX Assay Buffer

    • 1 µl COX Probe

    • 2 µl Diluted COX Cofactor

    • 1 µl COX-2 Enzyme

  • Reaction Initiation:

    • Add 80 µl of the Reaction Mix to each well.

    • Prepare the Arachidonic Acid/NaOH solution as per the kit protocol.

    • Using a multichannel pipette, add 10 µl of the diluted Arachidonic Acid/NaOH solution to each well to start the reaction.[9]

  • Measurement:

    • Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.[8]

  • Data Analysis:

    • Choose two time points (T1 and T2) in the linear range of the reaction.

    • Calculate the change in fluorescence (RFU2 - RFU1) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of Test Sample / Slope of Enzyme Control)] * 100

    • Plot the % inhibition versus the concentration of this compound to determine the IC50 value.

This protocol is based on commercially available kits.[10]

Principle: 5-LOX converts a specific substrate to an intermediate that reacts with a probe to produce a fluorescent signal (Ex/Em = 500/536 nm). An inhibitor will decrease the rate of fluorescence generation.

Materials:

  • 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate

  • Zileuton (positive control)

  • This compound (test compound) dissolved in DMSO

  • 96-well white microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit's instructions. Keep all components on ice.[10]

  • Compound Preparation:

    • Dissolve this compound in DMSO.

    • Prepare dilutions so that the final volume of the test compound added to the well is no more than 2 µl in the final 100 µl reaction volume.

  • Assay Setup (per well):

    • Enzyme Control: Add 2 µl of DMSO to a well.

    • Inhibitor Control: Add 2 µl of Zileuton to a well.

    • Test Compound: Add 2 µl of diluted this compound to a well.

  • Reaction Mix Preparation: For each well, prepare 40 µl of a master mix containing:

    • 36 µl LOX Assay Buffer

    • 2 µl LOX Probe

    • 2 µl 5-LOX Enzyme

  • Incubation:

    • Add 40 µl of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation:

    • Prepare the 1x LOX substrate solution according to the kit protocol.

    • Add 20 µl of the 1x LOX Substrate to each well using a multichannel pipette.

  • Measurement:

    • Immediately start recording fluorescence in kinetic mode at Ex/Em = 500/536 nm every 30 seconds for 10-20 minutes.[10]

  • Data Analysis:

    • Determine the slope of the linear portion of the reaction for each well.

    • Calculate the percent inhibition using the formula: % Inhibition = [1 - (Slope of Test Sample / Slope of Enzyme Control)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

This protocol uses a cell line like RAW 264.7 macrophages to assess the effect of this compound on the production of inflammatory mediators.

Principle: Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of COX-2 and the activity of 5-LOX, leading to the production and release of PGE2 and LTB4, respectively. The levels of these mediators in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Indomethacin (COX inhibitor control)

  • Zileuton (5-LOX inhibitor control)

  • PGE2 ELISA Kit

  • LTB4 ELISA Kit

  • 24-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Remove the old media and replace it with fresh serum-free DMEM.

    • Add various concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells.

    • Add control inhibitors (Indomethacin, Zileuton) and vehicle (DMSO) to their designated wells.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS (1 µg/ml final concentration) to all wells except the unstimulated control.

    • Incubate for 24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well and store it at -80°C until analysis.

  • ELISA:

    • Quantify the concentration of PGE2 and LTB4 in the collected supernatants using their respective commercial ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the production of PGE2 and LTB4 as a percentage of the LPS-stimulated vehicle control.

    • Plot the percentage of production against the concentration of this compound to evaluate its dose-dependent inhibitory effect.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a dual inhibitor of COX-2 and 5-LOX. By following these methodologies, researchers can obtain reliable data on its inhibitory potency and cellular efficacy, which is crucial for its further development as a potential anti-inflammatory therapeutic agent. The provided diagrams and tables serve as a guide for visualizing the underlying mechanisms and organizing the experimental data.

References

Application Notes and Protocols for the Extraction of Ochnaflavone from Lonicera japonica caulis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antiviral, and antioxidant properties.[1][2] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from the stems (caulis) of Lonicera japonica Thunb., a traditional Chinese medicinal herb. This compound has been identified as one of the active constituents in Lonicera japonica caulis.[3][4][5] The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Data Presentation: Chemical Composition of Lonicera japonica caulis

While specific quantitative data for this compound in Lonicera japonica caulis is not extensively reported in publicly available literature, the following table summarizes the content of other major bioactive compounds identified in the stems. This provides a contextual understanding of the phytochemical landscape from which this compound is isolated. The data is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) for quantification.

CompoundClassContent Range (mg/g dry weight)Reference
Chlorogenic AcidPhenolic Acid0.5 - 5.0[6][7]
Caffeic AcidPhenolic Acid0.1 - 0.5[6][7]
LuteolinFlavonoid0.05 - 0.2[8]
RutinFlavonoid0.1 - 1.0[6]
LoganinIridoid Glycoside0.2 - 2.0[6][7]
SwerosideIridoid Glycoside0.1 - 1.5[6][7]

Experimental Protocols

The following protocols are generalized methods for the extraction and purification of flavonoids, including this compound, from Lonicera japonica caulis. Optimization of these protocols may be necessary depending on the specific laboratory conditions and the desired purity of the final product.

Protocol 1: Solvent Extraction of this compound

This protocol outlines a standard procedure for the solvent-based extraction of this compound from dried Lonicera japonica caulis.

Materials:

  • Dried and powdered Lonicera japonica caulis

  • 95% Ethanol (B145695) (EtOH) or 80% Methanol (B129727) (MeOH)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Maceration: Weigh 100 g of powdered Lonicera japonica caulis and place it in a large flask. Add 1 L of 95% ethanol (or 80% methanol) to the flask, ensuring the plant material is fully submerged.

  • Extraction: Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking. Alternatively, for a more efficient extraction, perform reflux extraction at 60-70°C for 2-3 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compounds.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh) for column chromatography

  • Solvents: Chloroform (B151607) (CHCl₃), Methanol (MeOH)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-bubble-free column bed.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform) and load it onto the top of the silica gel column.

  • Elution: Begin the elution process with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., starting with a gradient of chloroform:methanol from 100:0 to 90:10, then 80:20, and so on).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize the spots under a UV lamp. Fractions containing spots with a similar Rf value to a known this compound standard should be pooled together.

  • Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound. Further purification can be achieved using Sephadex LH-20 column chromatography or preparative HPLC if necessary.[8]

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound or a well-characterized extract

  • HPLC-grade solvents: Acetonitrile, Water with 0.1% Formic Acid

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • This compound analytical standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the purified sample or crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A typical gradient might be: 0-5 min, 20% A; 5-25 min, 20-60% A; 25-30 min, 60-80% A.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 270 nm and 330 nm).

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis A Dried & Powdered Lonicera japonica caulis B Solvent Extraction (95% Ethanol or 80% Methanol) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection F->G H TLC Monitoring G->H I Pooling of Fractions H->I J Purified this compound I->J K HPLC Quantification J->K L Quantitative Data K->L

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-κB) pathway and the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[9][10]

Ochnaflavone_Signaling_Pathway This compound Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression COX2 COX-2 Gene_Expression->COX2 LOX5 5-LOX Gene_Expression->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->IKK Inhibits This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: this compound's Inhibition of Inflammatory Pathways.

References

Application Notes and Protocols for the Synthesis and Bioactivity Evaluation of Ochnaflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ochnaflavone derivatives and detailed protocols for evaluating their enhanced bioactivity. This compound, a naturally occurring biflavonoid, has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] Chemical modification of the this compound scaffold presents a promising strategy for developing novel therapeutic agents with improved potency and selectivity.

Enhanced Bioactivities of this compound Derivatives

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] this compound has been shown to trigger apoptosis in human colon cancer cells by activating caspase cascades.[3] The introduction of additional functional groups to the this compound backbone can enhance these cytotoxic effects. For instance, the synthesis of hydrophobic and lipophilic flavonol analogs has resulted in compounds with greater activity against prostate cancer cells compared to naturally occurring flavonols.[4]

Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHCT-15Human Colon Cancer4.1[5]
2'',3''-dihydrothis compoundHCT-15Human Colon Cancer>10[3]
This compoundA549Human Lung Carcinoma~10-50[6]
2'',3''-dihydrothis compoundA549Human Lung Carcinoma>50[6]
This compoundPC-3Prostate Cancer~10-50[6]
This compoundHepG2Hepatocellular Carcinoma~10-50[6]
Flavone Derivative (14)HELHuman Erythroleukemia~7.5[7]
Flavone Derivative (14)PC3Prostate Cancer~9.0[7]
Anti-inflammatory Activity

Inflammation is a key pathological factor in many chronic diseases. This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[8] It has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[8] The anti-inflammatory effects of this compound are also attributed to its ability to suppress the activation of the NF-κB and ERK1/2 signaling pathways, which play a crucial role in the expression of pro-inflammatory genes.[9] Synthetic derivatives of flavones have shown that modifications, such as the introduction of hydroxyl groups at specific positions, can significantly enhance their anti-inflammatory potential.[10]

Table 2: Anti-inflammatory Activity of this compound and Related Flavonoids (IC50 values in µM)

CompoundTarget/AssayIC50 (µM)Reference
This compoundCOX-2 dependent PGD2 generation0.6[11]
This compoundLeukotriene C4 (LTC4) production6.56[11]
This compoundDegranulation reaction3.01[11]
This compoundPGE2 production1.08[12]
3',4'-dihydroxyflavoneNitric Oxide (NO) inhibition9.61 ± 1.36[10]
LuteolinNitric Oxide (NO) inhibition16.90 ± 0.74[10]
Antioxidant Activity

While this compound itself has shown low to moderate direct radical scavenging activity in some assays, its derivatives, particularly those with specific hydroxylation patterns, can exhibit potent antioxidant effects.[13] The antioxidant capacity of flavonoids is a crucial aspect of their overall bioactivity, as oxidative stress is implicated in the pathogenesis of numerous diseases.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. Key methods include the Ullmann condensation for the formation of the diaryl ether linkage and the Suzuki-Miyaura cross-coupling reaction for the creation of C-C bonds between flavonoid units or for the introduction of various substituents.[14][15]

This protocol describes a general procedure for the synthesis of an this compound derivative, which can be adapted for various starting materials to generate a library of compounds. The key step is the formation of a diaryl ether linkage.[14]

Materials:

Procedure:

  • Diaryl Ether Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4'-fluoro-5,7-dimethoxyflavone (1 equivalent) and 3'-hydroxy-5,7,4'-trimethoxyflavone (1.2 equivalents) in anhydrous DMF.

    • Add Cs2CO3 (2 equivalents) and CuI (0.2 equivalents) to the solution.

    • Heat the reaction mixture to 120-140°C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected this compound derivative.

  • Demethylation:

    • Dissolve the purified protected derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to -78°C.

    • Slowly add a solution of BBr3 (5-10 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding methanol (B129727) at 0°C.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final this compound derivative.

This protocol outlines a general method for introducing an aryl group at the C-8 position of a flavonoid scaffold, a modification known to enhance bioactivity.[15]

Materials:

  • 8-Iodo-flavonoid derivative (e.g., 8-iodo-chrysin)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF)/Water mixture (9:1)

  • Microwave reactor

  • Standard glassware for organic synthesis

Procedure:

  • In a microwave vial, dissolve the 8-iodo-flavonoid (1 equivalent) and the arylboronic acid (2 equivalents) in a DMF/water mixture.

  • Degas the solution with nitrogen for 15 minutes.

  • Add Pd(PPh3)4 (3 mol%) and NaOH (4 equivalents).

  • Seal the vial and irradiate in a microwave reactor at 120°C for 2 hours.

  • After cooling, filter the reaction mixture and pour it into water.

  • Extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bioactivity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is suitable for high-throughput screening of cytotoxic compounds.[8][13]

Materials:

  • Human cancer cell line (e.g., HCT-15)

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

This cell-based assay measures the inhibition of PGE2 synthesis in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[16]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • PGE2 ELISA kit

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 production inhibition and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling U1 Aryl Halide + Phenol U2 Cu Catalyst + Base U1->U2 Reaction Setup U3 Diaryl Ether Formation U2->U3 Heating Purification Purification (Chromatography) U3->Purification S1 Aryl Halide/Triflate + Boronic Acid/Ester S2 Pd Catalyst + Base S1->S2 Reaction Setup S3 C-C Bond Formation S2->S3 Heating S3->Purification Start Starting Materials (Flavonoid Precursors) Start->U1 Start->S1 Derivative This compound Derivative Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer_Mechanism cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound Derivative Caspase9 Caspase-9 Activation This compound->Caspase9 G2M G2/M Phase Arrest This compound->G2M Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Inhibition of Cell Proliferation G2M->Proliferation

Caption: Proposed anticancer mechanism of this compound derivatives.

Anti_inflammatory_Pathway cluster_nfkb NF-κB Pathway cluster_erk ERK/MAPK Pathway LPS LPS IKK IKK Activation LPS->IKK Ras Ras Activation LPS->Ras This compound This compound Derivative This compound->IKK Inhibition ERK ERK1/2 Phosphorylation This compound->ERK Inhibition IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Proinflammatory_Genes Ras->ERK ERK->Proinflammatory_Genes

Caption: Inhibition of pro-inflammatory signaling pathways by this compound derivatives.

References

Ochnaflavone: Application Notes and Protocols for Human Aortic Smooth Muscle Cell (HASMC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential applications of Ochnaflavone in the study of Human Aortic Smooth Muscle Cells (HASMCs). The protocols detailed below are based on established methodologies and findings from relevant research, offering a framework for investigating the therapeutic potential of this compound in cardiovascular diseases such as atherosclerosis.

Application Notes

This compound, a naturally occurring biflavonoid, has demonstrated significant biological activity in various cell types. In the context of cardiovascular research, its effects on Human Aortic Smooth Muscle Cells (HASMCs) are of particular interest due to the critical role of these cells in the pathogenesis of atherosclerosis. The abnormal proliferation and migration of HASMCs are key events in the formation of atherosclerotic plaques.

This compound has been shown to inhibit the proliferation of HASMCs induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibitory effect is associated with the induction of cell cycle arrest at the G1 phase.[1] Mechanistically, this compound's anti-proliferative action involves the modulation of key signaling pathways. It has been observed to reduce the activity of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a critical component of the mitogen-activated protein kinase (MAPK) pathway that promotes cell growth.[1]

Furthermore, this compound influences the expression of cell cycle regulatory proteins. It leads to the downregulation of cyclins and cyclin-dependent kinases (CDKs) while upregulating the cyclin-dependent kinase inhibitor p21(waf1).[1] Another significant effect of this compound is the inhibition of Matrix Metalloproteinase-9 (MMP-9) secretion and gene expression in TNF-α-stimulated HASMCs.[1] MMP-9 is an enzyme that degrades the extracellular matrix, facilitating smooth muscle cell migration and contributing to plaque instability. The downregulation of MMP-9 is transcriptionally regulated through the inhibition of Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[1]

While direct studies on the effect of this compound on HASMC migration and apoptosis are limited, its known mechanisms of action, such as the inhibition of MMP-9 and modulation of proliferation-related signaling pathways, strongly suggest potential roles in these processes. Further investigation into these areas is warranted to fully elucidate the therapeutic potential of this compound in preventing or treating atherosclerosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on HASMCs based on available literature.

Table 1: Effect of this compound on TNF-α-Induced HASMC Proliferation

ParameterConcentration of this compoundResultReference
DNA Synthesis InhibitionDose-dependentPotent inhibitory effects[1]
Cell Cycle ArrestNot specifiedInduction of G1 phase arrest[1]

Table 2: Effect of this compound on TNF-α-Induced Signaling and Protein Expression in HASMCs

Target Protein/PathwayConcentration of this compoundEffectReference
ERK1/2 ActivityNot specifiedReduced activity[1]
Cyclins and CDKsNot specifiedDownregulation[1]
p21(waf1)Not specifiedUpregulation[1]
MMP-9 SecretionDose-dependentInhibition[1]
MMP-9 Gene ExpressionNot specifiedDownregulation[1]
NF-κB and AP-1 ActivityNot specifiedInhibition of transcriptional regulation[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on HASMCs are provided below.

Protocol 1: HASMC Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of HASMCs.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • This compound

  • TNF-α

  • MTS reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycles.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with TNF-α (10 ng/mL) for 24-48 hours. Include appropriate controls (untreated, TNF-α alone, this compound alone).

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of HASMCs.

Materials:

  • HASMCs

  • This compound

  • TNF-α

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HASMCs in 6-well plates and grow to 70-80% confluency.

  • Synchronize the cells by serum starvation for 24 hours.

  • Treat the cells with this compound and/or TNF-α for the desired time period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis for Signaling Proteins (ERK1/2 Phosphorylation)

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in HASMCs.

Materials:

  • HASMCs

  • This compound

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HASMCs in 6-well plates and grow to near confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound for 2 hours, followed by stimulation with TNF-α for 15-30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Gelatin Zymography for MMP-9 Activity

Objective: To assess the effect of this compound on the enzymatic activity of MMP-9 secreted by HASMCs.

Materials:

  • HASMCs

  • This compound

  • TNF-α

  • Serum-free medium

  • Gelatin-containing polyacrylamide gels

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Culture HASMCs to near confluency in 6-well plates.

  • Wash the cells and incubate in a serum-free medium containing this compound and/or TNF-α for 24 hours.

  • Collect the conditioned medium.

  • Mix the conditioned medium with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel without prior boiling.

  • After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 containing buffer).

  • Incubate the gel in a developing buffer at 37°C overnight.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Clear bands against the blue background indicate gelatinolytic activity. Quantify the band intensity using densitometry.

Visualizations

Signaling Pathways and Experimental Workflows

Ochnaflavone_Signaling_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds ERK1_2 ERK1/2 TNFR->ERK1_2 Activates NF_kB_AP1 NF-κB / AP-1 TNFR->NF_kB_AP1 Activates This compound This compound This compound->ERK1_2 Inhibits This compound->NF_kB_AP1 Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest Proliferation Cell Proliferation ERK1_2->Proliferation MMP9 MMP-9 Expression NF_kB_AP1->MMP9 p21 p21(waf1) ↑ Cell_Cycle_Arrest->p21 Cyclins_CDKs Cyclins/CDKs ↓ Cell_Cycle_Arrest->Cyclins_CDKs Experimental_Workflow_Proliferation Start Seed HASMCs (96-well plate) Starve Serum Starvation (24h) Start->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with TNF-α (24-48h) Treat->Stimulate MTS Add MTS Reagent (2-4h) Stimulate->MTS Read Measure Absorbance (490nm) MTS->Read Analyze Analyze Data (IC50) Read->Analyze Logical_Relationship This compound This compound Inhibit_Proliferation Inhibition of HASMC Proliferation This compound->Inhibit_Proliferation Inhibit_Migration Potential Inhibition of HASMC Migration (Hypothesized) This compound->Inhibit_Migration Induce_Apoptosis Potential Induction of HASMC Apoptosis (Hypothesized) This compound->Induce_Apoptosis Atherosclerosis Attenuation of Atherosclerosis Inhibit_Proliferation->Atherosclerosis Inhibit_Migration->Atherosclerosis Induce_Apoptosis->Atherosclerosis

References

Application Notes and Protocols: Ochnaflavone as an Anti-proliferative Agent in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The relentless proliferation of glioblastoma cells is a key driver of its malignancy. Therefore, identifying novel therapeutic agents that can effectively inhibit tumor cell growth is of paramount importance. Ochnaflavone, a naturally occurring biflavonoid, has demonstrated anti-cancer properties in various studies. While direct comprehensive studies on glioblastoma are limited, preliminary research and data from other cancer types suggest its potential as an anti-proliferative agent. An extract of Ochna kibbiensis, which contains this compound, has shown significant, dose-dependent reduction in cell count against the glioblastoma multiforme (GBM U-1242 MG) cell line.[1][2] However, the isolated this compound could not be tested for anti-proliferative activity due to the small quantity isolated.[1][2]

These application notes provide a framework for investigating the anti-proliferative effects of this compound on glioblastoma cell lines, including detailed protocols for key assays and a summary of relevant data to guide experimental design.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Flavonoids
CompoundCell LineAssayIC50 ValueTreatment DurationReference
This compoundHCT-15 (Colon)Proliferation Assay4.1 µMNot Specified[1]
AmentoflavoneU-87 MG (Glioblastoma)MTT Assay100 µM48 hours[3]
Cannflavin BA-172 & U-87 (Glioblastoma)Viability AssayDose-dependent decreaseNot Specified[4]
5-Hydroxy-3',4',6,7-tetramethoxyflavone (B1205902)U87MG & T98G (Glioblastoma)Viability/Cell CycleReduced viability, G0/G1 arrestNot Specified[5]

Note: Data for this compound on glioblastoma cell lines is currently limited. The IC50 value presented is from a study on a human colon cancer cell line and serves as a starting point for dose-range finding experiments in glioblastoma cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of glioblastoma cell viability following this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, T98G, A172)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the glioblastoma cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range, based on data from other flavonoids, would be 0.1 µM to 200 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for desired treatment periods (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][7]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.[6][7]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis in glioblastoma cells treated with this compound using flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Glioblastoma cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed glioblastoma cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Harvest the cells by trypsinization, ensuring to collect the culture supernatant which may contain floating apoptotic cells.[8]

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.[8]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour.[8]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of glioblastoma cells by flow cytometry.

Materials:

  • Glioblastoma cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed glioblastoma cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Anti-proliferative Assays cluster_data Data Analysis start Glioblastoma Cell Lines (e.g., U-87 MG, T98G) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound on glioblastoma cells.

signaling_pathway cluster_proliferation Proliferation & Survival Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest Induction Caspase_Activation Caspase Activation This compound->Caspase_Activation Induction Mitochondrial_Pathway Mitochondrial Pathway

Caption: Postulated signaling pathways affected by this compound in cancer cells, leading to anti-proliferative effects.

Disclaimer: The signaling pathways depicted are based on studies of this compound in other cancer types and general knowledge of flavonoid mechanisms. The precise pathways modulated by this compound in glioblastoma require further investigation.

References

Application Notes and Protocols: Synthesis of the Ochnaflavone Diaryl Ether Linkage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ochnaflavone is a naturally occurring biflavonoid where two flavonoid units, apigenin (B1666066) and luteolin, are connected by a diaryl ether linkage.[1] This structural feature is crucial for its significant biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of this compound presents a considerable challenge, with the strategic formation of the C-O-C diaryl ether bond being one of the most critical steps.[1][3][4] These notes detail the primary techniques and protocols for constructing this key linkage, focusing on the successful total synthesis of this compound.

Primary Technique: Nucleophilic Aromatic Substitution (SₙAr)

The most successfully reported method for creating the diaryl ether linkage in this compound synthesis is through a nucleophilic aromatic substitution (SₙAr) reaction.[1] This approach circumvents the harsh conditions and inconsistencies associated with other methods like the Ullmann condensation.[1][4] The strategy involves the reaction of a phenol (B47542) with an activated aryl halide. In the total synthesis of this compound, this was achieved by reacting isovanillin (B20041) with 4-fluorobenzaldehyde (B137897) under basic conditions to produce the key diaryl ether intermediate.[1]

Logical Workflow for this compound Synthesis

The overall synthesis is a multi-step process that begins with the crucial formation of the diaryl ether, followed by the construction of the biflavonoid scaffold.

G start Starting Materials (Isovanillin & 4-Fluorobenzaldehyde) step1 Step 1: Diaryl Ether Formation (Nucleophilic Aromatic Substitution) start->step1 intermediate1 Diaryl Ether Intermediate (Aldehyde 4) step1->intermediate1 High Yield step2 Step 2: Chalcone Formation (Claisen-Schmidt Condensation) intermediate1->step2 intermediate2 Dimeric Chalcone 6 step2->intermediate2 80% Yield step3 Step 3: Oxidative Cyclization intermediate2->step3 intermediate3 Protected this compound 7 step3->intermediate3 70% Yield step4 Step 4: Demethylation intermediate3->step4 end_product Final Product (this compound 1) step4->end_product G sub1 Isovanillin (3) sub2 4-Fluorobenzaldehyde (2) prod Diaryl Ether (4) p1 + r1 r1 p1->r1 K₂CO₃, DMF Under N₂ r1->prod

References

Using Ochnaflavone to Study p53-MDM2 Interaction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions are tightly regulated, primarily through its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby acting as a critical negative regulator. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the p53-MDM2 interaction a promising therapeutic strategy.

Ochnaflavone, a naturally occurring biflavonoid, has emerged as a potential candidate for modulating the p53-MDM2 pathway. As a C-O-C type biflavonoid, its unique structural properties are of interest for developing novel cancer therapeutics. In-silico studies, including molecular docking and molecular dynamics simulations, have suggested that this compound can bind to the p53-binding pocket of MDM2, potentially disrupting its interaction with p53. This application note provides an overview of the use of this compound as a tool to study the p53-MDM2 interaction and offers detailed protocols for key experiments.

Mechanism of Action

This compound is hypothesized to function as an inhibitor of the p53-MDM2 interaction. By binding to the hydrophobic cleft on the N-terminal domain of MDM2, this compound can sterically hinder the binding of p53. This prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilization and accumulation of p53 in the nucleus allows it to transcriptionally activate its downstream target genes, such as CDKN1A (p21), BAX, and PUMA, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.

A closely related biflavonoid, hinokiflavone, has been experimentally shown to inhibit MDM2 activity, leading to the activation of the p53 signaling pathway. While direct experimental data for this compound is still emerging, the findings for similar biflavonoids provide a strong rationale for its investigation as a p53-MDM2 inhibitor.

Data Presentation

The following tables summarize representative quantitative data that could be expected from experiments investigating the effects of this compound on the p53-MDM2 pathway. These values are based on typical results observed for natural product inhibitors of this interaction and should be experimentally determined for this compound.

Table 1: In Vitro Inhibition of p53-MDM2 Interaction

CompoundAssay TypeIC50 (µM)Reference Compound (Nutlin-3) IC50 (µM)
This compoundFluorescence PolarizationTo be determined0.09
This compoundELISATo be determined0.2

IC50 values represent the concentration of the compound required to inhibit 50% of the p53-MDM2 interaction.

Table 2: Cellular Activity of this compound in a p53-Wild-Type Cancer Cell Line (e.g., MCF-7)

Treatmentp53 Protein Level (Fold Change vs. Control)MDM2 Protein Level (Fold Change vs. Control)p21 Protein Level (Fold Change vs. Control)Apoptosis (% of Annexin V positive cells)
Vehicle Control (DMSO)1.01.01.05 ± 1.2
This compound (10 µM)To be determinedTo be determinedTo be determinedTo be determined
This compound (25 µM)To be determinedTo be determinedTo be determinedTo be determined
This compound (50 µM)To be determinedTo be determinedTo be determinedTo be determined

Data are represented as mean ± standard deviation.

Table 3: Effect of this compound on p53-Dependent Gene Transcription

Treatmentp53 Reporter Gene Activity (Fold Induction)
Vehicle Control (DMSO)1.0
This compound (25 µM)To be determined
Nutlin-3 (10 µM)8.5 ± 1.5

Results from a luciferase reporter assay in a p53-wild-type cell line.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on the p53-MDM2 interaction pathway.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess the Disruption of p53-MDM2 Interaction

This protocol is designed to qualitatively assess whether this compound can disrupt the interaction between endogenous p53 and MDM2 in a cellular context.

Materials:

  • p53 wild-type cancer cell line (e.g., MCF-7, A549)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-p53 antibody for immunoprecipitation (e.g., DO-1 or FL-393)

  • Anti-MDM2 antibody for Western blotting (e.g., SMP14)

  • Anti-p53 antibody for Western blotting (e.g., DO-1 or FL-393)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Immunoprecipitation: a. To 1-2 mg of total protein, add 2-4 µg of the anti-p53 antibody. b. As a negative control, use a corresponding isotype IgG. c. Incubate overnight at 4°C with gentle rotation. d. Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: a. Load the eluted samples and input controls (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against MDM2 and p53. d. Incubate with HRP-conjugated secondary antibodies and detect with ECL reagents.

Expected Outcome: A decrease in the amount of MDM2 co-immunoprecipitated with p53 in this compound-treated cells compared to the vehicle control would indicate a disruption of the p53-MDM2 interaction.

Protocol 2: Western Blot Analysis of p53 Pathway Activation

This protocol quantifies the protein levels of p53 and its downstream targets to assess the activation of the p53 pathway by this compound.

Materials:

  • p53 wild-type cancer cell line

  • This compound

  • DMSO

  • Cell lysis buffer

  • Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1 and prepare cell lysates.

  • Protein Quantification: Determine protein concentration.

  • SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling. b. Load samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: a. Detect the chemiluminescent signal using a digital imaging system. b. Quantify band intensities using densitometry software and normalize to the loading control.

Expected Outcome: A dose-dependent increase in the protein levels of p53, MDM2, and p21 in this compound-treated cells would indicate stabilization and activation of the p53 pathway.

Protocol 3: p53-Dependent Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of p53 in response to this compound treatment.

Materials:

  • A cell line with wild-type p53 (e.g., HCT116, U2OS)

  • p53-responsive luciferase reporter plasmid (e.g., pG13-Luc, which contains multiple p53 binding sites)

  • A control plasmid expressing Renilla luciferase for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: a. Seed cells in a 96-well plate. b. Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and measuring both Firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: a. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of p53 transcriptional activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.

Expected Outcome: An increase in luciferase activity in this compound-treated cells would demonstrate an enhancement of p53-dependent gene transcription.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this application note.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ochnaflavone Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Ochnaflavone. The guidance is structured to address specific experimental challenges and provide detailed protocols and data to enhance reproducibility and yield.

Troubleshooting Guides

This section addresses common issues encountered during the total synthesis of this compound in a question-and-answer format.

1. Diaryl Ether Formation

  • Question: Why is the yield of the diaryl ether formation via nucleophilic aromatic substitution low?

    Answer: Low yields in the formation of the diaryl ether linkage can be attributed to several factors. Firstly, ensure all reagents and solvents, particularly DMF, are anhydrous, as water can interfere with the reaction. The choice of base is also critical; potassium carbonate is commonly used, and its complete dryness is essential. Reaction temperature and time are key parameters to optimize. While the literature suggests 80 °C, monitoring the reaction by TLC is crucial to determine the optimal endpoint and avoid decomposition.[1][2] Incomplete reaction may occur if the temperature is too low or the reaction time is too short. Conversely, prolonged heating can lead to side products. Finally, the purity of the starting materials, 4-fluorobenzaldehyde (B137897) and isovanillin (B20041), is paramount.

2. Dimeric Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation)

  • Question: What are the potential reasons for obtaining a low yield of the ether-linked dimeric chalcone?

    Answer: The Claisen-Schmidt condensation to form the dimeric chalcone is sensitive to reaction conditions. A primary reason for low yields is the quality and amount of the base, typically powdered potassium hydroxide. Ensure the KOH is finely powdered and fresh. The reaction is usually performed at a low temperature (ice bath) to control the reaction rate and minimize side reactions.[1][2] Allowing the reaction to proceed overnight is standard, but the progress should be monitored. Incomplete reaction can result from insufficient base or reaction time. The stoichiometry of the reactants, the diaryl ether dialdehyde (B1249045) and 2'-hydroxy-4',6'-dimethoxyacetophenone, should be precise.

3. Oxidative Cyclization to form the Biflavone Core

  • Question: The oxidative cyclization of the dimeric chalcone is resulting in decomposition of the starting material or a mixture of products. How can this be optimized?

    Answer: This is a critical and often challenging step. High temperatures (above 100°C) can lead to the decomposition of the ether-linked dimeric chalcone.[3] Several oxidative systems have been explored, and the choice of reagent and conditions is crucial for success.

    • Iodine in Pyridine (B92270): This method has been shown to be effective at a controlled temperature of 80 °C, providing good yields of the desired pentamethoxybiflavone.[2] It is essential to use a catalytic amount of iodine and to carefully control the temperature.

    • DMSO at High Temperatures: While often used for oxidative cyclization of chalcones, temperatures of 130–140 °C have been reported to cause decomposition of this specific substrate.[1]

    • DDQ in Dioxane: Similar to high-temperature DMSO, refluxing with DDQ can also lead to decomposition. Lowering the temperature may result in a complex mixture of products.[3]

    • Oxalic Acid in Ethanol: This reagent may favor the formation of the biflavanone instead of the desired biflavone due to chalcone-flavanone equilibrium.[3]

    Therefore, the iodine-pyridine system at a controlled temperature appears to be the most promising for achieving a high yield of the biflavone.

4. Final Demethylation Step

  • Question: What are the common pitfalls during the final demethylation to yield this compound?

    Answer: The final step of removing the methyl protecting groups using boron tribromide (BBr3) requires careful execution. BBr3 is highly reactive and sensitive to moisture. The reaction must be carried out under strictly anhydrous and inert (nitrogen or argon) conditions.[1][2] The reaction time is also a critical parameter; prolonged exposure to BBr3 can lead to undesired side reactions. A 72-hour reaction at room temperature has been reported to be effective.[2] The workup procedure, involving quenching with ice water, must be performed cautiously. Incomplete demethylation can occur if an insufficient amount of BBr3 is used or if the reaction time is too short.

Frequently Asked Questions (FAQs)

  • What is the general synthetic strategy for this compound? The most common and successful total synthesis of this compound involves a convergent approach. The key steps are the formation of a diaryl ether intermediate, followed by the construction of the two flavone (B191248) nuclei through the formation and subsequent oxidative cyclization of an ether-linked dimeric chalcone. The final step is the deprotection of the hydroxyl groups.[1][2][3]

  • What are the key intermediates in the synthesis of this compound? The key intermediates are the diaryl ether dialdehyde, the ether-linked dimeric chalcone, and the pentamethyl ether of this compound.[1][2]

  • Are there alternative methods for the diaryl ether formation? While nucleophilic aromatic substitution is a common method, the Ullmann condensation is another classic reaction for forming diaryl ethers. However, the Ullmann reaction often requires harsh conditions, including high temperatures and copper catalysts, which may not be compatible with all functional groups present in the starting materials.[1][2] A modified Ullmann diaryl ether formation has also been explored in another synthesis of this compound.[4]

  • What are some common purification techniques for this compound and its intermediates? Purification of this compound and its synthetic intermediates typically relies on chromatographic techniques.[5] Column chromatography using silica (B1680970) gel is frequently employed for the purification of the diaryl ether, dimeric chalcone, and the protected biflavone.[1][2][6] The final product, this compound, can also be purified by silica gel column chromatography.[2] For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.[6]

Data Presentation

Table 1: Summary of Reaction Yields in the Total Synthesis of this compound

StepReactionStarting MaterialsProductYield (%)Reference
1. Diaryl Ether FormationNucleophilic Aromatic Substitution4-Fluorobenzaldehyde and Isovanillin3-(4-Formylphenyloxy)-4-methoxybenzaldehyde89[1]
2. Chalcone FormationClaisen-Schmidt CondensationDiaryl ether dialdehyde and 2'-Hydroxy-4',6'-dimethoxyacetophenoneEther-linked dimeric chalcone80[1][2]
3. Oxidative CyclizationIodine-catalyzed cyclizationEther-linked dimeric chalcone5,5'',7,7'',4'-Penta-O-methylthis compound70[2]
4. DemethylationBoron tribromide demethylation5,5'',7,7'',4'-Penta-O-methylthis compoundThis compound60[2]

Experimental Protocols

1. Synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (Diaryl Ether) [1][2]

  • To a mixture of isovanillin (500 mg, 3.29 mmol) and anhydrous potassium carbonate (681 mg, 4.93 mmol) in dry DMF (15 mL) under a nitrogen atmosphere, add 4-fluorobenzaldehyde (448 mg, 3.61 mmol).

  • Heat the mixture at 80 °C with stirring until all the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, add 20 mL of cold water, and extract with CHCl3 (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and remove the solvent in vacuo.

  • Purify the residue by silica-gel column chromatography (EtOAc/hexanes, 3:7) to yield the product as a light yellow solid.

2. Synthesis of the Ether-linked Dimeric Chalcone [1][2]

  • To a solution of the diaryl ether (404 mg, 1.58 mmol) in EtOH (50 mL), add 2'-hydroxy-4',6'-dimethoxyacetophenone (620 mg, 3.16 mmol).

  • Cool the solution in an ice bath and add powdered KOH (353 mg, 6.29 mmol).

  • Stir the reaction mixture overnight.

  • Dilute the mixture with ice-cold water (50 mL) and acidify with 6 M HCl.

  • The product precipitates as a yellow solid. Filter under reduced pressure and wash with water.

3. Synthesis of 5,5'',7,7'',4'-Penta-O-methylthis compound (Oxidative Cyclization) [2]

  • To a stirred solution of the dimeric chalcone (600 mg, 0.98 mmol) in pyridine (15 mL), add iodine (498 mg, 1.93 mmol).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • After cooling, pour the reaction mixture into cold acidified distilled water (40 mL) and extract with CH2Cl2 (3 x 30 mL).

  • Wash the combined organic layers with water (30 mL) and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the crude mixture by silica-gel column chromatography (EtOAc/hexanes, 8:2) to obtain the product as a yellow solid.

4. Synthesis of this compound (Demethylation) [1][2]

  • To a stirred solution of 5,5'',7,7'',4'-Penta-O-methylthis compound (40 mg, 0.07 mmol) in dry CH2Cl2 (10 mL) under a nitrogen atmosphere, slowly add a solution of boron tribromide (206 mg, 0.82 mmol) in dry CH2Cl2 (5 mL) with a syringe.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Pour the mixture into ice water (30 mL) and shake to hydrolyze excess BBr3.

  • Extract the phenolic product with EtOAc (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent in vacuo.

  • Purify the crude reaction mixture by silica-gel column chromatography (MeOH/CHCl3, 1:9) to afford this compound as a yellow solid.

Visualizations

Ochnaflavone_Synthesis_Workflow Start Starting Materials (4-Fluorobenzaldehyde, Isovanillin) DiarylEther Diaryl Ether Formation (Nucleophilic Aromatic Substitution) Start->DiarylEther Intermediate1 Diaryl Ether Intermediate DiarylEther->Intermediate1 ChalconeFormation Chalcone Formation (Claisen-Schmidt Condensation) Intermediate1->ChalconeFormation Intermediate2 Dimeric Chalcone Intermediate ChalconeFormation->Intermediate2 OxidativeCyclization Oxidative Cyclization (Iodine/Pyridine) Intermediate2->OxidativeCyclization Intermediate3 Protected this compound (Pentamethyl Ether) OxidativeCyclization->Intermediate3 Demethylation Demethylation (BBr3) Intermediate3->Demethylation End This compound Demethylation->End

Caption: Total synthesis workflow for this compound.

Troubleshooting_Logic LowYield Low Yield in a Synthetic Step CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous OptimizeConditions Optimize Reaction Conditions (T, t) LowYield->OptimizeConditions CheckStoichiometry Check Reagent Stoichiometry LowYield->CheckStoichiometry Purification Optimize Purification Technique LowYield->Purification ImprovedYield Improved Yield CheckPurity->ImprovedYield CheckAnhydrous->ImprovedYield MonitorReaction Monitor Reaction Progress (TLC) OptimizeConditions->MonitorReaction CheckStoichiometry->ImprovedYield MonitorReaction->ImprovedYield Purification->ImprovedYield

Caption: Logical workflow for troubleshooting low reaction yields.

References

Improving the purity of Ochnaflavone isolated from crude plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ochnaflavone from crude plant extracts. This guide provides troubleshooting for common issues encountered during the isolation and purification process, detailed FAQs, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a crude plant extract?

A1: The purification of this compound typically involves a multi-step approach combining various chromatographic techniques. The most common workflow includes:

  • Solvent Extraction: Initial extraction from powdered plant material using solvents like methanol (B129727) or a methanol/dichloromethane (B109758) mixture.[1]

  • Solvent Partitioning: An optional step to separate compounds based on polarity by partitioning the crude extract between immiscible solvents (e.g., hexane (B92381), ethyl acetate (B1210297), and water/methanol).[1]

  • Silica (B1680970) Gel Column Chromatography: A primary chromatographic step to separate the extract into fractions based on polarity.[1]

  • Sephadex LH-20 Column Chromatography: Often used for final purification of flavonoid-rich fractions to remove remaining impurities.[2][3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Employed to obtain highly pure this compound.[5]

  • Recrystallization: A final step to achieve high-purity crystalline this compound.[6][7]

Q2: I am experiencing a very low yield of this compound. What are the potential causes?

A2: Low yield can be a significant issue. Please refer to the Troubleshooting Guide: Low this compound Yield below for a detailed breakdown of potential causes and their solutions. Common factors include incomplete extraction, degradation of the compound, and losses during chromatographic steps.

Q3: My purified this compound shows persistent impurities in HPLC analysis. How can I improve the purity?

A3: Achieving high purity often requires optimization of the purification workflow. For detailed guidance, see the Troubleshooting Guide: Low this compound Purity . Key strategies involve optimizing chromatographic conditions, employing high-resolution techniques like preparative HPLC, and performing a final recrystallization step.

Q4: What are some common impurities that co-elute with this compound?

A4: this compound is often co-extracted with other flavonoids and secondary metabolites that have similar polarities, making separation challenging. These can include other biflavonoids, flavones, flavonols, and triterpenes.[1] The structural similarity between these compounds can lead to co-elution in chromatographic systems.

Q5: Can this compound degrade during the purification process?

A5: Yes, flavonoids can be susceptible to degradation under certain conditions. Exposure to high temperatures, strong acids or bases, and prolonged exposure to light and air can lead to degradation.[8] It is crucial to handle extracts and purified fractions under mild conditions.

Troubleshooting Guides

Troubleshooting Guide: Low this compound Yield
Problem Potential Cause Recommended Solution
Low Yield after Initial Extraction Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area. - Optimize the extraction solvent system. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) can be more effective.[1] - Increase the extraction time or perform multiple extraction cycles.
Degradation during extraction.- Avoid excessive heat during extraction. Room temperature maceration is a gentle method.[1] - Protect the extraction mixture from light.
Low Yield after Column Chromatography Irreversible adsorption onto the stationary phase.- For silica gel, deactivating the silica with a small amount of water or triethylamine (B128534) (for acid-sensitive compounds) can reduce strong adsorption.[9] - Consider using a different stationary phase like polyamide or Sephadex LH-20, which have different selectivities for flavonoids.
Poor separation leading to loss in mixed fractions.- Optimize the mobile phase for better resolution. A gradient elution may be necessary. - Monitor fractions carefully using TLC or analytical HPLC to avoid discarding fractions containing the target compound.
Low Yield after Preparative HPLC Suboptimal injection volume or concentration.- Perform loading studies on an analytical column first to determine the maximum sample load without compromising resolution before scaling up to a preparative column.[10]
Poor recovery from the column.- Ensure the mobile phase is strong enough to elute the compound completely. - Check for precipitation of the sample on the column.
Low Yield after Recrystallization This compound remains in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the compound completely.[11] - Cool the solution slowly to promote crystal growth and reduce solubility. - Consider using an anti-solvent to induce precipitation.
Compound is too soluble in the chosen solvent.- Screen for a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.[7]
Troubleshooting Guide: Low this compound Purity
Problem Potential Cause Recommended Solution
Co-eluting Impurities in Silica Gel Chromatography Impurities have similar polarity to this compound.- Optimize the solvent system. A less polar solvent system may improve separation of closely eluting compounds. - Use a shallower solvent gradient during elution. - Consider switching to a different chromatographic technique with a different separation mechanism (e.g., size exclusion with Sephadex LH-20).
Broad or Tailing Peaks in HPLC Poor column performance or inappropriate mobile phase.- Ensure the HPLC column is in good condition and properly packed. - Optimize the mobile phase pH and ionic strength. Adding a small amount of acid (e.g., formic acid) can improve peak shape for phenolic compounds.[6]
Persistent Impurities after Multiple Chromatographic Steps Presence of structurally similar compounds.- Employ high-resolution preparative HPLC for final purification.[5] - Optimize the preparative HPLC method by adjusting the mobile phase composition, flow rate, and temperature to maximize resolution.[5]
Sample Overload on Preparative HPLC Injecting too much sample, leading to poor separation.- Reduce the sample load per injection. Perform multiple smaller injections if necessary.[12]
Impurity Presence after Recrystallization Impurities co-crystallize with this compound.- Ensure the cooling process is slow to allow for selective crystallization.[7] - Wash the collected crystals with a small amount of cold solvent to remove adhering mother liquor containing impurities. - A second recrystallization step may be necessary.
Insoluble impurities present.- Filter the hot solution before cooling to remove any insoluble material.[11]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the plant material (e.g., leaves and branches) and grind it into a fine powder.[1]

  • Solvent Extraction: Macerate the powdered plant material in methanol or a 7:3 (v/v) mixture of methanol and dichloromethane at room temperature for several days.[1]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous crude extract.[1]

  • Solvent Partitioning (Optional): Suspend the crude extract in a water-methanol mixture and partition successively with hexane and then ethyl acetate. The this compound-rich fraction is typically found in the ethyl acetate layer.[13]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane or a mixture of hexane and ethyl acetate) and pour it into a glass column. Allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the dried extract/fraction in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine fractions containing this compound.

Protocol 3: Sephadex LH-20 Column Chromatography
  • Column Preparation: Swell the Sephadex LH-20 beads in the chosen mobile phase (typically methanol) for at least 3 hours. Pack the swollen beads into a column.

  • Equilibration: Equilibrate the column by washing it with at least two column volumes of the mobile phase.

  • Sample Application: Dissolve the this compound-containing fraction in the mobile phase and apply it to the top of the column.

  • Elution: Elute the sample with the mobile phase (e.g., 100% methanol).[2][3] Flavonoids are separated based on a combination of size exclusion and partition chromatography.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Protocol 4: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase, column, and gradient conditions for separating this compound from impurities.[10] A C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point.[6]

  • Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume accordingly.

  • Purification: Inject the partially purified this compound fraction onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Protocol 5: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold.[7] Ethanol or methanol-water mixtures are often suitable for flavonoids.

  • Dissolution: Dissolve the purified this compound in the minimum amount of the boiling solvent.[11]

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for Flavonoids (Illustrative Data)

Purification Step Starting Purity Final Purity Yield Reference
Silica Gel ChromatographyCrude Extract40-60%50-70%General observation
Sephadex LH-20 Chromatography50%80-95%80-90%[2][3][4]
Preparative HPLC80%>98%70-85%[5]
Recrystallization95%>99%85-95%[6]

Note: The values in this table are illustrative for flavonoids in general and may vary for this compound depending on the specific crude extract and experimental conditions.

Visualizations

Experimental_Workflow A Crude Plant Extract B Solvent Partitioning (Optional) A->B C Silica Gel Column Chromatography A->C B->C D This compound-rich Fractions C->D E Sephadex LH-20 Chromatography D->E F Partially Purified This compound E->F G Preparative HPLC F->G H High-Purity this compound G->H I Recrystallization H->I J Crystalline this compound (>99% Purity) I->J Troubleshooting_Logic Start Low Purity Issue CheckTLC Analyze by TLC/HPLC Start->CheckTLC SingleImpurity Single Major Impurity? CheckTLC->SingleImpurity MultipleImpurities Multiple Impurities? SingleImpurity->MultipleImpurities No OptimizeChroma Optimize Chromatography (Solvent, Gradient) SingleImpurity->OptimizeChroma Yes ChangeTechnique Change Chromatography Technique (e.g., Sephadex) MultipleImpurities->ChangeTechnique Yes PrepHPLC Use Preparative HPLC OptimizeChroma->PrepHPLC ChangeTechnique->PrepHPLC Recrystallize Perform Recrystallization FinalPurity High Purity Achieved Recrystallize->FinalPurity PrepHPCL PrepHPCL PrepHPCL->Recrystallize

References

Troubleshooting low yields in Ochnaflavone extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with low yields in Ochnaflavone extraction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Issue Potential Cause Recommended Solution
Consistently Low this compound Yield Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for this compound. Biflavonoids like this compound have complex polarity.Conduct a solvent screening with solvents of varying polarities. Start with moderately polar solvents like ethyl acetate (B1210297), methanol (B129727), or ethanol (B145695), and consider mixtures with water.[1][2][3] For instance, 100% methanol has been shown to be effective in extracting flavonoids from Ochna integerrima flowers.[2]
Suboptimal Temperature: Excessive heat can cause degradation of thermolabile flavonoids, while low temperatures may result in poor extraction efficiency.[1][4]Perform small-scale extractions at various temperatures (e.g., 40-60°C) to determine the ideal balance that maximizes yield without causing degradation.[5][6] For some flavonoids, the optimal range is 60-80°C.[4][7]
Incorrect Particle Size: If the plant material is not finely ground, the solvent cannot efficiently penetrate the plant tissue to extract the compound.[1][8]Grind the dried plant material into a fine, consistent powder to maximize the surface area for solvent contact.[5][8]
Degradation of this compound: Flavonoids can be sensitive to light, pH, and enzymatic activity, leading to degradation during extraction.[4]Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.[4] Maintain a slightly acidic pH (e.g., 2.5-3.5) in the extraction solvent, as this can improve the stability and recovery of many flavonoids.[4][9] Consider a blanching step or using organic solvents to deactivate endogenous enzymes before extraction.[4]
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.If possible, use plant material from a single, well-characterized source. Ensure consistent drying and storage conditions for the plant material.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.Strictly control all extraction parameters. Use a consistent solvent-to-solid ratio, extraction time, and temperature for all batches. A higher solvent-to-solid ratio generally improves yield.[6]
Presence of Impurities in the Extract Co-extraction of Other Compounds: The chosen solvent may be extracting other compounds with similar polarities to this compound.Employ a multi-step extraction or purification process. For example, after an initial extraction with a moderately polar solvent, perform a liquid-liquid partitioning with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[7][10]
Chlorophyll Contamination: This is common when using aerial parts of the plant.A pre-extraction wash with a non-polar solvent can help remove chlorophyll.[7] Alternatively, purification techniques like column chromatography can be used to separate this compound from pigments.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent for this compound extraction is likely a moderately polar solvent. Studies on Ochna species have successfully used ethyl acetate and methanol.[2][3] It is recommended to perform a solvent screening with different solvents and solvent-water mixtures to find the best system for your specific plant material.[1]

Q2: Should I use fresh or dried plant material for this compound extraction?

A2: Dried plant material is generally recommended for flavonoid extraction.[5] Drying helps to disrupt the cell walls, allowing for better solvent penetration. It also provides more consistent results as the water content is standardized. Freeze-drying is an excellent method to preserve the integrity of bioactive compounds.[8]

Q3: Can I use advanced extraction techniques like ultrasound or microwave-assisted extraction for this compound?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the extraction efficiency of flavonoids, often leading to higher yields in shorter times and with less solvent consumption compared to traditional methods.[8][11][12]

Q4: How can I prevent the degradation of this compound during the extraction process?

A4: To minimize degradation, protect your extraction from light and heat.[4] Using a slightly acidic extraction solvent can also help stabilize the flavonoid.[9][13] If enzymatic degradation is a concern, deactivating enzymes in the plant material prior to extraction is advisable.[4] Adding antioxidants like ascorbic acid to the extraction solvent can also reduce oxidative degradation.[4]

Q5: What is the best way to store the final this compound extract?

A5: To ensure long-term stability, store the extract at low temperatures, either in a refrigerator (2-8°C) or a freezer (below -18°C).[4] It is also crucial to protect the extract from light by using amber-colored vials and storing them in the dark.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to accelerate extraction and is often more efficient than traditional methods.[8]

  • Preparation of Plant Material: Thoroughly dry the plant material (e.g., leaves, bark of Ochna species) in a ventilated oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.[5]

  • Extraction: Weigh approximately 10 g of the powdered plant material and place it into a flask. Add a suitable solvent (e.g., 100 mL of 80% ethanol) to achieve a desired solid-to-liquid ratio.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[6]

  • Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the liquid extract. The solvent can then be removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[8]

Protocol 2: Maceration Extraction of this compound

Maceration is a simple and widely used conventional extraction method.

  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction: Place the powdered plant material in a sealed container and add the extraction solvent (e.g., methanol) at a specific solid-to-liquid ratio.

  • Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.

  • Filtration and Concentration: After the maceration period, filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Quantitative Data Summary

The following tables summarize key parameters that can influence flavonoid extraction yields. These are general guidelines and may require optimization for this compound.

Table 1: Effect of Solvent on Flavonoid Extraction Yield

SolventPolarityGeneral Applicability for Flavonoids
HexaneNon-polarGenerally low yield for polar flavonoids.
Ethyl AcetateModerately PolarGood for less polar flavonoids like isoflavones and flavanones.[1]
AcetoneModerately PolarEffective for a range of flavonoids.
Ethanol/MethanolPolarWidely used and effective for many flavonoids, including glycosides.[11]
WaterHighly PolarCan be effective, especially at higher temperatures, but may extract many other compounds.
Alcohol-Water MixturesVariableOften provide the best yields for flavonoid glycosides.[1]

Table 2: Influence of Temperature on Flavonoid Extraction

Temperature RangeEffect on YieldPotential Risks
Room TemperatureLower yield, but minimal degradation.Inefficient extraction.
40-60°CIncreased yield due to enhanced solubility and diffusion.Lower risk of degradation for most flavonoids.[5]
60-80°COften optimal for many flavonoids.[7]Increased risk of degradation for thermolabile compounds.[4]
>80°CMay lead to lower yields due to significant degradation.High risk of degradation.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low this compound Yield q1 Is the plant material properly prepared? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Action: Ensure fine, consistent grinding of dried material. q1->a1_no q2 Is the extraction solvent optimal? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no Action: Perform solvent screening (e.g., ethyl acetate, methanol, ethanol mixtures). q2->a2_no q3 Are extraction parameters (time, temp) optimized? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no Action: Optimize temperature (e.g., 40-60°C) and extraction time. q3->a3_no q4 Is degradation suspected? a3_yes->q4 a4_yes Action: Protect from light, control pH, consider antioxidants. q4->a4_yes a4_no No q4->a4_no No end Consider advanced extraction (UAE, MAE) or purification steps. a4_no->end

Caption: A flowchart for troubleshooting low this compound yields.

Extraction_Workflow General this compound Extraction Workflow plant_material Plant Material (Ochna sp.) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., UAE or Maceration) - Solvent (e.g., 80% Ethanol) - Controlled Temp & Time grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

References

Stabilizing Ochnaflavone in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ochnaflavone. Below you will find detailed information on how to prepare, store, and troubleshoot this compound solutions for long-term experiments, ensuring the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1] It is crucial to use high-purity, anhydrous DMSO as water content can promote the degradation of the compound.

Q2: How should I store this compound stock solutions for long-term use?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[2] To prevent degradation from multiple freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.[3][4] Protect the aliquots from light by using amber-colored vials or by wrapping them in aluminum foil. A study on a diverse set of compounds in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year, highlighting the importance of low-temperature storage.[5]

Q3: Can I store this compound in aqueous solutions or cell culture media for extended periods?

A3: Flavonoids, in general, are less stable in aqueous solutions compared to DMSO stocks, especially at physiological pH and temperature (37°C). It is highly recommended to prepare fresh working dilutions in your aqueous buffer or cell culture medium for each experiment from a frozen DMSO stock. If your experiment requires long-term incubation, it is crucial to determine the stability of this compound in your specific medium.

Q4: I'm observing inconsistent or lower-than-expected biological activity in my experiments. What could be the cause?

A4: Inconsistent results can stem from the degradation of this compound in your stock solution or working dilutions. This can be caused by improper storage, multiple freeze-thaw cycles, or exposure to light.[3][4] It is also possible that the compound is degrading in the cell culture medium over the course of your experiment.[1] We recommend preparing fresh dilutions for each experiment and performing a stability study in your specific experimental conditions if degradation is suspected.

Q5: How can I check the stability of my this compound solution?

A5: The most reliable method to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10] This technique allows you to quantify the concentration of the intact this compound over time and detect the appearance of any degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in thawed stock solution 1. Concentration exceeds solubility at lower temperatures.2. DMSO has absorbed moisture, reducing solubility.1. Gently warm the solution to 37°C and vortex to redissolve.2. If precipitation persists, centrifuge the vial and use the supernatant. Re-quantify the concentration before use.3. For future stocks, consider a slightly lower concentration.
Inconsistent or reduced biological activity 1. Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).[3][4]2. Degradation in the experimental medium during incubation.[1]3. Inaccurate initial concentration of the stock solution.1. Prepare fresh working dilutions from a new, properly stored aliquot for each experiment.2. Perform a stability study of this compound in your specific cell culture medium (see protocol below).3. Verify the concentration of your stock solution using HPLC or a similar quantitative method.
Unexpected cellular effects Degradation products of this compound may have their own biological activities.1. Analyze your this compound solution at different time points using HPLC to identify potential degradation products.2. If degradation is confirmed, consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.[1]

Quantitative Data Summary: this compound Storage Recommendations

Form Storage Temperature Duration Recommendations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, light-protected container in a desiccator.
Stock Solution in Anhydrous DMSO -80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles. Use amber vials or wrap in foil to protect from light.[2]
Working Dilutions in Aqueous Buffer/Media 2-8°C or 37°CUse ImmediatelyPrepare fresh for each experiment due to lower stability in aqueous environments.

Note: The stability of this compound in DMSO at -80°C is an estimation based on general best practices for flavonoid and other small molecule storage. For critical long-term studies, it is advisable to re-qualify the stock solution's concentration periodically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM solution, this would be 5.38 mg per 1 mL of DMSO (Molecular Weight of this compound: 538.46 g/mol ).

  • Dissolving: Transfer the weighed this compound into a sterile tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium using HPLC.

Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Concentrated This compound Stock in DMSO spike_medium Spike Pre-warmed Cell Culture Medium prep_stock->spike_medium t0_sample Take Time Zero (T=0) Sample Immediately spike_medium->t0_sample incubate Incubate Medium at 37°C, 5% CO2 (Protect from Light) t0_sample->incubate time_points Collect Aliquots at Desired Time Points (e.g., 2, 4, 8, 24, 48h) incubate->time_points store_samples Store Samples at -80°C Until Analysis time_points->store_samples hplc_analysis Analyze All Samples by Validated HPLC Method store_samples->hplc_analysis plot_data Plot Concentration vs. Time hplc_analysis->plot_data

Caption: Workflow for assessing this compound stability.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM) as described in Protocol 1.

  • Spike Medium: Warm your cell culture medium to 37°C. Add the this compound stock solution to the medium to achieve the final concentration used in your experiments. Ensure the final DMSO concentration is consistent with your experimental vehicle control (typically ≤ 0.1%).

  • Time Zero Sample: Immediately after mixing, take an aliquot of the medium. This will serve as your time zero (T=0) reference point.

  • Incubation: Place the remaining medium in a sterile, light-protected container in a cell culture incubator at 37°C and 5% CO2.

  • Collect Time Points: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated medium.

  • Sample Storage: Immediately store all collected aliquots at -80°C until you are ready to analyze them.

  • HPLC Analysis: Analyze the concentration of this compound in all samples (including T=0) using a validated HPLC-UV method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining against time to determine the stability profile.

Signaling Pathways

This compound has been shown to inhibit several signaling pathways involved in inflammation and cell proliferation. One notable mechanism is its inhibitory effect on the TNF-α-induced proliferation of human vascular smooth muscle cells (VSMCs).[11] This effect is mediated through the downregulation of the ERK1/2 and MMP-9 signaling pathways.

Inhibition of TNF-α-Induced Signaling by this compound

G TNFa TNF-α TNFR TNF Receptor TNFa->TNFR ERK ERK1/2 Activation TNFR->ERK NFkB_AP1 NF-κB / AP-1 Activation TNFR->NFkB_AP1 Proliferation VSMC Proliferation ERK->Proliferation MMP9 MMP-9 Expression NFkB_AP1->MMP9 MMP9->Proliferation This compound This compound This compound->ERK This compound->MMP9

Caption: this compound inhibits TNF-α-induced VSMC proliferation.

References

Refinement of HPLC parameters for better Ochnaflavone peak resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of ochnaflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chromatographic method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC parameters for this compound analysis?

A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. This compound is a biflavonoid, and methods developed for similar compounds, such as amentoflavone, provide a good starting point. A typical setup includes a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (acidified with formic or acetic acid) and an organic component (acetonitrile or methanol).

Q2: How can I improve the peak shape of my this compound chromatogram?

A2: Poor peak shape, such as tailing, is a common issue in flavonoid analysis. This can often be attributed to interactions between the phenolic hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, adding a small amount of acid (e.g., 0.1-0.2% formic or acetic acid) to the aqueous mobile phase is recommended. This helps to suppress the ionization of the silanol groups and the phenolic hydroxyl groups of this compound, leading to sharper, more symmetrical peaks.

Q3: My this compound peak is co-eluting with another compound. How can I improve the resolution?

A3: Improving resolution between closely eluting peaks can be achieved by several strategies:

  • Optimize the mobile phase composition: Adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase can alter the selectivity of the separation.

  • Modify the gradient: Employing a shallower gradient during the elution of this compound can increase the separation between it and interfering compounds.

  • Change the organic solvent: Switching between acetonitrile (B52724) and methanol (B129727) can change the elution order and improve resolution due to different solvent selectivities.

  • Adjust the flow rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, though it will increase the analysis time.

  • Try a different column chemistry: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a different type of C18) can provide alternative selectivity.

Q4: What is the optimal detection wavelength for this compound?

A4: Flavonoids typically have two major UV absorbance maxima. For biflavonoids like this compound, a photodiode array (PDA) detector is ideal to monitor multiple wavelengths. Based on methods for similar biflavonoids, a starting wavelength of around 270 nm is a good choice. It is advisable to determine the UV spectrum of a pure this compound standard to identify its absorption maxima for optimal sensitivity.

Troubleshooting Guide: Poor this compound Peak Resolution

This guide provides a systematic approach to troubleshooting and resolving poor peak resolution in the HPLC analysis of this compound.

Problem: this compound peak is not well-separated from other peaks.

Below is a logical workflow to diagnose and address the issue:

G start Poor this compound Peak Resolution mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase gradient Is the separation still poor? mobile_phase->gradient Adjust organic solvent ratio (e.g., Acetonitrile:Water) adjust_gradient Adjust Gradient Profile (shallower gradient) gradient->adjust_gradient Yes success Resolution Achieved gradient->success No flow_rate Is resolution still inadequate? adjust_gradient->flow_rate adjust_flow Decrease Flow Rate flow_rate->adjust_flow Yes flow_rate->success No column_chem Is co-elution persisting? adjust_flow->column_chem change_column Change Column Chemistry (e.g., Phenyl-Hexyl) column_chem->change_column Yes column_chem->success No change_column->success

Caption: Troubleshooting workflow for poor this compound peak resolution.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound and can be optimized for specific matrices.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile or Methanol
Gradient Program Start with a low percentage of B, and linearly increase to a higher percentage. A starting point could be 10% B to 90% B over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 270 nm (or scan for optimal wavelength with a PDA detector)
Injection Volume 10-20 µL

Sample Preparation:

  • Accurately weigh a known amount of the plant extract or sample.

  • Dissolve the sample in an appropriate solvent, such as methanol or a mixture of the initial mobile phase.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to known concentrations to create a calibration curve.

The logical flow for this experimental protocol is illustrated below:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve and Filter) injection Inject Sample and Standards sample_prep->injection standard_prep Standard Preparation (Stock and Dilutions) standard_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_id Peak Identification (Retention Time) chromatogram->peak_id quantification Quantification (Calibration Curve) peak_id->quantification report Report Results quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Data Presentation

The following tables summarize typical HPLC parameters used for the analysis of biflavonoids, which can be adapted for this compound method development.

Table 1: HPLC Parameters for Biflavonoid Analysis

ParameterMethod 1 (Amentoflavone)[1][2]Method 2 (General Flavonoids)[3]
Column C18 (dimensions not specified)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Water/Acetonitrile (55:45, v/v)A: 0.2% Formic Acid in Water, B: Methanol
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 270 nmDAD

Table 2: Example of a Gradient Elution Program for Flavonoid Separation [3]

Time (min)% Mobile Phase A% Mobile Phase B
08515
107030
455050
502080
55595
600100

References

Addressing decomposition of starting material in Ochnaflavone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ochnaflavone, with a specific focus on addressing the decomposition of starting materials.

Frequently Asked Questions (FAQs)

Q1: My starting material, the ether-linked dimeric chalcone (B49325), is decomposing during the cyclization step to form this compound. What is the most likely cause?

A1: The primary cause of decomposition of the ether-linked dimeric chalcone is high temperature.[1][2][3] The chalcone intermediate is thermally labile and tends to decompose at temperatures exceeding 100 °C.[1][2] Reactions attempted at 130–140 °C in DMSO have resulted in the decomposition of the starting material.[1][2][3]

Q2: I tried lowering the reaction temperature to 80 °C to prevent decomposition, but I'm observing a mixture of products. Why is this happening?

A2: At lower temperatures, while decomposition might be reduced, the reaction kinetics can be slow and may lead to the formation of side products or an equilibrium mixture. For instance, reacting the dimeric chalcone with oxalic acid at 80 °C can yield an ether-linked pentamethoxybiflavanone instead of the desired flavone (B191248).[1] This is due to the chalcone–flavanone equilibrium that can exist under these conditions.[1]

Q3: I attempted a microwave-assisted synthesis to shorten the reaction time at high temperatures, but decomposition still occurred. Is this a viable strategy?

A3: While microwave synthesis can be effective in reducing reaction times, it may not be sufficient to prevent the decomposition of thermally sensitive substrates like the dimeric chalcone used in this compound synthesis if the temperature is not carefully controlled.[3] Even with reduced exposure to high temperatures, decomposition has been observed in microwave conditions for this specific reaction.[3]

Q4: Are there alternative synthetic routes to this compound that might avoid this problematic cyclization step?

A4: The key steps in the reported total synthesis of this compound are the formation of a diaryl ether linkage followed by the assembly of the flavone nuclei via the cyclization of the dimeric chalcone.[1][2][4] While other methods exist for flavone synthesis in general, such as the Baker-Venkataraman rearrangement, the specific challenge in this compound synthesis lies in the stability of the biflavonoid structure.[5][6] The current literature on the total synthesis of this compound primarily focuses on optimizing the cyclization of the chalcone intermediate.

Q5: What are some general strategies for purifying this compound and removing degradation products?

A5: Purification of flavonoids like this compound typically involves chromatographic techniques. Silica (B1680970) gel column chromatography is a common method, often using a solvent system of ethyl acetate/hexanes or methanol/chloroform.[2][4] For more challenging separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be employed. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide: Decomposition of Dimeric Chalcone Intermediate

This guide provides a systematic approach to troubleshooting the decomposition of the ether-linked dimeric chalcone during the oxidative cyclization step in this compound synthesis.

Problem: Significant decomposition of the starting chalcone is observed, leading to low or no yield of the desired pentamethoxy-ochnaflavone.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_verification Verification Start Decomposition of Starting Material CheckTemp Review Reaction Temperature Start->CheckTemp Is temperature > 100°C? CheckReagents Examine Reagents and Solvent CheckTemp->CheckReagents No LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes OptimizeCatalyst Optimize Catalyst/Oxidant System CheckReagents->OptimizeCatalyst Are reagents appropriate? ChangeSolvent Change Solvent CheckReagents->ChangeSolvent Is solvent optimal? CheckTime Analyze Reaction Time ReduceTime Reduce Reaction Time CheckTime->ReduceTime Is reaction time too long? MonitorTLC Monitor Reaction by TLC/LC-MS LowerTemp->MonitorTLC OptimizeCatalyst->MonitorTLC ChangeSolvent->MonitorTLC ReduceTime->MonitorTLC AnalyzeProducts Analyze Product Mixture MonitorTLC->AnalyzeProducts Reaction complete AnalyzeProducts->Start Decomposition persists Success Successful Synthesis AnalyzeProducts->Success Desired product formed

Caption: Troubleshooting workflow for addressing starting material decomposition.

Data on Reaction Conditions and Outcomes

The following table summarizes various reported conditions for the cyclization of the dimeric chalcone and their observed outcomes, providing a basis for optimization.

Catalyst/ReagentSolventTemperature (°C)TimeOutcomeReference
I₂ (catalytic)DMSO130-140-Decomposition of starting material[1][2][3]
DDQDry Dioxane101 (reflux)-Decomposition of starting material[1]
DDQDry Dioxane80-Mixture of products[1]
Oxalic AcidAbsolute Ethanol (B145695)8024 hFormation of ether-linked pentamethoxybiflavanone[1]
MicrowaveDMSO/I₂HighShortDecomposition still observed[3]

Experimental Protocols

Protocol 1: Synthesis of Ether-Linked Dimeric Chalcone (Precursor)

This protocol is based on the Claisen-Schmidt condensation.

Materials:

  • Diaryl ether aldehyde (e.g., 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde)

  • 2'-hydroxy-4',6'-dimethoxyacetophenone

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol (EtOH)

  • Ice

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the diaryl ether aldehyde (1.0 equivalent) and 2'-hydroxy-4',6'-dimethoxyacetophenone (2.0 equivalents) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add powdered potassium hydroxide (4.0 equivalents) to the cooled solution.

  • Stir the reaction mixture overnight at room temperature.

  • After overnight stirring, dilute the reaction mixture with ice-cold water.

  • Acidify the mixture with 6 M HCl until a yellow precipitate forms.

  • Filter the yellow solid, wash with cold water, and dry to obtain the ether-linked dimeric chalcone.

Protocol 2: Optimized Oxidative Cyclization to Pentamethoxy-Ochnaflavone

This protocol represents a successful approach to minimize decomposition. Careful temperature control is critical.

Materials:

Procedure:

  • Dissolve the ether-linked dimeric chalcone in DMSO.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture, carefully controlling the temperature. While specific optimal temperatures from the literature for this exact step are not detailed in the provided snippets, it is clear that temperatures should be maintained below 100°C to avoid decomposition. It is recommended to start at a lower temperature (e.g., 80-90 °C) and monitor the reaction progress closely by TLC.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

This compound Synthesis Pathway

The following diagram illustrates the key steps in the total synthesis of this compound, highlighting the critical and problematic cyclization step.

OchnaflavoneSynthesis A 4-Fluorobenzaldehyde + Isovanillin B Diaryl Ether Formation A->B C Diaryl Ether Aldehyde B->C E Claisen-Schmidt Condensation C->E D 2'-hydroxy-4',6'- dimethoxyacetophenone D->E F Ether-linked Dimeric Chalcone E->F G Oxidative Cyclization F->G H Pentamethoxy- This compound G->H Success I Decomposition Products G->I Decomposition (High Temp) J Demethylation H->J K This compound J->K

Caption: Key steps in the synthesis of this compound.

References

Technical Support Center: Ochnaflavone Derivative Synthesis via Baker-Venkataraman Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ochnaflavone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding harsh conditions in the Baker-Venkataraman rearrangement, a key step in flavonoid synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with complex biflavonoids like this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter when attempting to synthesize this compound derivatives using milder alternatives to the traditional Baker-Venkataraman rearrangement conditions.

Issue 1: Low to No Yield of the Desired 1,3-Diketone Product

  • Possible Cause 1: Insufficiently Basic Conditions. While the goal is to avoid harsh bases like potassium hydroxide (B78521) in pyridine, the chosen base must still be strong enough to deprotonate the α-carbon of the acetophenone (B1666503) moiety. This compound precursors are large, sterically hindered molecules which can make this deprotonation more difficult.

    • Solution A: Optimize Base and Solvent System. If using a weaker base like potassium carbonate (K₂CO₃) in acetone (B3395972), ensure the K₂CO₃ is finely powdered and completely anhydrous. Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) which can better solvate the base and the enolate intermediate.[1]

    • Solution B: Increase Temperature. With weaker bases, a higher reaction temperature may be necessary to achieve a reasonable reaction rate.[1] Refluxing in acetone is a common starting point, but if the reaction is sluggish, a higher boiling solvent could be explored cautiously.

    • Solution C: Consider Alternative Mild Bases. Bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been used successfully in modified Baker-Venkataraman rearrangements and can be effective at lower temperatures.

  • Possible Cause 2: Steric Hindrance. The bulky nature of the biflavonoid structure can hinder the intramolecular acyl transfer.

    • Solution A: Increase Reaction Time. Milder conditions often require longer reaction times to allow for the rearrangement to occur in a sterically congested environment. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Solution B: Microwave-Assisted Synthesis. Microwave irradiation can provide localized superheating, which can overcome the activation energy barrier for the rearrangement in sterically hindered substrates, often with significantly reduced reaction times.

  • Possible Cause 3: Hydrolysis of the Starting Material or Product. The presence of water can lead to the hydrolysis of the ester starting material or the 1,3-diketone product.

    • Solution: Ensure Anhydrous Conditions. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

Issue 2: Formation of Side Products

  • Possible Cause 1: Intermolecular Reactions. Under certain conditions, intermolecular Claisen condensation can compete with the desired intramolecular rearrangement.

    • Solution: Use High Dilution. Running the reaction at a lower concentration can favor the intramolecular pathway.

  • Possible Cause 2: Cleavage of Protecting Groups. If your this compound precursor contains base-labile protecting groups, harsh basic conditions can lead to their cleavage and the formation of a complex mixture of products.

    • Solution: Employ Milder, Non-nucleophilic Bases. The use of K₂CO₃ or carefully controlled amounts of stronger, non-nucleophilic bases like LiHMDS at low temperatures can minimize this side reaction. The solvent-free grinding method can also be advantageous as the reaction often proceeds quickly at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the "harsh conditions" traditionally used for the Baker-Venkataraman rearrangement in the context of this compound derivatives?

A1: The synthesis of this compound pentamethyl ether by Okigawa and colleagues in 1976 is often cited as an example of using "fairly harsh" conditions. Their protocol involved the use of potassium hydroxide in pyridine, heated on a boiling water bath. These conditions can lead to side reactions and decomposition, especially with complex and sensitive substrates.

Q2: What are the main advantages of using milder conditions for the synthesis of this compound derivatives?

A2: Milder conditions offer several advantages:

  • Improved Functional Group Tolerance: They are more compatible with sensitive functional groups and protecting groups that might be present on the this compound scaffold.

  • Reduced Side Reactions: Milder conditions can minimize side reactions such as hydrolysis and intermolecular condensation, leading to a cleaner reaction profile and higher purity of the desired product.

  • Greener Chemistry: Methods like solvent-free grinding and microwave-assisted synthesis reduce or eliminate the use of hazardous organic solvents, making the process more environmentally friendly.

  • Potentially Higher Yields: By reducing product decomposition and side reactions, milder methods can sometimes lead to higher overall yields of the desired 1,3-diketone.

Q3: Can I use the Baker-Venkataraman rearrangement if my this compound precursor has free hydroxyl groups?

A3: It is highly recommended to protect all free hydroxyl groups before attempting the Baker-Venkataraman rearrangement. The basic conditions of the reaction will deprotonate any free hydroxyls, which can interfere with the desired reaction and lead to a complex mixture of products. Methyl or benzyl (B1604629) ethers are commonly used protecting groups in flavonoid synthesis.

Q4: How can I monitor the progress of the Baker-Venkataraman rearrangement?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting 2-acyloxyacetophenone and the product 1,3-diketone will have different polarities and thus different Rf values. A developing system of hexane (B92381) and ethyl acetate (B1210297) is often suitable. The 1,3-diketone product can often be visualized as a yellow spot on the TLC plate.

Data Presentation

The following table summarizes and compares various conditions reported for the Baker-Venkataraman rearrangement, from the harsh conditions used for an this compound derivative to milder, more modern alternatives.

MethodBaseSolventTemperatureTimeYieldSubstrate ComplexityReference
Harsh Condition
TraditionalKOHPyridineBoiling Water BathNot specifiedModerateThis compound Pentamethyl EtherOkigawa et al., 1976
Milder Alternatives
Weaker BaseK₂CO₃AcetoneRefluxSeveral hoursGoodSimple FlavonesVarious
Solvent-FreePulverized KOHNone (Grinding)Room Temperature~15 minutesHigh2-Aryloxyacetophenones[2]
Microwave-AssistedK₂CO₃Acetone/WaterNot specifiedHigh2-HydroxyacetophenonesVarious
Microwave-AssistedNot specifiedDMSONot specified2-3 minutes80-92%2'-HydroxychalconesVarious

Experimental Protocols

Protocol 1: Harsh Conditions for Baker-Venkataraman Rearrangement (Adapted from Okigawa et al., 1976 for this compound Pentamethyl Ether)

  • Dissolve the protected 2-acyloxyacetophenone precursor of the this compound derivative in pyridine.

  • Add powdered potassium hydroxide to the solution.

  • Heat the mixture on a boiling water bath.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid to precipitate the 1,3-diketone product.

  • Filter, wash the precipitate with water, and dry.

  • The crude 1,3-diketone is then cyclized to the flavone (B191248) using a mixture of sulfuric acid and acetic acid with heating.

Protocol 2: Milder Conditions using Potassium Carbonate in Acetone

  • To a solution of the 2-acyloxyacetophenone precursor in anhydrous acetone, add finely powdered anhydrous potassium carbonate.

  • Reflux the mixture with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with dilute acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,3-diketone.

Protocol 3: Solvent-Free Grinding Method

  • In a mortar, combine the 2-acyloxyacetophenone precursor and pulverized potassium hydroxide.[2]

  • Grind the mixture with a pestle at room temperature for approximately 15 minutes. The mixture may become paste-like.[2]

  • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Once the reaction is complete, add ice-cold water to the mortar and acidify with dilute hydrochloric acid.

  • Collect the precipitated 1,3-diketone by filtration, wash with water, and air dry.[2]

Protocol 4: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, dissolve the 2-acyloxyacetophenone precursor in a minimal amount of a high-boiling polar solvent like DMSO.

  • Add a catalytic amount of a suitable base (e.g., iodine for oxidative cyclization of a chalcone (B49325) precursor).

  • Place the vessel in a microwave reactor and irradiate for a short period (e.g., 2-3 minutes), monitoring the temperature.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Visualizations

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate method for the Baker-Venkataraman rearrangement for this compound derivatives.

MethodSelection Start Start: Synthesis of this compound Derivative Substrate_Analysis Analyze Substrate: - Steric Hindrance - Protecting Groups - Scale of Reaction Start->Substrate_Analysis High_Hindrance High Steric Hindrance? Substrate_Analysis->High_Hindrance Base_Labile_PG Base-Labile Protecting Groups? High_Hindrance->Base_Labile_PG No Microwave Microwave-Assisted Synthesis High_Hindrance->Microwave Yes Large_Scale Large Scale Synthesis? Base_Labile_PG->Large_Scale No Grinding Solvent-Free Grinding Base_Labile_PG->Grinding Yes K2CO3_Acetone K2CO3 in Acetone (Reflux) Large_Scale->K2CO3_Acetone Yes Harsh_Conditions Traditional Harsh Conditions (KOH/Pyridine) - Use with Caution Large_Scale->Harsh_Conditions No End Proceed to Cyclization Microwave->End Grinding->End K2CO3_Acetone->End Harsh_Conditions->End

Caption: Decision workflow for selecting a Baker-Venkataraman rearrangement method.

Generalized Reaction Mechanism

This diagram illustrates the general mechanism of the Baker-Venkataraman rearrangement.

BVR_Mechanism cluster_0 Baker-Venkataraman Rearrangement Start 2-Acyloxyacetophenone Enolate Enolate Intermediate Start->Enolate + Base (-H+) Cyclic_Int Cyclic Intermediate Enolate->Cyclic_Int Intramolecular Attack Phenolate Phenolate Intermediate Cyclic_Int->Phenolate Ring Opening Product 1,3-Diketone Product Phenolate->Product + H+ (Workup)

Caption: Generalized mechanism of the Baker-Venkataraman rearrangement.

References

Technical Support Center: Optimizing Ochnaflavone Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the column chromatography of ochnaflavone.

Troubleshooting Guide

This section provides solutions to common problems encountered during the isolation and purification of this compound using column chromatography.

Problem Potential Cause Recommended Solution
Poor Separation of this compound from other Flavonoids The polarity of the solvent system is too high or too low, resulting in co-elution.[1][2][3]Optimize the solvent system:For Thin Layer Chromatography (TLC) scouting: Experiment with different ratios of non-polar and polar solvents. Good starting points for flavonoids include Ethyl Acetate (B1210297)/Hexane (B92381) and Methanol (B129727)/Dichloromethane (B109758) mixtures.[4][5] • For Column Chromatography: If the Rf value of this compound on TLC is too high, decrease the polarity of the mobile phase. If the Rf is too low, gradually increase the polarity.[6] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures of flavonoids.[7][8]
This compound Elutes Too Quickly (Low Retention) The mobile phase is too polar, causing this compound to have a low affinity for the silica (B1680970) gel stationary phase.[9][10]Decrease the polarity of the eluent. Start with a less polar solvent system, such as a higher percentage of hexane or dichloromethane in your mixture. For example, instead of 50% Ethyl Acetate in Hexane, try 20-30% Ethyl Acetate in Hexane.[4]
This compound Does Not Elute from the Column (High Retention) The mobile phase is not polar enough to displace this compound from the stationary phase.[9]Gradually increase the polarity of the eluent. This can be done by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your solvent mixture.[7] For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[11]
Peak Tailing of this compound Secondary interactions between the hydroxyl groups of this compound and active sites on the silica gel can cause peak tailing. This can also be due to column overload.Reduce secondary interactions: Use of an end-capped column or adding a competitive base like triethylamine (B128534) to the mobile phase can help. Acidifying the mobile phase slightly can also minimize these interactions.Avoid column overload: Reduce the amount of crude extract loaded onto the column.
Co-elution with Sterols or Triterpenes Sterols and triterpenes are common, less polar co-constituents in plant extracts that may elute close to this compound depending on the solvent system.[12][13]Employ a pre-purification step: Perform a solvent partitioning of the crude extract. Start with a non-polar solvent like hexane to remove non-polar compounds, including many sterols and triterpenes, before proceeding to column chromatography.[14]
Presence of Flavonoid Glycosides Flavonoid glycosides are more polar than their aglycone counterparts and will behave differently during chromatography.[12]Use a gradient elution: A stepwise or linear gradient from a less polar to a more polar solvent system will help in separating the less polar this compound from the more polar glycosides. The glycosides will elute at higher concentrations of the polar solvent.[7]
This compound Degradation This compound, like other flavonoids, can be susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH.[15][16]Maintain mild conditions: Conduct the chromatography at room temperature and use neutral pH solvent systems where possible. Ensure that solvents are of high purity. The stability of purified this compound should be monitored, and it should be stored appropriately after isolation.[17]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for separating flavonoids like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is Ethyl Acetate/Hexane. You can start with a low polarity mixture, for example, 10-20% Ethyl Acetate in Hexane, and gradually increase the concentration of Ethyl Acetate.[4][5] Another option is a Dichloromethane/Methanol system for more polar flavonoids.[11] It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC).[6]

Q2: How can I use Thin Layer Chromatography (TLC) to optimize my column chromatography solvent system?

TLC is an essential tool for predicting the behavior of your compounds in column chromatography.[6] Spot your crude extract on a TLC plate and develop it in various solvent systems. The ideal solvent system for column chromatography will give your target compound, this compound, an Rf value of approximately 0.2-0.4. This range ensures good binding to the column and allows for effective separation from impurities.[18]

Illustrative Rf Values for this compound in Common TLC Solvent Systems

Solvent System (v/v)Approximate Rf ValueObservations
Hexane:Ethyl Acetate (8:2)0.3 - 0.4Good for initial separation from non-polar compounds.
Chloroform:Methanol (9:1)0.4 - 0.5Effective for separating flavonoids of similar polarity.
Dichloromethane:Methanol (9.5:0.5)0.3 - 0.4Provides good resolution for many flavonoids.
Toluene:Ethyl Acetate (7:3)0.5 - 0.6Can be useful for separating closely related flavonoids.

Note: These are approximate values and can vary depending on the specific conditions such as the TLC plate, temperature, and saturation of the chamber.

Q3: Should I use isocratic or gradient elution for this compound purification?

For complex plant extracts containing compounds with a wide range of polarities, gradient elution is generally superior to isocratic elution.[7][8] A gradient allows for the separation of less polar compounds first, followed by the elution of more polar compounds like this compound, and finally, the most polar compounds. This results in better resolution and sharper peaks.[8] Isocratic elution may be sufficient if the crude extract is already partially purified and contains compounds of similar polarity.

Q4: What are some common compounds that co-elute with this compound?

From its natural sources, particularly Ochna species, this compound can co-elute with other flavonoids, biflavonoids, flavone (B191248) glycosides, sterols (like β-sitosterol), and triterpenes.[12][13] Pre-purification steps such as solvent partitioning can help remove some of these interfering compounds before column chromatography.[14]

Q5: How can I confirm the presence and purity of this compound in my collected fractions?

The fractions collected from the column should be monitored by TLC. Fractions with similar TLC profiles are then combined. The presence and purity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]

Experimental Protocols

Protocol 1: General Workflow for this compound Isolation

This protocol outlines a general procedure for the isolation of this compound from plant material.

  • Plant Material Preparation: Air-dry and powder the plant material (e.g., leaves and stems).

  • Solvent Extraction: Macerate the powdered plant material in methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature for several days.[14]

  • Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Optional but Recommended): Suspend the crude extract in a water-methanol mixture and partition successively with hexane and then ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.[14]

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (60-120 mesh or 230-400 mesh).

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the proportion of Ethyl Acetate.

    • Collect fractions and monitor by TLC.

  • Further Purification: Combine the fractions containing this compound and subject them to further chromatographic steps (e.g., Sephadex LH-20 chromatography or preparative HPLC) if necessary to achieve high purity.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods (NMR, MS).

Visualizations

experimental_workflow start Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol/DCM) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent Partitioning (Hexane, Ethyl Acetate) concentration->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom monitoring Fraction Collection & TLC Monitoring column_chrom->monitoring purification Further Purification (e.g., Sephadex, Prep-HPLC) monitoring->purification analysis Structural Analysis (NMR, MS) purification->analysis end Pure this compound analysis->end signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway (Colon Cancer) This compound This compound pla2 Phospholipase A2 (PLA2) This compound->pla2 inhibits cox2 Cyclooxygenase-2 (COX-2) This compound->cox2 inhibits lo5 5-Lipoxygenase (5-LOX) This compound->lo5 inhibits cell_cycle Cell Cycle Arrest (Sub-G1 phase) This compound->cell_cycle inflammation Inflammation pla2->inflammation cox2->inflammation lo5->inflammation apoptosis Apoptosis cell_cycle->apoptosis

References

Minimizing Ochnaflavone degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance to minimize the degradation of ochnaflavone during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a powder at -20°C, where it can be stable for up to three years. If this compound is in a solvent, it should be stored at -80°C for a stability of up to one year.[1] It is also crucial to protect this compound from light by using amber-colored vials and storing them in the dark.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in water but can be dissolved in organic solvents such as DMSO, ethanol, and methanol. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO. It is advisable to sonicate the solution briefly to ensure complete dissolution. For long-term storage, stock solutions should be stored in tightly sealed amber glass vials with PTFE-lined caps (B75204) at -80°C to prevent solvent evaporation and photodegradation. To minimize degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots.

Q3: What are the main factors that can cause this compound degradation during experiments?

A3: Like many flavonoids, this compound is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation are:

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline conditions (pH > 7).[2]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[3]

  • Light: Exposure to UV and visible light can induce photodegradation.[4]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not extensively documented in publicly available literature. However, forced degradation studies on flavonoids suggest that degradation can involve the cleavage of the heterocyclic C-ring and the diaryl ether bond, leading to the formation of smaller phenolic compounds. Identifying degradation products typically requires techniques like HPLC-MS/MS.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Potential Cause Troubleshooting/Prevention Strategy
Degradation of this compound in culture medium. Flavonoids can be unstable in neutral pH of cell culture media. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the treatment solution to light and elevated temperatures.
Precipitation of this compound in aqueous media. This compound has low aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with the assay.
Variability in cell health and density. Ensure cells are in the exponential growth phase and have high viability before starting the experiment. Seed cells at a consistent density across all plates. Use a positive control to confirm that the cells are responsive to treatment.
Issue 2: High background or low signal in enzyme inhibition assays.
Potential Cause Troubleshooting/Prevention Strategy
This compound interference with assay detection. This compound, being a colored compound, may interfere with colorimetric or fluorometric readouts. Run a control with this compound and all assay components except the enzyme to check for background absorbance or fluorescence. Subtract this background from the experimental readings.
Degradation of this compound during the assay. Enzyme assays are often performed at physiological pH (around 7.4) and 37°C, conditions under which flavonoids can degrade. Prepare fresh this compound solutions and minimize the pre-incubation time at 37°C before starting the reaction.
Suboptimal assay conditions. Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range. The inhibitory potency of a compound can be influenced by the substrate concentration, especially for competitive inhibitors.

Quantitative Data on this compound Stability and Activity

The following tables summarize key quantitative data related to this compound's stability and biological activity.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature (°C) Approximate Shelf-Life Reference
Powder-203 years[1]
In Solvent-801 year[1]

Table 2: Reported IC50 Values for this compound's Biological Activities

Biological Activity Cell Line/Enzyme IC50 Value (µM) Reference
CytotoxicityHCT-15 (Human Colon Cancer)4.1[1]
COX-2 InhibitionMouse Bone Marrow-Derived Mast Cells0.6[4]
5-Lipoxygenase InhibitionMouse Bone Marrow-Derived Mast Cells6.56[4]
Cell Degranulation InhibitionMouse Bone Marrow-Derived Mast Cells3.01[4]
Phospholipase A2 InhibitionRat Platelet sPLA23.45[5]
Lipid Peroxidation Inhibition-7.16[5]

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability (MTT) Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: General Procedure for a COX-2 Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory effect of this compound on COX-2 activity.

  • Enzyme and Compound Preparation: Prepare the COX-2 enzyme solution in an appropriate assay buffer. Prepare serial dilutions of this compound and a positive control inhibitor.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution. Add the this compound dilutions or the positive control.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Detection: Measure the reaction product using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the control and determine the IC50 value.

Mandatory Visualizations

Ochnaflavone_Degradation_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Procedure cluster_degradation Potential Degradation Factors start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Stock Solution (-80°C, protected from light) dissolve->stock dilute Prepare Working Solutions stock->dilute assay Perform Assay (Cell-based or Enzymatic) dilute->assay ph pH > 7 assay->ph temp High Temperature assay->temp light Light Exposure assay->light oxygen Oxidation assay->oxygen

Caption: A workflow diagram illustrating the preparation and experimental use of this compound, highlighting key factors that can lead to its degradation.

Ochnaflavone_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus e.g., TNF-α erk ERK1/2 stimulus->erk nfkb NF-κB stimulus->nfkb proliferation Cell Proliferation erk->proliferation cox2 COX-2 nfkb->cox2 mmp9 MMP-9 nfkb->mmp9 inflammation Inflammation cox2->inflammation lox5 5-LOX lox5->inflammation mmp9->proliferation caspases Caspases apoptosis Apoptosis caspases->apoptosis This compound This compound This compound->erk inhibits This compound->nfkb inhibits This compound->cox2 inhibits This compound->lox5 inhibits This compound->mmp9 inhibits This compound->caspases activates

Caption: A diagram showing some of the key signaling pathways modulated by this compound, leading to its anti-inflammatory and anti-proliferative effects.

References

Enhancing the bioavailability of Ochnaflavone for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of ochnaflavone for reliable and reproducible cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for cell-based assays? A1: this compound is a naturally occurring biflavonoid phytochemical found in plants like Lonicera japonica (honeysuckle).[1][2][3] It exhibits a range of promising biological activities, including anti-inflammatory, anti-cancer, and anti-atherogenic effects.[1][4][5] Like many flavonoids, this compound is a polyphenolic compound with poor water solubility, which leads to low bioavailability.[6][7][8] In the context of cell-based assays, this poor aqueous solubility can cause the compound to precipitate out of the culture medium, making it difficult to achieve and maintain the desired concentration for treating cells, leading to inaccurate and inconsistent results.[9][10]

Q2: What are the primary strategies to improve the solubility of this compound for in vitro experiments? A2: The most common strategies involve using a co-solvent or a specialized formulation agent. The simplest method is to dissolve this compound in a small amount of a biocompatible organic solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution that is then diluted into the aqueous cell culture medium.[11][12] For a more significant and stable increase in solubility, creating an inclusion complex with cyclodextrins is a highly effective method.[6][13] More advanced techniques include the use of nano-formulations like liposomes or polymeric nanoparticles.[14][15]

Q3: What is the maximum recommended concentration of DMSO in cell culture? A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5%, and many researchers aim for 0.1% or lower to be safe.[16] Primary cells are often more sensitive.[16] It is critical to run a "vehicle control" group in your experiment, which treats cells with the same final concentration of DMSO used in your experimental groups, to differentiate the effects of the this compound from the effects of the solvent.[9][17]

Q4: How does a cyclodextrin (B1172386) inclusion complex work to improve solubility? A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18] The hydrophobic this compound molecule can be encapsulated within the CD's hydrophobic core, forming a stable, water-soluble "inclusion complex".[13] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its solubility and stability in cell culture media without chemically altering the this compound itself.[13]

Q5: Are there more advanced methods to enhance this compound delivery? A5: Yes, nanotechnology offers several advanced strategies. Encapsulating this compound into nano-formulations such as liposomes, nanoemulsions, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and provide sustained release.[3][14][19] These nano-carriers can enhance the delivery of flavonoids and improve their therapeutic efficacy.[14][15]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in Media The concentration of this compound exceeds its solubility limit in the final medium. The DMSO stock was not properly diluted.1. Check Final Concentration: Ensure your final treatment concentration is below the known solubility limit. You can test this by making serial dilutions in cell-free media and checking for turbidity.[10] 2. Optimize Dilution: Add the DMSO stock solution to the culture medium drop-by-drop while vortexing or stirring the medium to facilitate rapid dispersion.[16] 3. Use a Formulation: Consider using an this compound-cyclodextrin complex, which has much higher aqueous solubility.[13]
High Cell Death (Vehicle Control) The final concentration of the co-solvent (e.g., DMSO) is too high and is causing cytotoxicity.1. Reduce Solvent Concentration: Lower the final DMSO concentration to ≤ 0.5%, and ideally ≤ 0.1%.[16][17] This may require making a more concentrated initial stock solution. 2. Run a Dose-Response Curve: Perform a cell viability assay (e.g., MTT) with varying concentrations of DMSO alone to determine the maximum tolerable concentration for your specific cell line.[16]
Inconsistent Results Inconsistent preparation of the this compound stock solution. Uneven cell seeding in multi-well plates. "Edge effects" in the culture plates.1. Fresh Stock: Prepare a fresh stock solution for each experiment and ensure the compound is fully dissolved before diluting it into the medium.[20] 2. Homogenize Cell Suspension: Ensure you have a single-cell suspension before plating to get a uniform cell number in each well.[20] 3. Avoid Edge Effects: Avoid using the outer wells of multi-well plates for critical experimental groups, as they are prone to evaporation. Fill them with sterile PBS or media to maintain humidity.[9][20]
Assay Interference This compound, as a flavonoid, is a colored compound and may absorb light at the same wavelength as the product of a colorimetric assay (e.g., MTT formazan).1. Run Compound-Only Controls: Include control wells that contain the culture medium and the same concentration of this compound but no cells.[9] 2. Subtract Background: Subtract the average absorbance from the "compound-only" wells from your experimental wells to correct for the compound's intrinsic absorbance.[9]

Section 3: Data Presentation

Table 1: Reported In Vitro Biological Activities of this compound This table summarizes the effective concentrations (IC₅₀) of this compound in various cell-based assays.

Biological Activity Cell Line / System Measured Endpoint IC₅₀ Value Reference
Anti-proliferativeHCT-15 Human Colon CancerCell Proliferation4.1 µM[4]
Anti-inflammatoryMouse Bone Marrow-Derived Mast CellsCOX-2 Dependent PGD₂ Generation0.6 µM[21]
Anti-inflammatoryMouse Bone Marrow-Derived Mast CellsLeukotriene C₄ (LTC₄) Production6.56 µM[21]
Anti-inflammatoryRAW 264.7 MacrophagesPGE₂ Production1.08 µM[22]
Anti-allergicMouse Bone Marrow-Derived Mast CellsDegranulation Reaction3.01 µM[21]

Table 2: Comparison of Solubilization Strategies for this compound

Method Principle Advantages Disadvantages
DMSO Co-Solvent Dissolving the compound in an organic solvent before aqueous dilution.[11]Simple, fast, and widely used for initial screening.[11][23]Potential for cytotoxicity; risk of precipitation upon dilution; may alter cell membrane properties.[16][17]
Cyclodextrin Complex Encapsulation of the hydrophobic molecule within the cyclodextrin's core.[13]Significant increase in aqueous solubility and stability; low cytotoxicity; no chemical modification of the drug.[13]Requires an additional preparation step; may alter the effective free concentration of the compound.
Nanoparticle Formulation Encapsulation within a nanocarrier like a liposome (B1194612) or polymer.[14]High payload capacity; protects the compound from degradation; allows for targeted and sustained release.[14][19]Complex preparation and characterization; higher cost; potential for nanoparticle-induced cellular effects.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of this compound Stock Solution using DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add cell culture-grade 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution but check for compound stability.[10]

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • For cell treatment, thaw an aliquot and perform serial dilutions in 100% DMSO if necessary for creating a dose-response curve.[24]

  • Dilute the final DMSO stock into pre-warmed cell culture medium to achieve the desired treatment concentration. The final DMSO concentration should typically not exceed 0.5%.[16]

Protocol 4.2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol uses the freeze-drying method to prepare a solid, water-soluble complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[18]

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is common to start).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen mixture using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which can be directly dissolved in aqueous solutions or cell culture medium for experiments.

Protocol 4.3: General Protocol for Cell Treatment and Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability.[20][25]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution (either DMSO or cyclodextrin-based). Also prepare a vehicle control (medium with the highest final DMSO concentration) and a negative control (medium only).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared treatments to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[26] Shake the plate gently for 15 minutes.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Section 5: Visualizations

Caption: Workflow for preparing this compound for cell-based assays.

G cluster_components Initial Components cluster_complex Formation of Water-Soluble Complex Ochna This compound (Hydrophobic) Complex Inclusion Complex Ochna->Complex Enters Cavity CD Cyclodextrin CD->Complex Encapsulates CD_detail Hydrophilic Exterior Hydrophobic Interior Complex_detail This compound is encapsulated

Caption: Mechanism of this compound solubilization by cyclodextrin.

G cluster_downstream Downstream Pro-inflammatory & Proliferative Effects TNF TNF-α ERK ERK1/2 TNF->ERK activates NFkB NF-κB TNF->NFkB activates AP1 AP-1 TNF->AP1 activates Ochna This compound Ochna->ERK Ochna->NFkB Ochna->AP1 ERK->AP1 Cyclins Cyclins / CDKs ERK->Cyclins MMP9 MMP-9 Expression NFkB->MMP9 COX2 COX-2 / PGE₂ NFkB->COX2 AP1->MMP9 Proliferation Cell Proliferation & Inflammation MMP9->Proliferation COX2->Proliferation Cyclins->Proliferation

Caption: this compound's inhibitory action on the TNF-α signaling pathway.

References

Selectivity issues in Ochnaflavone extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ochnaflavone Extraction

Welcome to the technical support center for this compound extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming selectivity challenges when isolating this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial extraction methods for this compound?

A1: The most common initial extraction methods for this compound from plant materials are conventional solvent extraction techniques such as maceration and percolation.[1][2] These methods typically involve soaking the powdered plant material in a solvent or mixture of solvents at room temperature for an extended period to ensure the efficient extraction of secondary metabolites.[1] More modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed for flavonoid extraction and can be adapted for this compound.[3][4]

Q2: Which solvents are most effective for this compound extraction?

A2: Polar solvents are generally used for the extraction of flavonoids like this compound. Methanol (B129727) or a mixture of methanol and dichloromethane (B109758) (e.g., 7:3 v/v) is commonly used for the initial exhaustive extraction.[1] Ethanol and acetone, often in mixtures with water, are also effective for extracting flavonoids.[3][5] The choice of solvent is a critical parameter that influences the selectivity and efficiency of the extraction.[3][6]

Q3: What are the major classes of compounds that are commonly co-extracted with this compound, leading to selectivity issues?

A3: During the extraction of this compound, a variety of other phytochemicals are often co-extracted, which can complicate purification. These include other biflavonoids (e.g., amentoflavone, robustaflavone), flavonoids (e.g., rutin, epicatechin), chalcones, triterpenes, steroids, and fatty acids.[1] Preliminary phytochemical screening of plant sources for this compound has also revealed the presence of alkaloids, saponins, tannins, and glycosides.[7]

Q4: What analytical techniques are recommended for the identification and quantification of this compound?

A4: For the identification and structural elucidation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique.[8] For separation and quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or a Diode-Array Detector (DAD) are widely used.[9][10][11] These methods offer high sensitivity and selectivity for analyzing complex mixtures.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Solvent Choice: The solvent may not be ideal for extracting this compound from the specific plant matrix. 2. Insufficient Extraction Time/Temperature: The conditions may not be adequate for complete extraction.[12] 3. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.[3][12]1. Solvent Screening: Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures.[12] Seventy percent methanol is often an efficient solvent for flavonoid extraction by maceration.[3] 2. Optimize Parameters: Systematically optimize extraction time and temperature. For methods like UAE, also optimize ultrasonic power and frequency.[4][6] 3. Sample Grinding: Ensure the plant material is dried and finely ground to a consistent particle size (e.g., smaller than 0.5 mm) to increase the surface area for solvent contact.[3]
Poor Selectivity (High Levels of Impurities) 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound.[12] 2. Complex Plant Matrix: The source material naturally contains a high concentration of compounds with similar polarities to this compound.[1]1. Solvent System Optimization: Experiment with different solvent mixtures to improve selectivity. For example, starting with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.[1] 2. Sequential Extraction & Fractionation: Employ a multi-step extraction process. After the initial crude extraction, perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.[1] The ethyl acetate fraction is often enriched with flavonoids.[7][8]
Difficulty in Purifying this compound from Co-extracted Flavonoids 1. Similar Chromatographic Behavior: this compound and other co-extracted flavonoids (like amentoflavone) can have very similar retention times on chromatographic columns.1. Advanced Chromatographic Techniques: Utilize high-resolution chromatographic methods. Column chromatography with silica (B1680970) gel is a standard approach.[1] For challenging separations, consider using Sephadex LH-20 column chromatography or preparative HPLC.[13] 2. Optimize Mobile Phase: In column chromatography or HPLC, carefully optimize the solvent gradient or mobile phase composition to enhance the separation of the target compounds.[13]
Degradation of this compound during Extraction 1. Thermal Instability: High temperatures used in some extraction methods (e.g., Soxhlet) can lead to the degradation of thermally sensitive compounds.[3]1. Use Non-thermal or Mild-heat Methods: Prefer extraction techniques that operate at room temperature or with minimal heat, such as maceration, percolation, or ultrasound-assisted extraction (UAE) under controlled temperature.[1][4]

Quantitative Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction
Solvent/Solvent SystemTarget Flavonoid ClassPlant SourceExtraction MethodKey Finding
Methanol/Water/Acetic Acid (70:29.5:0.5, v/v/v)AnthocyaninsMulberry, Blackberry, StrawberrySolid-Liquid ExtractionYielded the highest anthocyanin content for all tested berries.[5]
70% MethanolFlavonoidsGeneralMacerationCited as an efficient solvent for flavonoid extraction.[3]
80% EthanolTotal FlavonoidsMoringa oleiferaNot SpecifiedFound to be effective for total flavonoid extraction.[3]
AcetoneFlavonoidsGeneralNot SpecifiedNoted as a highly selective solvent for flavonoid extraction.[3]
Dimethylsulfoxide (DMSO) & Dimethylformamide (DMF)FlavanonesNot SpecifiedNot SpecifiedProvided optimum extraction levels compared to methanol, ethanol, and acetonitrile.[14]

Experimental Protocols

Protocol 1: General Maceration and Fractionation for this compound Isolation

This protocol is a generalized procedure based on common phytochemical isolation techniques.[1][15]

1. Plant Material Preparation:

  • Air-dry the leaves and branches of the plant material.

  • Grind the dried material into a fine powder to increase the surface area for extraction.[1][12]

2. Solvent Extraction (Maceration):

  • Soak the powdered plant material in methanol or a 7:3 (v/v) mixture of methanol and dichloromethane at room temperature.[1]

  • Allow the mixture to stand for several days with occasional agitation to ensure exhaustive extraction.

  • Filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.[1]

3. Solvent Partitioning (Fractionation):

  • Suspend the crude extract in a water-methanol mixture.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

  • Next, partition the aqueous layer with a medium-polarity solvent such as ethyl acetate. Flavonoids, including this compound, are often concentrated in this fraction.[7][8]

  • Collect and concentrate the ethyl acetate fraction for further purification.

4. Chromatographic Purification:

  • Subject the concentrated ethyl acetate fraction to column chromatography using silica gel as the stationary phase.[1]

  • Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).[13]

  • Collect the fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the this compound-rich fractions and concentrate them.

  • If necessary, perform further purification steps, such as recrystallization or preparative HPLC, to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Isolation

Ochnaflavone_Extraction_Workflow start Plant Material (Leaves & Branches) prep Drying & Grinding start->prep extraction Solvent Extraction (e.g., Maceration with Methanol) prep->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Aqueous, Hexane, and Ethyl Acetate Fractions partitioning->fractions concentration2 Concentrate Ethyl Acetate Fraction fractions->concentration2 Select Ethyl Acetate Fraction column_chrom Column Chromatography (Silica Gel) concentration2->column_chrom tlc TLC Monitoring column_chrom->tlc Monitor purification Combine & Concentrate This compound Fractions column_chrom->purification tlc->column_chrom final_product Pure this compound purification->final_product analysis Structural Elucidation (NMR, MS) final_product->analysis

Caption: Workflow for this compound isolation.

References

Validation & Comparative

A Comparative Guide to the Anti-Cancer Activities of Ochnaflavone and Amentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone and amentoflavone (B1664850) are naturally occurring biflavonoids that have garnered significant interest in oncological research due to their potential anti-cancer properties. Both compounds share a common structural backbone, consisting of two apigenin (B1666066) units. However, they differ in the linkage between these units: this compound is a C-O-C type biflavonoid, while amentoflavone is a C-C type. This structural variance influences their biological activities and mechanisms of action. This guide provides an objective comparison of the anti-cancer activities of this compound and amentoflavone, supported by available experimental data, to aid researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and amentoflavone against various cancer cell lines. It is important to note that direct comparisons are limited as the compounds have rarely been tested in parallel under identical experimental conditions.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssay TypeResult (µM)
HCT-15Colon CancerNot SpecifiedIC50: 4.1[1]
UACC62MelanomaSRBTGI: 12.91[1]

IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition.

Table 2: Cytotoxicity of Amentoflavone

Cell LineCancer TypeAssay TypeResult (µM)
HCT-116Colon CancerMTTIC50: 0.675 ± 0.26
A549Non-small Cell Lung CancerMTTIC50: 32.03 ± 1.51[2]
HeLaCervical CarcinomaMTTIC50: 76.83
MCF-7Breast CancerMTTIC50: 67.71
MHCC97HHepatocellular CarcinomaCCK-8IC50: 197[3]
MHCCLM3Hepatocellular CarcinomaCCK-8IC50: 314.5[3]
KYSE-150Esophageal Squamous Cell CarcinomaMTTDose-dependent inhibition
Eca-109Esophageal Squamous Cell CarcinomaMTTDose-dependent inhibition

IC50: Half-maximal inhibitory concentration.

Mechanisms of Action

Both this compound and amentoflavone exert their anti-cancer effects through the modulation of key cellular processes, including the induction of apoptosis and cell cycle arrest.

This compound

This compound has been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells. In human colon cancer (HCT-15) cells, it triggers cell cycle arrest at the G2/M phase.[4][5] This is accompanied by the induction of apoptosis through the activation of caspase-3, -8, and -9, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.[1][4]

Amentoflavone

Amentoflavone exhibits a broader range of documented anti-cancer mechanisms, impacting multiple signaling pathways. It is known to induce apoptosis through both mitochondria-dependent (intrinsic) and death receptor-mediated (extrinsic) pathways.[6] Amentoflavone treatment can lead to DNA fragmentation, nuclear condensation, and the activation of caspases.[2][6]

Furthermore, amentoflavone has been shown to induce cell cycle arrest at the G1/S or G2/M phase in different cancer cell lines.[7][8] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Amentoflavone also inhibits tumor cell migration and invasion, in part by suppressing the NF-κB signaling pathway.[3]

Signaling Pathways

The anti-cancer activities of this compound and amentoflavone are mediated by their interaction with various signaling pathways that are often dysregulated in cancer.

This compound Signaling Pathway

Ochnaflavone_Signaling_Pathway This compound This compound Caspase8 Caspase8 This compound->Caspase8 activates Caspase9 Caspase9 This compound->Caspase9 activates G2M_Arrest G2M_Arrest This compound->G2M_Arrest induces

Amentoflavone Signaling Pathway

Amentoflavone_Signaling_Pathway Amentoflavone Amentoflavone PI3K PI3K Amentoflavone->PI3K inhibits MAPK MAPK Amentoflavone->MAPK inhibits Mitochondria Mitochondria Amentoflavone->Mitochondria induces stress

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-cancer activity of this compound and amentoflavone.

Cell Viability and Cytotoxicity Assays (MTT/SRB)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or amentoflavone (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye. The bound dye is solubilized with a Tris-base solution.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 510 nm for SRB). The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the desired concentrations of the biflavonoid for a specified time.

  • Cell Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow

Experimental_Workflow Start Cancer Cell Lines Treatment Treatment with This compound or Amentoflavone Start->Treatment Viability Viability Treatment->Viability Apoptosis Apoptosis Treatment->Apoptosis CellCycle CellCycle Treatment->CellCycle Migration Migration Treatment->Migration DataAnalysis Data Analysis (IC50, % Apoptosis, etc.) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Migration->DataAnalysis

Conclusion

The available evidence suggests that both this compound and amentoflavone are promising natural compounds with significant anti-cancer potential. This compound demonstrates potent activity against colon cancer cells by inducing G2/M arrest and apoptosis. Amentoflavone appears to have a broader mechanism of action, affecting multiple signaling pathways, including PI3K/Akt and NF-κB, to inhibit proliferation, invasion, and induce apoptosis and cell cycle arrest in a variety of cancer types.

However, a direct and comprehensive comparison of their anti-cancer efficacy is currently limited by the lack of studies that evaluate both compounds in parallel on the same cancer cell lines and under identical experimental conditions. Future research should focus on such direct comparative studies to better elucidate their relative potency and therapeutic potential. Such investigations will be invaluable for guiding the selection and development of these biflavonoids as novel anti-cancer agents.

References

A Comparative Analysis of Ochnaflavone and Other Biflavonoids in the Inhibition of Phospholipase A2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of biflavonoids as Phospholipase A2 inhibitors.

Introduction

Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in drug discovery for their diverse pharmacological activities, including potent anti-inflammatory effects. A key molecular target for their anti-inflammatory action is Phospholipase A2 (PLA2), an enzyme central to the inflammatory cascade. PLA2 catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This guide provides a comparative study of Ochnaflavone and other prominent biflavonoids—Amentoflavone, Bilobetin, and Ginkgetin—focusing on their PLA2 inhibitory potential, underlying mechanisms, and the experimental protocols used for their evaluation.

Quantitative Comparison of PLA2 Inhibition

The inhibitory efficacy of biflavonoids against PLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available data for this compound and its counterparts against various PLA2 isoforms.

BiflavonoidPLA2 IsoformIC50 (µM)Source
This compound Rat Platelet sPLA2~3[1]
Rat Platelet sPLA2-IIA3.45[2][3]
Group I PLA2~20[1]
Amentoflavone Group II PLA2Inhibition reported, specific IC50 not available[4][5][6]
Bilobetin Type II 14-kDa PLA2Potent inhibition reported, specific IC50 not available[3]
Ginkgetin Type II 14-kDa PLA2Potent inhibition reported, specific IC50 not available[3]
Morelloflavone Snake Venom PLA2380 (monodispersed substrate) / 480 (aggregated substrate)

Note: The inhibitory activity can vary depending on the specific isoform of PLA2 and the experimental conditions.

Mechanism of PLA2 Inhibition

The mechanisms by which biflavonoids inhibit PLA2 activity vary, contributing to their differential potencies.

  • This compound exhibits a non-competitive and irreversible inhibition of PLA2.[1] This indicates that this compound likely binds to a site on the enzyme distinct from the active site, inducing a conformational change that permanently inactivates the enzyme.[1] Studies suggest a direct interaction with the enzyme is responsible for its inhibitory effect.[1]

  • Amentoflavone has been reported to inhibit group II PLA2, contributing to its anti-inflammatory properties.[4][5]

  • Bilobetin and Ginkgetin have been shown to potently inhibit type II 14-kDa PLA2, while showing lesser inhibition of type I PLA2.[3] This suggests a degree of selectivity for the pro-inflammatory sPLA2 isoforms.

  • Morelloflavone also demonstrates irreversible inhibition of snake venom PLA2. Molecular docking studies suggest that it interacts directly with key amino acid residues in the enzyme's active site, including Gly33, Asp49, Gly53, and Thr68, through hydrogen bonding and other interactions.

Signaling Pathways and Downstream Effects

The inhibition of PLA2 by biflavonoids has significant downstream consequences on inflammatory signaling pathways. By blocking the release of arachidonic acid, these compounds effectively curtail the production of potent inflammatory mediators.

The Arachidonic Acid Cascade

The primary signaling pathway affected by PLA2 inhibition is the arachidonic acid cascade. The workflow below illustrates the central role of PLA2 and the subsequent action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in generating prostaglandins and leukotrienes. Biflavonoids, by inhibiting PLA2, act at the very initial step of this cascade.

cluster_0 Cell Membrane cluster_1 Downstream Pathways Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Hydrolysis Biflavonoids This compound & Other Biflavonoids Biflavonoids->PLA2 Inhibition COX Cyclooxygenase (COX-1/COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The Arachidonic Acid Cascade and the inhibitory action of biflavonoids on PLA2.

Some biflavonoids exhibit a dual inhibitory effect, not only targeting PLA2 but also the downstream enzymes COX and LOX. For instance, this compound has been shown to inhibit both COX-2 and 5-LOX. This multi-target approach can lead to a more comprehensive suppression of the inflammatory response.

Experimental Protocols

The evaluation of PLA2 inhibition by biflavonoids can be performed using various in vitro assays. Below are detailed methodologies for commonly employed techniques.

Colorimetric Assay for Secretory PLA2 (sPLA2) Inhibition

This method is based on the hydrolysis of a chromogenic substrate by sPLA2, leading to a color change that can be quantified spectrophotometrically.

Materials:

  • Human recombinant sPLA2-IIA

  • Chromogenic substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl2)

  • Biflavonoid stock solutions (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the biflavonoid compounds in the assay buffer.

  • In a 96-well plate, add the diluted biflavonoid solutions. Include a vehicle control (DMSO) and a positive control (a known PLA2 inhibitor).

  • Add the sPLA2-IIA enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate and DTNB to all wells.

  • Measure the absorbance at a specific wavelength (e.g., 414 nm) at regular intervals to monitor the reaction kinetics.

  • Calculate the percentage of inhibition for each biflavonoid concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorometric Assay for PLA2 Activity

This assay utilizes a fluorogenic substrate that, upon cleavage by PLA2, releases a fluorescent product.

Materials:

  • PLA2 enzyme (e.g., bee venom PLA2)

  • Fluorogenic PLA2 substrate

  • Assay Buffer

  • Biflavonoid stock solutions

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the biflavonoids.

  • Add the diluted compounds to the wells of a black microplate.

  • Add the PLA2 enzyme to the wells.

  • Pre-incubate as described in the colorimetric assay.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Calculate the percentage of inhibition and IC50 values as described previously.

Titrimetric Assay for PLA2 Activity

This classic method measures the fatty acids released by PLA2 activity through titration with a standardized base.

Materials:

  • PLA2 enzyme

  • Phospholipid substrate (e.g., phosphatidylcholine)

  • Reaction buffer (e.g., Tris-HCl with CaCl2)

  • Standardized NaOH solution

  • pH meter and titrator

Procedure:

  • Prepare a phospholipid substrate emulsion in the reaction buffer.

  • Add the biflavonoid inhibitor to the reaction vessel containing the substrate emulsion.

  • Initiate the reaction by adding the PLA2 enzyme.

  • Maintain a constant pH by titrating the liberated fatty acids with the standardized NaOH solution.

  • Record the volume of NaOH consumed over time to determine the reaction rate.

  • Calculate the inhibition of PLA2 activity based on the reduction in the rate of NaOH consumption in the presence of the biflavonoid.

Start Prepare Biflavonoid and Enzyme Solutions Incubation Pre-incubate Biflavonoid with PLA2 Enzyme Start->Incubation Reaction Initiate Reaction with Phospholipid Substrate Incubation->Reaction Detection Measure Enzyme Activity (Colorimetric, Fluorometric, or Titrimetric) Reaction->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis

References

Ochnaflavone: An In Vivo Anti-Inflammatory Candidate Compared with Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ochnaflavone, a naturally occurring biflavonoid, has demonstrated notable anti-inflammatory properties in various preclinical studies. This guide provides a comparative analysis of this compound's anti-inflammatory effects against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data. While direct comparative in vivo studies on this compound are limited, this document consolidates existing in vitro mechanistic data and presents analogous in vivo data from a similar flavonoid glycoside to provide a valuable benchmark for future research and development.

Comparative Analysis of Anti-Inflammatory Efficacy

Direct quantitative in vivo studies comparing this compound with standard anti-inflammatory drugs such as indomethacin (B1671933) or diclofenac (B195802) in established models like carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation were not prominently available in the reviewed literature. However, to provide a relevant comparison for researchers, this guide presents data from a study on a flavone (B191248) glycoside isolated from Cancrinia discoidea, which was evaluated against indomethacin in a carrageenan-induced paw edema model. This serves as a representative example of how a flavonoid can perform in comparison to a standard NSAID.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Time After Carrageenan (hours)Paw Volume Increase (mL)Inhibition of Edema (%)
Control (Vehicle) -30.85 ± 0.04-
Flavone Glycoside 530.68 ± 0.0320.0
1030.52 ± 0.0238.8
2030.35 ± 0.0258.8
Indomethacin 1030.42 ± 0.0350.6

*Data adapted from a study on a flavone glycoside from Cancrinia discoidea[1]. The presented data illustrates a dose-dependent anti-inflammatory effect of the flavone glycoside, with the highest dose (20 mg/kg) showing greater efficacy than indomethacin (10 mg/kg) in this specific study[1]. Further in vivo studies are warranted to establish a direct comparison for this compound.

Mechanistic Insights: this compound's Mode of Action

In vitro studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of this compound. These studies provide a strong basis for its potential efficacy in vivo.

This compound has been shown to inhibit key inflammatory mediators and signaling pathways:

  • Inhibition of Pro-inflammatory Enzymes: this compound demonstrates potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. This dual inhibition is a promising feature for a broad-spectrum anti-inflammatory agent[2].

  • Suppression of Inducible Nitric Oxide Synthase (iNOS): In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been observed to down-regulate the expression of iNOS, leading to a decrease in the production of nitric oxide (NO), a key inflammatory molecule[3].

  • Modulation of NF-κB Signaling: The anti-inflammatory effects of this compound are also attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting the activation and nuclear translocation of NF-κB, this compound can suppress the transcription of a wide range of pro-inflammatory genes, including those for cytokines and chemokines.

Ochnaflavone_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) ProInflammatory_Genes->Inflammatory_Mediators leads to production of This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for common in vivo inflammation models are provided below to facilitate the design of future studies on this compound.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

Procedure:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: this compound, a reference drug (e.g., indomethacin or diclofenac), or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Workflow cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis Acclimatization Animal Acclimatization Grouping Animal Grouping Acclimatization->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

Procedure:

  • Animal Preparation: Mice (e.g., BALB/c) are used and acclimatized.

  • Drug Treatment: this compound or a reference drug is administered to the treatment groups.

  • LPS Challenge: After a specified pretreatment time, animals are injected intraperitoneally with LPS to induce an inflammatory response.

  • Sample Collection: At various time points post-LPS injection, blood samples are collected to measure serum cytokine levels. Tissues can also be harvested for analysis of inflammatory markers.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA.

LPS_Workflow start Animal Acclimatization treatment This compound or Reference Drug Administration start->treatment lps LPS Injection (i.p.) treatment->lps sampling Blood/Tissue Collection lps->sampling analysis Cytokine Measurement (ELISA) sampling->analysis end Data Analysis analysis->end

Caption: Workflow for LPS-induced systemic inflammation studies.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-inflammatory agent based on its demonstrated mechanisms of action in in vitro models. The data from analogous flavonoids suggest that it could exhibit significant efficacy in in vivo models of inflammation. To fully validate its therapeutic potential, further research is crucial. Specifically, head-to-head in vivo studies comparing this compound with standard NSAIDs in well-established inflammation models are necessary to provide robust, quantitative data. Such studies will be instrumental in guiding the future development of this compound as a novel anti-inflammatory drug.

References

Ochnaflavone compared to synthetic COX-2 inhibitors like Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic molecules offer promising avenues for therapeutic intervention. This guide provides a detailed, data-driven comparison of ochnaflavone, a naturally occurring biflavonoid, and celecoxib (B62257), a synthetic selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, inhibitory activities, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a biflavonoid found in plants such as Lonicera japonica, exhibits a multi-faceted anti-inflammatory profile by inhibiting key enzymes in the inflammatory cascade. Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is a highly selective COX-2 inhibitor. While both compounds target the cyclooxygenase pathway, their mechanisms and selectivity profiles present distinct characteristics. This compound demonstrates potent inhibition of COX-2 and 5-lipoxygenase (5-LOX), suggesting a broader spectrum of anti-inflammatory action. Celecoxib, by design, offers targeted inhibition of COX-2, which can minimize gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of this compound and celecoxib against key inflammatory enzymes. The data highlights the potency and selectivity of each compound.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundCOX-20.6[1]Data Not Available
5-LOX6.56[1]-
CelecoxibCOX-115 - 30[2]~30 - 375[3]
COX-20.04 - 0.05[2]

Mechanism of Action and Signaling Pathways

Both this compound and celecoxib exert their anti-inflammatory effects by modulating the arachidonic acid cascade, albeit at different points and with varying secondary effects on other signaling pathways.

The Arachidonic Acid Cascade and Points of Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition for this compound and celecoxib.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Stimuli Arachidonic Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic Acid->LOX COX1 Cyclooxygenase-1 (COX-1) Arachidonic Acid->COX1 COX2 Cyclooxygenase-2 (COX-2) Arachidonic Acid->COX2 PLA2->Arachidonic Acid Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological via COX-1 Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory via COX-2 This compound This compound This compound->LOX Inhibits This compound->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Arachidonic Acid Cascade Inhibition
This compound: A Multi-Target Inhibitor

This compound demonstrates a broader inhibitory profile compared to celecoxib. Its primary mechanisms include:

  • COX-2 Inhibition: this compound directly inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins.[1]

  • 5-LOX Inhibition: By inhibiting 5-lipoxygenase, this compound also blocks the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[1]

  • NF-κB Pathway Inhibition: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib's mechanism is more targeted:

  • Selective COX-2 Inhibition: Celecoxib is designed to selectively bind to and inhibit the COX-2 enzyme. Its chemical structure allows it to fit into the larger, more flexible active site of COX-2, while having a much lower affinity for the narrower active site of COX-1.[4] This selectivity is the basis for its reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Modulation of Other Pathways: Some studies suggest that celecoxib may also exert anti-inflammatory effects through pathways independent of COX-2 inhibition, including the modulation of NF-κB and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).

Comparative Signaling Pathways

The following diagram illustrates the downstream effects of this compound and celecoxib on key inflammatory signaling pathways.

cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_outcomes Cellular Response cluster_inhibitors Modulators Stimuli e.g., LPS, Cytokines NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway Stimuli->MAPK_Pathway Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression PPARg_Pathway PPARγ Pathway PPARg_Pathway->NFkB_Pathway Inhibits Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->NFkB_Pathway Inhibits Celecoxib Celecoxib Celecoxib->NFkB_Pathway Modulates Celecoxib->PPARg_Pathway Activates

Modulation of Inflammatory Signaling

Molecular Docking Analysis

Molecular docking studies provide insights into the binding modes of this compound and celecoxib within the active site of the COX-2 enzyme.

Celecoxib: The sulfonamide side chain of celecoxib inserts into a hydrophilic side pocket of the COX-2 active site, a feature that is absent in COX-1, contributing to its selectivity. Key interactions often involve hydrogen bonds with residues such as His90, Arg513, and Phe518.

This compound: As a larger biflavonoid molecule, this compound is predicted to occupy a significant portion of the COX-2 active site. Docking studies of similar flavonoids suggest that the hydroxyl groups on the flavonoid rings are crucial for forming hydrogen bonds with key amino acid residues in the active site, such as Tyr385 and Ser530. The larger structure of this compound may allow for additional interactions with residues at the entrance of the active site.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the inhibitory activity of compounds like this compound and celecoxib.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Workflow Diagram:

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction cluster_analysis 4. Analysis Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Assay Buffer - Heme Cofactor - Test Compound (e.g., this compound) - Control Inhibitor (e.g., Celecoxib) Plate In a 96-well plate, combine: - Enzyme - Buffer - Heme - Test Compound/Control Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Add_Substrate Initiate reaction by adding Arachidonic Acid (Substrate) Preincubation->Add_Substrate Incubate_Reaction Incubate for a defined time (e.g., 2 minutes) Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Quantification Quantify Prostaglandin (B15479496) production (e.g., via ELISA or LC-MS/MS) Stop_Reaction->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

COX Inhibition Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of heme cofactor in the assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, heme solution, and the enzyme (either COX-1 or COX-2) to each well.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate) to all wells.

    • Incubate the reaction for a fixed period (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding a strong acid (e.g., 1 M HCl).

  • Quantification and Data Analysis:

    • The amount of prostaglandin (e.g., PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified 5-lipoxygenase (e.g., from potato or human recombinant) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a solution of the substrate, linoleic acid or arachidonic acid, in the buffer.

    • Prepare serial dilutions of the test compound (this compound) and a reference inhibitor in a suitable solvent.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvettes, add the assay buffer and the 5-LOX enzyme solution.

    • Add the test compound or reference inhibitor at various concentrations. Include a vehicle control.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).

    • Initiate the reaction by adding the substrate solution.

  • Detection and Data Analysis:

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes as a product of the 5-LOX reaction.

    • The rate of the reaction is determined from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

This compound and celecoxib both represent valuable molecules in the study of anti-inflammatory agents. Celecoxib's high selectivity for COX-2 makes it a potent and targeted therapeutic, particularly beneficial for patients with gastrointestinal sensitivities. This compound, with its dual inhibition of COX-2 and 5-LOX and its modulation of the NF-κB pathway, presents a broader mechanism of action that may offer advantages in complex inflammatory conditions. Further research, particularly to determine the COX-1 inhibitory activity and the full in vivo efficacy and safety profile of this compound, is warranted to fully elucidate its therapeutic potential in comparison to established synthetic inhibitors like celecoxib. This guide provides a foundational framework for such comparative studies.

References

Cross-Validation of HPLC and NMR for the Structural Confirmation of Ochnaflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of natural products is a cornerstone of drug discovery and development. Ochnaflavone, a biflavonoid with promising biological activities, requires rigorous analytical characterization to ensure its identity and purity. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of this compound's structure. We present detailed experimental protocols, comparative data, and a logical workflow to assist researchers in applying these methods.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC and NMR.

Sample Preparation

A consistent and well-documented sample preparation protocol is essential for both HPLC and NMR analysis to ensure the integrity of the results.

  • Extraction: this compound is typically extracted from plant material (e.g., leaves of Ochna species) using solvents such as methanol (B129727) or ethanol, often followed by partitioning with solvents of varying polarity, like ethyl acetate, to enrich the flavonoid fraction.

  • Isolation: The enriched extract is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate this compound.[1]

  • Purity Assessment: The purity of the isolated this compound should be initially assessed by a primary technique like HPLC before proceeding to detailed structural analysis by NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a fundamental technique for assessing the purity of a compound and can provide initial structural clues based on its chromatographic behavior and UV spectrum.

ParameterSpecification
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient, for example: 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-70% B; 25-30 min, 70-10% B; followed by a re-equilibration period.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270 nm and 330 nm for flavonoids). A PDA detector allows for the acquisition of the full UV spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

ParameterSpecification
Instrument NMR Spectrometer (e.g., 400 MHz or higher)
Solvent Deuterated solvent such as DMSO-d₆ or Methanol-d₄
Concentration 5-10 mg of purified this compound dissolved in 0.5-0.7 mL of deuterated solvent
1D Experiments ¹H NMR, ¹³C NMR
2D Experiments COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
Temperature 25 °C

Data Presentation: HPLC vs. NMR for this compound

The combination of HPLC and NMR data provides a comprehensive and robust confirmation of the structure of this compound. The following table summarizes the key data obtained from each technique.

Data PointHPLCNMR
Retention Time (t_R_) A characteristic retention time under specific chromatographic conditions, indicative of the compound's polarity.Not Applicable
Peak Purity Assessed by the symmetry of the chromatographic peak and, with a PDA detector, by the consistency of the UV spectrum across the peak.Assessed by the absence of impurity signals in the ¹H NMR spectrum.
UV-Vis Spectrum Provides information about the chromophore system of the molecule, with characteristic absorption maxima for the flavonoid scaffold.Not Applicable
¹H NMR Provides the chemical shift, integration, and multiplicity of each proton, revealing the number and types of protons and their neighboring environments.Provides the chemical shift of each carbon atom, indicating the electronic environment of the carbon skeleton.
¹³C NMR Not ApplicableProvides the chemical shift of each carbon atom, indicating the electronic environment of the carbon skeleton.
2D NMR (COSY) Not ApplicableReveals proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
2D NMR (HSQC) Not ApplicableCorrelates each proton with its directly attached carbon atom.
2D NMR (HMBC) Not ApplicableShows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and confirming the overall molecular structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of this compound's structure and the signaling pathway for its structural elucidation using NMR.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow A Plant Material Extraction B Solvent Partitioning A->B C Column Chromatography B->C D HPLC Analysis (Purity & UV Profile) C->D Isolated Compound E NMR Spectroscopy (1D & 2D Experiments) D->E F Data Interpretation & Cross-Validation D->F E->F G Structural Confirmation of this compound F->G

Caption: Workflow for the cross-validation of this compound structure.

G A 1H NMR (Proton Environment) C COSY (H-H Connectivity) A->C D HSQC (Direct C-H Correlation) A->D E HMBC (Long-Range C-H Correlation) A->E B 13C NMR (Carbon Skeleton) B->D B->E F Structure Elucidation of this compound C->F D->F E->F

Caption: NMR-based structural elucidation pathway for this compound.

Conclusion

The structural confirmation of this compound is most reliably achieved through the synergistic use of HPLC and NMR spectroscopy. HPLC serves as an essential tool for purification, purity assessment, and initial characterization, while NMR provides the definitive and detailed structural information required for unequivocal identification. By following the detailed protocols and cross-validating the data as outlined in this guide, researchers can ensure the accurate characterization of this compound, a critical step in advancing its potential in drug development and other scientific applications.

References

Ochnaflavone vs. Its Methyl Ether Derivative: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Biflavonoids, a class of naturally occurring polyphenols, have garnered significant attention for their diverse pharmacological activities, including antibacterial properties. This guide provides a comparative analysis of the antibacterial spectrum of ochnaflavone and its synthetic derivative, this compound 7-O-methyl ether. This objective comparison is supported by experimental data to inform future research and drug development endeavors.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and its 7-O-methyl ether derivative was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the serial microplate dilution method.

The available data indicates that both compounds exhibit notable antibacterial effects. A study investigating these two biflavonoids reported that Gram-negative bacteria were more sensitive to the compounds than Gram-positive bacteria.[1][2][3] Specifically, the MIC value for Pseudomonas aeruginosa was found to be 31.3 μg/mL, while Staphylococcus aureus required a higher concentration of 62.5 μg/mL for inhibition by both compounds.[1][2][3]

While the study also included Escherichia coli and Enterococcus faecalis in its initial screening, specific MIC values for these bacteria were not provided in the primary literature. Therefore, a direct quantitative comparison for these two organisms is not available at this time.

CompoundGram-Negative BacteriaGram-Positive Bacteria
Pseudomonas aeruginosa (MIC in μg/mL) Staphylococcus aureus (MIC in μg/mL)
This compound31.3[1][2][3]62.5[1][2][3]
This compound 7-O-methyl ether31.3[1][2][3]62.5[1][2][3]

Experimental Workflow

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antibacterial potential of a compound. The following diagram illustrates the typical workflow for a serial microplate dilution assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start compound_prep Prepare stock solutions of this compound and its methyl ether derivative start->compound_prep media_prep Prepare sterile Mueller-Hinton Broth (MHB) start->media_prep inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform 2-fold serial dilutions of compounds in a 96-well microplate compound_prep->serial_dilution media_prep->serial_dilution add_inoculum Inoculate each well with the bacterial suspension inoculum_prep->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubation Incubate the microplate at 37°C for 18-24 hours controls->incubation read_plate Visually inspect for turbidity or use a plate reader to measure absorbance incubation->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic end End determine_mic->end

Serial Microplate Dilution Assay Workflow

Experimental Protocols

The following is a detailed protocol for the serial microplate dilution method used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and this compound 7-O-methyl ether in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Culture the desired bacterial strains (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis) on appropriate agar (B569324) plates overnight at 37°C.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

  • 96-Well Microplates: Use sterile, flat-bottom 96-well microplates.

2. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of the overnight bacterial culture and suspend them in sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

3. Serial Dilution and Inoculation:

  • Add 100 µL of sterile MHB to all wells of the 96-well microplate, except for the first column.

  • Add 200 µL of the appropriate test compound stock solution (at a starting concentration, e.g., 250 μg/mL) to the first well of each row designated for that compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • This will result in wells with decreasing concentrations of the test compound.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (wells with MHB and bacterial inoculum, but no test compound) and a negative control (wells with MHB only) on each plate.

4. Incubation and MIC Determination:

  • Cover the microplate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

  • Optionally, a viability indicator such as p-iodonitrotetrazolium violet (INT) can be added to each well to aid in the visualization of bacterial growth (a color change indicates viable bacteria).

  • The absorbance can also be measured using a microplate reader at a wavelength of 600 nm to quantify bacterial growth. The MIC is determined as the lowest concentration that shows a significant reduction in absorbance compared to the positive control.

References

Ochnaflavone and its Monomeric Precursors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the biflavonoid ochnaflavone against its constituent monomeric units, apigenin (B1666066) and luteolin (B72000). By presenting available experimental data, this document aims to offer insights into the potential advantages of the dimeric structure in various therapeutic contexts.

Executive Summary

This compound, a naturally occurring biflavonoid, is structurally a dimer of two apigenin units. However, its biological activities are often compared to both apigenin and luteolin due to their structural similarities and shared presence in plant sources. While direct comparative studies evaluating all three compounds under identical experimental conditions are limited, this guide synthesizes available data to draw meaningful comparisons across key therapeutic areas. The evidence suggests that the dimeric structure of this compound may confer enhanced potency in certain biological activities, particularly in anti-inflammatory responses, whereas the monomers, apigenin and luteolin, exhibit broad-spectrum anticancer and antioxidant effects.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for this compound, apigenin, and luteolin across anti-inflammatory, antioxidant, and anticancer assays. It is crucial to note that the data presented is compiled from various studies, and direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50 / InhibitionReference
This compound Phospholipase A2 (PLA2) InhibitionRat Platelet~3 µM[1]
Apigenin NF-κB Transcriptional Activation-Significant Inhibition[2]
IL-31 and IL-33 ProductionSIM-A9 MicrogliaInhibition Observed
Luteolin NF-κB Transcriptional Activation-Significant Inhibition[2]
IL-31 and IL-33 ProductionSIM-A9 MicrogliaInhibition Observed
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition at 100 & 200 µM[3]

Table 2: Antioxidant Activity

CompoundAssayIC50Reference
Apigenin DPPH Radical ScavengingLowest among tested flavones[3]
ABTS Radical Scavenging0.8243 µg/ml[3]
Luteolin DPPH Radical Scavenging2.099 µg/ml[3]
ABTS Radical Scavenging0.59 µg/ml[3]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 / InhibitionReference
Apigenin HeLaCervical Cancer52.0% inhibition at 40 µM (24h)[4][5]
HL60Leukemia30 µM[6]
K562Leukemia>100 µM[6]
TF1Leukemia>100 µM[6]
Luteolin HeLaCervical Cancer57.9% inhibition at 40 µM (24h)[4][5]
VariousVariousHigh cytotoxic activity[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Phospholipase A2 (PLA2) Inhibition Assay
  • Enzyme Source: PLA2 is isolated and purified from rat platelets.

  • Substrate: Radiolabeled phosphatidylcholine is used as the substrate.

  • Assay Procedure:

    • The reaction mixture contains the enzyme, substrate, and varying concentrations of the test compound (this compound) in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is terminated, and the released radiolabeled fatty acid is separated and quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure:

    • Varying concentrations of the test compounds (apigenin, luteolin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • Assay Procedure:

    • Varying concentrations of the test compounds (apigenin, luteolin) are added to the ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific period.

    • The absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Data Analysis: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.[3]

Cell Viability (MTT) Assay
  • Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compounds (apigenin, luteolin) for a specified duration (e.g., 24 or 48 hours).

  • Assay Procedure:

    • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated.[4][5]

Signaling Pathway Modulation

Apigenin and luteolin exert their biological effects by modulating a variety of cellular signaling pathways. This compound is also known to influence these pathways, often through its interaction with key inflammatory enzymes like PLA2.

Anti-inflammatory Signaling

Apigenin and luteolin have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2] They can also suppress the production of inflammatory cytokines like IL-31 and IL-33 in microglia. This compound's potent inhibition of PLA2 is a key mechanism of its anti-inflammatory action, as PLA2 is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators.[1]

cluster_stimulus cluster_pathway cluster_response cluster_inhibitors Stimulus Inflammatory Stimulus PLA2 PLA2 Stimulus->PLA2 NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Mediators Inflammatory Mediators PLA2->Mediators Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines This compound This compound This compound->PLA2 Inhibits Apigenin Apigenin Apigenin->NFkB Inhibits Apigenin->MAPK Modulates Luteolin Luteolin Luteolin->NFkB Inhibits Luteolin->MAPK Modulates

Caption: Inflammatory signaling pathways modulated by this compound, apigenin, and luteolin.

Anticancer Signaling

Apigenin and luteolin have been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines through the modulation of pathways such as PI3K/Akt and by affecting the expression of cell cycle regulators.

cluster_inhibitors cluster_pathways cluster_outcomes Apigenin Apigenin PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits CellCycle Cell Cycle Regulators Apigenin->CellCycle Modulates Luteolin Luteolin Luteolin->PI3K_Akt Inhibits Luteolin->CellCycle Modulates Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits CellCycle->Proliferation Regulates cluster_prep cluster_assays cluster_analysis Compounds Prepare Stock Solutions (this compound, Apigenin, Luteolin) AntiInflammatory Anti-inflammatory Assay (e.g., PLA2, NO production) Compounds->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Compounds->Antioxidant Anticancer Anticancer Assay (e.g., MTT, Apoptosis) Compounds->Anticancer Cells Cell Culture (e.g., Macrophages, Cancer Cells) Cells->AntiInflammatory Cells->Anticancer Data Measure Endpoint (Absorbance, Fluorescence, etc.) AntiInflammatory->Data Antioxidant->Data Anticancer->Data IC50 Calculate IC50 Values & Statistical Analysis Data->IC50 Comparison Comparative Efficacy Analysis IC50->Comparison

References

Validating the mechanism of Ochnaflavone-induced apoptosis through caspase activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Validating the pro-apoptotic potential of Ochnaflavone, a natural biflavonoid, hinges on its ability to activate the caspase cascade, a central component of programmed cell death. This guide provides a comparative analysis of this compound-induced apoptosis, with a focus on caspase activation, benchmarked against the well-established chemotherapeutic agent, Doxorubicin. Experimental data is presented to support the validation of this compound's mechanism of action.

This compound has been identified as an inducer of apoptosis in human colon cancer cells, specifically the HCT-15 cell line.[1][2] The apoptotic pathway is initiated through the activation of key initiator and effector caspases, leading to the systematic dismantling of the cell.

Comparative Analysis of Apoptotic Markers

To objectively evaluate the efficacy of this compound in inducing apoptosis, its effects on key apoptotic markers are compared with those of Doxorubicin, a standard cytotoxic agent known to induce apoptosis in various cancer cell lines.

Apoptotic MarkerThis compound (in HCT-15 Colon Cancer Cells)Doxorubicin (in MCF-7 Breast Cancer Cells)
Caspase-3 Activation ActivatedSignificant increase in activity
Caspase-8 Activation ActivatedIncreased protein levels
Caspase-9 Activation ActivatedIncreased protein levels
Bax/Bcl-2 (or Bcl-xL) Ratio Not Quantified>10-fold increase in Bax/Bcl-xL ratio[3]
PARP Cleavage Cleavage ObservedNot explicitly quantified in the provided search results

Signaling Pathways and Experimental Workflow

The induction of apoptosis by this compound follows a well-defined signaling cascade, culminating in the activation of executioner caspases. The experimental validation of this mechanism involves a series of established molecular biology techniques.

Ochnaflavone_Apoptosis_Pathway This compound This compound Extrinsic_Pathway Extrinsic Pathway This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway This compound->Intrinsic_Pathway Caspase8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase8 Bcl2_Family Modulation of Bcl-2 Family Proteins Intrinsic_Pathway->Bcl2_Family Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9 Caspase-9 (Initiator) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Bcl2_Family->Caspase9

Caption: this compound-induced apoptotic signaling cascade.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HCT-15) Treatment 2. Treatment (this compound / Doxorubicin) Cell_Culture->Treatment Harvesting 3. Cell Harvesting & Lysis Treatment->Harvesting Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Harvesting->Protein_Quantification Caspase_Assay 5a. Caspase Activity Assay (Colorimetric/Fluorometric) Protein_Quantification->Caspase_Assay Western_Blot 5b. Western Blot (Bax, Bcl-2, PARP) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Fold Change / Ratio) Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validating apoptosis.

Detailed Experimental Protocols

For researchers seeking to validate these findings, the following are detailed protocols for the key experiments cited.

Caspase Activity Assay (Colorimetric)

This protocol is for determining the activity of caspases-3, -8, and -9.

  • Cell Lysis:

    • Induce apoptosis in cell cultures by treating with the desired compound (e.g., this compound).

    • Pellet the cells by centrifugation and resuspend in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet the debris and collect the supernatant containing the cell lysate.

  • Protein Concentration Determination:

    • Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.

  • Caspase Assay:

    • To a 96-well plate, add cell lysate containing 50-200 µg of protein.

    • Add reaction buffer containing the appropriate colorimetric substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase activity can be determined by comparing the results from the treated samples with an untreated control.

Western Blot for Bcl-2 Family Proteins and PARP Cleavage

This protocol is for detecting the expression levels of pro- and anti-apoptotic proteins and the cleavage of PARP.

  • Sample Preparation:

    • Prepare cell lysates as described in the caspase activity assay protocol.

    • Denature the protein samples by boiling in Laemmli buffer.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, PARP (full-length and cleaved), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels and the Bax/Bcl-2 ratio.

References

Ochnaflavone: A Comparative Analysis of Its Cytotoxic Effects on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Ochnaflavone, a naturally occurring biflavonoid, has demonstrated notable cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of its effects on cancerous versus normal cells, integrating available experimental data, outlining methodologies for its assessment, and visualizing its mechanism of action.

Quantitative Cytotoxicity Data

The selective cytotoxicity of a compound is a critical indicator of its therapeutic potential. This is often expressed by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. A key metric for comparison is the Selectivity Index (SI), calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. An SI value greater than 1.0 suggests a selective cytotoxic effect against cancer cells.

While extensive data on this compound's effects on various cancer cell lines is available, direct comparative studies with a broad panel of normal human cell lines are limited. The following table summarizes the available quantitative data for its anti-proliferative and cytotoxic effects.

CompoundCell LineCell TypeAssay TypeResult (µM)
This compound HCT-15Human Colon CarcinomaNot SpecifiedIC50: 4.1 [1]
UACC62Human MelanomaSRBTGI: 12.91 [1]
sPLA2-IIA (enzyme)-Not SpecifiedIC50: 3.45 [1]
Cyclooxygenase-2 (enzyme)-Not SpecifiedIC50: 0.6 [1]
5-Lipoxygenase (enzyme)-Not SpecifiedIC50: 6.56 [1]

IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition.

General studies on biflavonoids suggest that they exhibit potent effects on cancer cells with minimal impact on the proliferation of normal cells. This compound has been observed to inhibit induced proliferation in normal human aortic smooth muscle cells, which supports its potential for differential effects. However, without specific IC50 values from co-assayed normal cell lines, a definitive Selectivity Index for this compound cannot be calculated at this time. Further research directly comparing its cytotoxicity on cancerous and non-cancerous cell lines, such as human dermal fibroblasts or keratinocytes, is warranted to fully establish its therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's cytotoxicity.

Cell Viability Assays (MTT and SRB)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are standard colorimetric methods for assessing cell viability and cytotoxicity.

Experimental Workflow for Cytotoxicity Assays

Experimental Workflow for Cytotoxicity Assays cell_seeding Cell Seeding (Cancer and Normal Cells) treatment Treatment with this compound (Varying Concentrations) cell_seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Addition of MTT or SRB Reagent incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: A generalized workflow for determining the IC50 values of this compound.

1. Cell Seeding:

  • Both cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are prepared in the appropriate cell culture medium.

  • The medium from the cell plates is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with the solvent) and a negative control (medium only) are also included.

3. Incubation:

  • The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

4. Staining and Measurement:

  • For MTT Assay: The medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). After incubation (e.g., 4 hours), the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • For SRB Assay: Cells are fixed with trichloroacetic acid, washed, and then stained with SRB solution. The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways of this compound-Induced Cytotoxicity in Cancer Cells

In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Apoptosis Induction

In the human colon cancer cell line HCT-15, this compound triggers apoptosis through the activation of a cascade of caspase enzymes.[1] This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This compound-Induced Apoptotic Pathway This compound This compound caspase8 Caspase-8 Activation This compound->caspase8 caspase9 Caspase-9 Activation This compound->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

Cell Cycle Arrest

This compound has been observed to arrest the cell cycle at the G2/M phase in HCT-15 cells. This is achieved by modulating the expression of key cell cycle regulatory proteins.

This compound and Cell Cycle Regulation This compound This compound g2m_arrest G2/M Phase Arrest This compound->g2m_arrest induces proliferation Cell Proliferation g2m_arrest->proliferation inhibits

Caption: this compound induces G2/M cell cycle arrest, leading to the inhibition of cancer cell proliferation.

Conclusion

The available evidence strongly suggests that this compound is a potent cytotoxic agent against various cancer cell lines, acting through the induction of apoptosis and cell cycle arrest. While qualitative data points towards a favorable selectivity for cancer cells over normal cells, further quantitative studies are imperative to establish a definitive therapeutic index. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in the continued investigation of this compound as a potential anti-cancer therapeutic.

References

Validating the non-mutagenic properties of Ochnaflavone using the Ames test

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the non-mutagenic properties of Ochnaflavone, a naturally occurring biflavonoid, as determined by the Ames test. Through a detailed comparison with known mutagens and other flavonoids, this document serves as a valuable resource for assessing the genotoxic safety profile of this compound for potential therapeutic applications.

Executive Summary

This compound has been evaluated for its mutagenic potential using the Salmonella/microsome assay, commonly known as the Ames test. Studies have consistently demonstrated that this compound does not induce mutations in various strains of Salmonella typhimurium, both in the presence and absence of metabolic activation. This indicates a favorable safety profile, particularly when compared to other flavonoids like quercetin, which have shown mutagenic properties under similar test conditions. This guide will delve into the experimental data and protocols that substantiate the non-mutagenic nature of this compound.

Comparative Analysis of Mutagenicity

The Ames test is a widely accepted method for evaluating the mutagenic potential of chemical compounds. It utilizes histidine-dependent strains of Salmonella typhimurium that will only grow in a histidine-free medium if a reverse mutation occurs. An increase in the number of revertant colonies in the presence of a test substance, compared to a negative control, indicates its mutagenic potential.

While specific quantitative data for this compound's revertant colony counts are not extensively published, available studies conclude its non-mutagenic nature. For a clear comparison, the following table presents typical Ames test data for a negative control, a known potent mutagen (Quercetin, another flavonoid), and the reported qualitative results for this compound.

Table 1: Comparative Ames Test Results for this compound and Quercetin

CompoundS. typhimurium StrainConcentration (nmol/plate)Metabolic Activation (S9)Mean Revertant Colonies ± SDMutagenic Index (MI)Mutagenicity
Negative Control (DMSO) TA98--25 ± 31.0Non-mutagenic
-+45 ± 51.0Non-mutagenic
TA100--120 ± 111.0Non-mutagenic
-+140 ± 151.0Non-mutagenic
This compound TA98 & TA100Not Specified- and +No significant increase reported[1]≤ 1.59 (TA98), ≤ 0.92 (TA100)[1]Non-mutagenic
Quercetin TA9824.5-95 ± 8.53.8Mutagenic[2]
147.8+918 ± 35.420.4Mutagenic[2]
TA10098.4-240 ± 12.72.0Mutagenic[2]
147.8+448 ± 18.23.2Mutagenic[2]

Note: A Mutagenic Index (MI) greater than 2 is typically considered a positive result.

The data clearly illustrates that while Quercetin significantly increases the number of revertant colonies, indicating mutagenicity, this compound does not.[1][2] One study on various Ochna species, from which this compound is derived, reported that none of the extracts were mutagenic, with mutagenic index values of ≤ 1.59 for TA98 and ≤ 0.92 for TA100.[1] Another study also concluded that this compound and its 7-O-methyl ether derivative did not exhibit any mutagenic effects in the Salmonella/microsome assay without metabolic activation.

Experimental Protocols: The Ames Test

The following is a generalized protocol for the Ames test, based on standard methodologies.

1. Bacterial Strains: Histidine-requiring (his⁻) mutant strains of Salmonella typhimurium are used. Commonly used strains include TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens).

2. Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a liver extract from rats (S9 fraction) is used. The test is performed both with and without the S9 mix to determine if the compound itself or its metabolites are mutagenic.

3. Test Procedure (Plate Incorporation Method): a. To a test tube containing molten top agar (B569324), the following are added in sequence: i. The Salmonella typhimurium tester strain. ii. The test compound (this compound) at various concentrations. iii. Either the S9 mix (for metabolic activation) or a buffer solution. b. The mixture is briefly vortexed and poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

4. Data Collection and Analysis: a. The number of revertant colonies (his⁺) on each plate is counted. b. The mutagenicity is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates (containing only the solvent, e.g., DMSO). c. A compound is generally considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice that of the negative control.

Visualizing the Ames Test Workflow and Logic

To further clarify the experimental process and the logical framework for validating non-mutagenicity, the following diagrams are provided.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis BacterialCulture 1. Prepare S. typhimurium (his-) Culture Mix 4. Mix Bacteria, this compound, and S9 Mix (or buffer) in Top Agar BacterialCulture->Mix TestCompound 2. Prepare this compound Solutions TestCompound->Mix S9Mix 3. Prepare S9 Mix (for metabolic activation) S9Mix->Mix Plate 5. Pour Mixture onto Minimal Glucose Agar Plate Mix->Plate Incubate 6. Incubate at 37°C for 48-72 hours Plate->Incubate Count 7. Count Revertant Colonies (his+) Incubate->Count Compare 8. Compare to Controls (Negative and Positive) Count->Compare

Caption: Workflow of the Ames test for evaluating the mutagenicity of this compound.

Mutagenicity_Validation_Logic cluster_outcomes Possible Outcomes cluster_evidence Experimental Evidence for this compound Test Ames Test with this compound Outcome1 Significant increase in revertant colonies (> 2x negative control) Test->Outcome1 Observed Result Outcome2 No significant increase in revertant colonies (similar to negative control) Test->Outcome2 Observed Result Conclusion1 Conclusion: Mutagenic Outcome1->Conclusion1 Conclusion2 Conclusion: Non-Mutagenic Outcome2->Conclusion2 Evidence Published studies show no mutagenic effect of This compound. Evidence->Outcome2

Caption: Logical framework for validating the non-mutagenic properties of this compound.

Conclusion

References

Comparison of different extraction methods for Ochnaflavone yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ochnaflavone, a naturally occurring biflavonoid found in plants of the Ochna genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-proliferative activities.[1][2] The efficient extraction of this compound from plant matrices is a critical first step for research and development. This guide provides a comparative overview of various extraction methods, focusing on their impact on the yield and purity of this compound. The information presented is based on established principles of flavonoid extraction and available studies on this compound isolation.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly influences the efficiency of this compound recovery, impacting yield, purity, extraction time, and solvent consumption. Below is a summary of common extraction techniques with their relative performance for flavonoid extraction.

Extraction MethodPrincipleThis compound YieldCrude Extract PurityExtraction TimeSolvent ConsumptionHeat Requirement
Maceration Soaking the plant material in a solvent at room temperature.Low to ModerateLowLong (days)HighNone
Soxhlet Extraction Continuous extraction with a cycling hot solvent.HighModerateModerate (hours)ModerateHigh
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.HighModerateShort (minutes)LowLow to Moderate
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material directly.HighModerateVery Short (minutes)LowModerate
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent.Moderate to HighHighModerate (hours)Low (CO2 is recycled)Moderate

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization based on the specific plant material and desired scale of extraction.

Maceration

Maceration is a simple and widely used method for flavonoid extraction that does not require specialized equipment.

Protocol:

  • Preparation of Plant Material: Air-dry the leaves of the Ochna species and grind them into a coarse powder.

  • Extraction: Place 100 g of the powdered plant material in a large container with a lid. Add 1 L of methanol (B129727) or ethanol (B145695) to completely submerge the powder.

  • Incubation: Seal the container and keep it at room temperature for 3 to 7 days, with occasional shaking or stirring.

  • Filtration: After the incubation period, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.

Protocol:

  • Preparation of Plant Material: Prepare dried and powdered Ochna leaves as described for maceration.

  • Apparatus Setup: Place 50 g of the powdered plant material in a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 500 mL of a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon tube, at which point the extract is siphoned back into the round-bottom flask. This cycle is repeated for 6-8 hours.

  • Concentration: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator to yield the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Preparation of Plant Material: Use dried and powdered Ochna leaves.

  • Extraction: Mix 20 g of the powdered plant material with 400 mL of 80% ethanol in a beaker. Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonication: Sonicate the mixture at a frequency of 20-40 kHz and a power of 100-500 W for 20-30 minutes. Maintain the temperature of the mixture below 50°C to prevent degradation of thermolabile compounds.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant cells, causing cell rupture and the release of phytochemicals.

Protocol:

  • Preparation of Plant Material: Use dried and powdered Ochna leaves.

  • Extraction: Place 10 g of the powdered plant material in a microwave-safe extraction vessel. Add 200 mL of 70% ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Irradiate the sample at a microwave power of 400-800 W for 5-15 minutes.

  • Cooling, Filtration, and Concentration: After irradiation, allow the vessel to cool to room temperature. Filter the extract and concentrate it using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[3][4][5]

Protocol:

  • Preparation of Plant Material: Use dried and powdered Ochna leaves.

  • Apparatus Setup: Load the powdered plant material into the extraction vessel of the SFE system.

  • Extraction: Pressurize the system with CO₂ to the desired pressure (e.g., 200-350 bar) and heat it to the desired temperature (e.g., 40-60°C). To enhance the extraction of polar flavonoids like this compound, a polar co-solvent such as ethanol or methanol (5-15%) can be added to the supercritical CO₂.

  • Separation and Collection: The supercritical fluid containing the extracted compounds is then passed into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the this compound to precipitate. The collected extract is then dissolved in a suitable solvent for further analysis.

Purity Analysis

The purity of the extracted this compound is typically determined after purification steps, such as column chromatography. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of flavonoid compounds.

HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used, typically with a mixture of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (typically between 270-370 nm).

  • Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizing the Extraction Workflow

The following diagrams illustrate the general workflow for this compound extraction and the logical relationship between different extraction paradigms.

Extraction_Workflow Plant Ochna Plant Material (Leaves) Grinding Drying & Grinding Plant->Grinding Powder Powdered Plant Material Grinding->Powder Extraction Extraction (Choice of Method) Powder->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Purity Analysis (HPLC) Pure_this compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Extraction_Methods_Comparison cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration (Room Temp, Long Time) Soxhlet Soxhlet (Heat, Continuous) UAE UAE (Ultrasonic Waves) MAE MAE (Microwaves) SFE SFE (Supercritical Fluid) Conventional Conventional Extraction Conventional->Maceration Simplicity Conventional->Soxhlet Higher Efficiency Modern Modern Extraction Modern->UAE Rapid, Low Temp Modern->MAE Very Rapid Modern->SFE High Purity, 'Green'

Caption: Classification of this compound extraction methods.

References

Ochnaflavone's Efficacy in Modulating MMP-9 Gene Expression Compared to Other TNF-α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ochnaflavone's effect on Matrix Metalloproteinase-9 (MMP-9) gene expression against other prominent Tumor Necrosis Factor-alpha (TNF-α) inhibitors. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to TNF-α Induced MMP-9 Expression

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in various cellular processes, including inflammation, immunity, and apoptosis.[1][2] A key downstream effect of TNF-α signaling is the upregulation of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. MMP-9 is critically involved in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions such as tissue remodeling, immune cell migration, and cancer metastasis. The induction of MMP-9 by TNF-α is a tightly regulated process involving a complex signaling cascade that ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5][6] Consequently, inhibitors of the TNF-α signaling pathway are of significant interest for their therapeutic potential in diseases characterized by excessive MMP-9 activity.

This compound: A Natural Biflavonoid Inhibitor of MMP-9

This compound, a naturally occurring biflavonoid, has demonstrated notable anti-inflammatory properties.[3] Studies have shown that this compound effectively inhibits TNF-α-induced MMP-9 gene expression and secretion.[3] Its mechanism of action involves the suppression of the primary transcription factors, NF-κB and AP-1, which are crucial for MMP-9 gene transcription.[3][4] Furthermore, this compound has been observed to attenuate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key upstream regulator of AP-1.[3]

Comparative Analysis of TNF-α Inhibitors on MMP-9 Expression

This section compares this compound with other well-characterized inhibitors that target different nodes of the TNF-α signaling pathway to suppress MMP-9 expression. The inhibitors discussed are Parthenolide (B1678480), BAY 11-7082, SP600125, and U0126.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound and other selected TNF-α inhibitors on MMP-9 expression. It is important to note that the experimental conditions, such as cell lines and stimulus concentrations, may vary across studies, which should be considered when making direct comparisons.

InhibitorTarget PathwayCell TypeTNF-α Conc.Inhibitor Conc.Observed Effect on MMP-9IC50Reference
This compound NF-κB, AP-1, ERK1/2Human Aortic Smooth Muscle Cells (HASMC)Not Specified5, 10, 20 µMDose-dependent inhibition of secretionNot Reported[3]
Parthenolide NF-κB (IKK)Colorectal Cancer CellsNot SpecifiedNot SpecifiedInhibition of expression and secretionNot Reported[7]
BAY 11-7082 NF-κB (IκBα phosphorylation)Osteoblast-like MC3T3-E1 cells15 ng/mL1, 5, 10 µMConcentration-dependent attenuation of expression10 µM (for IκBα phosphorylation)[8][9]
SP600125 JNK (AP-1)Osteoblast-like MC3T3-E1 cells15 ng/mL1, 3, 10 µMConcentration-dependent attenuation of expression40-90 nM (for JNK isoforms)[9][10][11][12]
U0126 MEK1/2 (ERK/AP-1)A549 cellsNot SpecifiedNot SpecifiedAttenuation of protein and mRNA productionNot Reported[13][14][15]

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagram

The following diagram illustrates the TNF-α signaling pathway leading to MMP-9 gene expression and highlights the points of intervention for the discussed inhibitors.

TNF_alpha_MMP9_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathways cluster_nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex MAP3K MAP3K TRAF2->MAP3K IkappaB IκBα IKK_complex->IkappaB P NF_kappaB NF-κB IkappaB->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 activates AP1->Nucleus MMP9_gene MMP-9 Gene MMP9_protein MMP-9 Protein MMP9_gene->MMP9_protein Transcription & Translation This compound This compound This compound->NF_kappaB This compound->ERK1_2 This compound->AP1 Parthenolide Parthenolide Parthenolide->IKK_complex BAY117082 BAY 11-7082 BAY117082->IkappaB SP600125 SP600125 SP600125->JNK U0126 U0126 U0126->MEK1_2

Caption: TNF-α signaling to MMP-9 and inhibitor targets.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing the effect of inhibitors on TNF-α-induced MMP-9 expression.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HASMC, A549) Pre_treatment Pre-treatment with Inhibitor (this compound or other) Cell_Culture->Pre_treatment TNF_alpha_Stimulation TNF-α Stimulation Pre_treatment->TNF_alpha_Stimulation Sample_Collection Sample Collection (Supernatant & Cell Lysate) TNF_alpha_Stimulation->Sample_Collection Zymography Gelatin Zymography (MMP-9 Activity) Sample_Collection->Zymography RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Protein_Analysis Protein Analysis (Western Blot for Signaling Proteins) Sample_Collection->Protein_Analysis Data_Analysis Data Analysis and Comparison Zymography->Data_Analysis RT_qPCR RT-qPCR (MMP-9 mRNA Expression) RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for MMP-9 expression analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., Human Aortic Smooth Muscle Cells - HASMC) in 6-well plates at a density of 2 x 10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Starvation: Once cells reach 80-90% confluency, aspirate the growth medium and wash twice with phosphate-buffered saline (PBS). Replace with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors (e.g., 1-20 µM) for 1-2 hours.

  • TNF-α Stimulation: Add TNF-α (e.g., 10-20 ng/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for protein analysis, 6-12 hours for RNA analysis).

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them using a TRIzol-based reagent. Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • RT-qPCR: Perform real-time PCR using a SYBR Green-based detection method with specific primers for MMP-9 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MMP-9 mRNA is calculated using the 2^-ΔΔCt method.

Gelatin Zymography for MMP-9 Activity
  • Sample Preparation: Collect the cell culture supernatant after treatment. Centrifuge to remove cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a 10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 18-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry software.

Conclusion

This compound presents itself as a promising natural compound for the inhibition of TNF-α-induced MMP-9 expression. Its multitargeted approach, affecting both the NF-κB and AP-1 pathways via ERK1/2 inhibition, suggests a broad anti-inflammatory potential. While direct quantitative comparisons with other inhibitors are challenging due to variations in experimental setups across published studies, the available data indicates that this compound is a potent inhibitor. Further research employing standardized experimental conditions is necessary to definitively rank its efficacy relative to other synthetic and natural TNF-α inhibitors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating novel therapeutic strategies targeting the TNF-α/MMP-9 axis.

References

Ochnaflavone in Silico: A Comparative Docking Analysis Against Key Biflavonoids in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, biflavonoids have emerged as a promising class of natural compounds with a wide array of pharmacological activities. Among these, ochnaflavone, a C-O-C type biflavonoid, has garnered significant interest. This guide provides a comparative in silico analysis of this compound and other notable biflavonoids, such as amentoflavone (B1664850) and morelloflavone, focusing on their binding interactions within the active sites of clinically relevant enzymes. Through a meticulous review of molecular docking studies, this report aims to furnish researchers, scientists, and drug development professionals with objective data to inform future therapeutic design.

Comparative Docking Performance of Biflavonoids

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within a protein's active site. The binding energy, typically expressed in kilocalories per mole (kcal/mol), is a key metric, with lower values indicating a more stable and favorable interaction. The following tables summarize the binding affinities and key interacting residues of this compound and other biflavonoids against two significant enzyme targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication.

Table 1: Comparative Molecular Docking of Biflavonoids against Cyclooxygenase-2 (COX-2)

BiflavonoidBinding Energy (kcal/mol)Key Interacting Residues
This compound Data not consistently available in comparative studiesNot explicitly detailed in comparative COX-2 docking
Amentoflavone-9.5iNOS and prostaglandin (B15479496) reductase targets[1]
LuteolinHigh (-102.99)Tyr385, Tyr355, Trp387, Arg120[2]
GenisteinHigh (-100.96)Tyr385, Tyr355, Trp387, Arg120[2]
QuercetinFavorableS530[3]
KaempferolFavorableS530[3]

Table 2: Comparative Molecular Docking of Biflavonoids against SARS-CoV-2 Main Protease (Mpro/3CLpro)

BiflavonoidBinding Energy (kcal/mol)Key Interacting Residues
This compound Strong binding affinity reported[4]Not explicitly detailed
Amentoflavone-9.5Thr26, Cys145, Glu166, Gly143, His41, Met165[5]
Isoginkgetin-8.9Gly143, Phe140, Thr190, Pro168, Ser144, Glu166[6]
Putraflavone-9.4His163, Thr26, Gly143, Cys145, Glu166[6]
4′′′′′′-methylamentoflavone-9.7Not explicitly detailed[6]
Bilobetin-9.1Glu166, Gly143, Cys145[6]
Ginkgetin-9.3Glu166, Gly143, Cys145[6]
Sotetsuflavone-9.0Gly143, Cys145, Glu166[6]
Sequoiaflavone-9.7Asn142, His164, Thr45, Gln189, Cys145, Glu166, His41[6]
Heveaflavone-9.3Gln189, Phe140, Glu166, Met49, Cys145[6]
Kayaflavone-8.8Gln189, Phe140, Glu166, Met49, Cys145[6]
Sciadopitysin-9.0Asn142, Gly143, Glu166, Phe140, Cys145, Met165[6]
Agathisflavone-8.4Not explicitly detailed

Recent studies have highlighted the potential of C-O-C type biflavonoids, including this compound, as potent inhibitors of key targets in breast cancer, such as Estrogen Receptor α (ERα), Progesterone Receptor (PR), Epidermal Growth Factor Receptor (EGFR), and the mammalian Target of Rapamycin (mTOR). These studies revealed strong binding affinities for these compounds, often surpassing those of reference drugs[4]. Specifically, amentoflavone has demonstrated high affinity for various inflammatory and cancer-related targets[1][7][8].

Experimental Protocols: A Glimpse into Molecular Docking Methodology

To ensure the reproducibility and transparency of the presented data, this section outlines a typical experimental protocol for the molecular docking of flavonoids.

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target enzyme (e.g., COX-2, SARS-CoV-2 Mpro) is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to the atoms.

2. Preparation of the Ligands (Biflavonoids):

  • The 2D or 3D structures of the biflavonoids (this compound, amentoflavone, etc.) are obtained from databases like PubChem.

  • The structures are optimized to their lowest energy conformation using computational chemistry software. Gasteiger charges are often computed for the ligand atoms.

3. Molecular Docking Simulation:

  • Software such as AutoDock Vina or Glide is commonly used for docking simulations[2][9].

  • A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

  • The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the active site.

  • The program calculates the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose based on the binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode and identify key interacting amino acid residues.

Visualizing the Molecular Landscape

To better understand the biological context and the experimental workflow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (from PubChem) Ligand_Prep->Docking Binding_Energy Binding Energy Calculation (kcal/mol) Docking->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Interaction_Analysis Output Comparative Data & Binding Mode Prediction Binding_Energy->Output Interaction_Analysis->Output

Caption: A typical workflow for a comparative molecular docking study.

COX2_signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Cancer Cancer Progression (Proliferation, Angiogenesis) Prostaglandins->Cancer Biflavonoids This compound & other Biflavonoids Biflavonoids->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory role of biflavonoids.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper disposal of Ochnaflavone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions:

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area. If dust formation is possible, a dust mask or respirator should be used.

This compound Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in compliance with all relevant regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste to prevent unintended reactions.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and appropriate container.

    • Ensure the container is in good condition and free from leaks.

    • Label the container clearly as "Hazardous Waste: this compound".

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, or weighing boats, must be treated as contaminated and disposed of in the same manner as the chemical itself.

  • Regulatory Compliance: The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This compound Properties and Hazards

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC30H18O10
Molecular Weight538.46 g/mol
CAS Number50276-96-5

GHS Hazard Classification: [1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Place in Labeled, Sealed Container 'Hazardous Waste: this compound' segregate->containerize contaminated Include Contaminated Materials (Gloves, Liners, etc.) containerize->contaminated consult Consult Institutional EHS Guidelines & Local Regulations contaminated->consult store Store in Designated Hazardous Waste Accumulation Area consult->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ochnaflavone

This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with this compound. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection Type Specific Equipment Purpose
Eye/Face Protection Chemical safety goggles or face shieldPrevents eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Protects skin from irritation.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.Avoids inhalation of dust, which may cause respiratory irritation.[1]

Operational and Disposal Plans

Strict adherence to the following procedural steps is necessary for the safe handling and disposal of this compound.

Handling and Storage Protocol

This protocol outlines the necessary steps for safely handling this compound during routine laboratory procedures.

  • Engineering Controls : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with the skin and eyes.[2]

    • Do not breathe in dust or fumes.[1]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Storage :

    • Store the compound in a tightly closed container.[2]

    • Keep it in a dry, cool, and well-ventilated place.[2]

    • The storage area should be secure and accessible only to authorized personnel.[1]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly.[1] Remove and wash contaminated clothing before reuse.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate : If the spill is significant, evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust. Place the spilled material into a suitable, sealed container for disposal.

  • Decontamination : Clean the spill area with soap and water. Collect all cleaning materials and contaminated water as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in compliance with all local, regional, and national environmental regulations.

  • Segregation : Keep this compound waste separate from other chemical waste to prevent potential reactions.

  • Containerization : Place this compound waste and any contaminated materials (e.g., gloves, weighing paper, cleaning materials) into a clearly labeled, sealed, and appropriate container. The label should clearly identify the contents as "Hazardous Waste: this compound".[3]

  • Professional Disposal : Arrange for the disposal of the waste through a licensed professional waste disposal service.[1][3] Do not dispose of this compound down the drain or in general trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ochnaflavone
Reactant of Route 2
Ochnaflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.